Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPRNDMJGKCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680908 | |
| Record name | Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-33-9 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, synthesis, and reactivity. A core focus is placed on its emerging role as a key scaffold in the development of novel therapeutics, particularly as a G protein-coupled receptor 119 (GPR119) agonist for the treatment of type 2 diabetes. This guide is intended to be a critical resource for researchers engaged in drug discovery and development, offering detailed protocols, mechanistic insights, and a thorough compilation of relevant scientific literature.
Introduction: The Pyrazolopyridine Scaffold in Medicinal Chemistry
The fusion of pyrazole and pyridine rings gives rise to a class of bicyclic heteroaromatic compounds known as pyrazolopyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, mimicking the purine core of nucleobases. The 1H-pyrazolo[3,4-c]pyridine core, in particular, has garnered attention for its versatile synthetic handles and its presence in a variety of biologically active molecules. This compound (CAS No. 1053656-33-9) is a key derivative of this scaffold, serving as a versatile building block for the synthesis of more complex molecules with therapeutic potential.
Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers
-
Systematic Name: this compound
-
Molecular Weight: 191.19 g/mol [3]
-
InChI Key: DEBPRNDMJGKCBA-UHFFFAOYSA-N[4]
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data for properties such as melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Soluble in DMSO and methanol | Inferred from related compounds |
| Purity | Typically >95% | [2] |
Synthesis and Elaboration
Proposed Synthetic Pathway
A common and effective method for the synthesis of the pyrazolo[3,4-c]pyridine scaffold involves the cyclization of a suitably substituted aminopyridine precursor. The following diagram illustrates a generalized, logical workflow for the synthesis of this compound.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused pyrazole and pyridine ring system forms a scaffold that is present in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel pharmaceutical agents and for optimizing its handling, formulation, and development as a potential drug candidate. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Chemical Name: this compound CAS Number: 1053656-33-9 Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol
The molecular structure, depicted below, reveals a planar, bicyclic heteroaromatic system. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptor (the pyridine nitrogen and carbonyl oxygen), along with the ethyl ester functional group, dictates many of the compound's physicochemical characteristics.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the following table. It is crucial to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Method | Reference |
| Molecular Formula | C₉H₉N₃O₂ | - | |
| Molecular Weight | 191.19 g/mol | - | |
| Boiling Point | 385.9 ± 22.0 °C | Predicted | |
| Density | 1.339 g/cm³ | Predicted | |
| Melting Point | Not available | Experimental | - |
| Solubility | Not available | Experimental | - |
| pKa | Not available | Experimental/Predicted | - |
| LogP | Not available | Experimental/Predicted | - |
Spectroscopic and Spectrometric Characterization
Spectroscopic data is fundamental for the structural elucidation and confirmation of the identity and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the proton environment of a molecule.
¹H NMR Spectrum: A representative ¹H NMR spectrum of this compound is available. The spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as the ethyl group of the ester.
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrazole rings. The specific chemical shifts and coupling constants would provide information about their relative positions.
-
Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group.
¹³C NMR Spectroscopy: While a specific ¹³C NMR spectrum for this compound was not found in the initial searches, typical chemical shifts for the pyrazolopyridine core can be referenced from related structures. The spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, and the carbons of the fused heterocyclic rings and the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of related ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates is initiated by the elimination of an ethanol molecule. A similar initial fragmentation pathway could be expected for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretch: A band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.
-
C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the ethyl ester.
-
C=N and C=C stretches: Bands in the aromatic region (around 1450-1650 cm⁻¹) corresponding to the stretching vibrations of the pyrazole and pyridine rings.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester group.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazolopyridine derivatives typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) would be useful for quantitative analysis and for studying its electronic properties. The absorption spectrum of pyridine, a component of the fused ring system, shows a strong band around 270 nm.
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1 °C) is characteristic of a pure crystalline solid. Impurities tend to broaden and depress the melting point range.
Protocol:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Tube Filling: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C per minute initially.
-
Approximate Melting Point: Note the temperature at which the sample melts.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Melting Point Range: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.
-
Validation: Repeat the measurement at least twice. The results should be reproducible within a narrow range.
The Multifaceted Biological Activities of Pyrazolo[3,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise is a central theme. Among the myriad of heterocyclic scaffolds, the pyrazolo[3,4-c]pyridine core has emerged as a "privileged" structure, a testament to its ability to interact with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of pyrazolo[3,4-c]pyridine derivatives, offering a technical resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development. We will delve into the significant anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties of these compounds, underpinned by mechanistic insights and practical experimental protocols.
I. Anticancer Activity: Targeting the Engines of Cell Proliferation
The deregulation of cellular proliferation is a hallmark of cancer, and targeting the machinery that governs the cell cycle is a cornerstone of modern oncology. Pyrazolo[3,4-c]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, orchestrate the progression of the cell cycle. The aberrant activity of CDKs is a common feature in many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[3,4-c]pyridines, as bioisosteres of purines, can effectively compete with ATP for the binding pocket of CDKs, thereby inhibiting their kinase activity and inducing cell cycle arrest and apoptosis.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} CDK Signaling Pathway and Inhibition.
Data Summary: Anticancer and Kinase Inhibitory Activities
The following table summarizes the in vitro activity of representative pyrazolopyridine derivatives against various cancer cell lines and kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative 8 | CDK2 | 650 | HCT-116 | 31.3 | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | CDK2 | 57 | HCT-116 | 0.006 | [2] |
| 1H-pyrazolo[3,4-c]pyridine Derivative 6 | HPK1 | 144 (cellular IC50) | Jurkat | - | [3] |
| Pyrazolopyridine Derivative 15 | CDK8 | 1 | SW480 | - | [4] |
| Pyrazolo[3,4-b]pyridine Derivative 31 | Mps1 | 2.596 | MDA-MB-468 | - | [5] |
| Pyrazolo[3,4-b]pyridine Derivative C03 | TRKA | 56 | Km-12 | 0.304 | [6] |
Note: While some of the listed compounds are isomers of the pyrazolo[3,4-c]pyridine core, their activities highlight the general potential of the pyrazolopyridine scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[3,4-c]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-c]pyridine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} MTT Assay Workflow.
II. Kinase Inhibitory Activity: Precision Targeting of Signaling Cascades
Beyond their broad anticancer effects, pyrazolo[3,4-c]pyridine derivatives have been identified as potent and selective inhibitors of specific kinases involved in various disease pathways.
Mechanism of Action: Targeting Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family, is a negative regulator of T-cell receptor signaling. Inhibition of HPK1 can enhance T-cell activation and antitumor immunity, making it a promising target for cancer immunotherapy.[7] Pyrazolo[3,4-c]pyridine derivatives have been shown to effectively inhibit HPK1.[3]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead="normal"]; edge_inhibits [color="#EA4335", arrowhead="tee"];
} HPK1 Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., HPK1, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Pyrazolo[3,4-c]pyridine derivative stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[3,4-c]pyridine derivative in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the compound dilutions, and the kinase-specific substrate.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} In Vitro Kinase Assay Workflow.
III. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. Pyrazolo[3,4-c]pyridine derivatives have shown promise in this area.
Spectrum of Activity
Studies have reported the activity of pyrazolo[3,4-c]pyridazine derivatives and related compounds against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[8]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative 4b | S. aureus | 185 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4c | S. aureus | 78 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4d | S. aureus | 156 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative 7c | S. aureus | 78 | [9] |
| Pyrazolo[3,4-b]pyridine Derivative 5b | S. aureus | 32 | [10] |
| Pyrazolo[3,4-b]pyridine Derivative 6i | C. albicans | 32 | [10] |
Note: The data presented is for related pyrazolopyrimidine scaffolds, indicating the potential of the broader class of compounds.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrazolo[3,4-c]pyridine derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the pyrazolo[3,4-c]pyridine derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Pyrazolo[3,4-c]pyridine derivatives have been investigated for their potential to modulate inflammatory pathways.
Mechanism of Action: Targeting the JAK/STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that mediates the effects of many cytokines and growth factors involved in inflammation and immunity. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases. While direct inhibition of the JAK/STAT pathway by pyrazolo[3,4-c]pyridines is an area of ongoing research, related pyrazolopyrimidine scaffolds have been shown to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[11][12]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead="normal"]; edge_inhibits [color="#EA4335", arrowhead="tee"];
} JAK/STAT Signaling Pathway.
V. Synthesis of the Pyrazolo[3,4-c]pyridine Core
The synthesis of the pyrazolo[3,4-c]pyridine scaffold is a critical aspect of exploring its biological potential, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies.
General Synthetic Approach
A common strategy for the synthesis of the pyrazolo[3,4-c]pyridine core involves the construction of the pyridine ring onto a pre-existing pyrazole. For example, 5-aminopyrazole derivatives can serve as key starting materials.[13]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} General Synthetic Strategy.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from a reported synthesis of a halo-substituted pyrazolo[3,4-c]pyridine.[14]
Materials:
-
3-Amino-4-cyanopyridine
-
Sodium nitrite (NaNO2)
-
Acetic anhydride (Ac2O)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
Procedure:
-
Diazotization and Chlorination: To a solution of 3-amino-4-cyanopyridine in DCE, add Ac2O followed by NaNO2 portion-wise at room temperature. Heat the reaction mixture to 90°C and stir for 20 hours.
-
Cyclization: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in MeOH and add NaOMe. Stir at room temperature for 1 hour.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.
VI. Conclusion and Future Directions
The pyrazolo[3,4-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties, underscore the significant potential of this heterocyclic system. The ability to readily synthesize and functionalize the core structure provides a fertile ground for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Elucidation of specific molecular targets and mechanisms of action.
-
Optimization of lead compounds to enhance efficacy and reduce off-target effects.
-
Exploration of novel biological activities beyond the currently known spectrum.
-
Development of innovative synthetic methodologies to access a wider range of derivatives.
This guide serves as a foundational resource to stimulate further investigation into the rich and diverse biological landscape of pyrazolo[3,4-c]pyridine derivatives, with the ultimate goal of translating this chemical potential into tangible therapeutic benefits for patients.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate derivatives in medicinal chemistry
An In-Depth Technical Guide to Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Derivatives in Medicinal Chemistry
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine and other endogenous biomolecules makes it a "privileged structure," capable of interacting with a wide array of biological targets. The this compound core, in particular, serves as a versatile and synthetically tractable starting point for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives from this chemical class. We will explore their applications in oncology, inflammation, and infectious diseases, offering field-proven insights into experimental design and mechanistic action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core in Drug Discovery
Introduction to the Heterocyclic Core
Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, with pyrazolopyridines being a prominent example.[1][2] These bicyclic structures, which consist of a pyrazole ring fused to a pyridine ring, exist as several isomers, each with a unique electronic distribution and three-dimensional shape. The pyrazolo[3,4-c]pyridine isomer is of particular interest due to its diverse pharmacological profile, which includes anticancer, anti-inflammatory, antimicrobial, and CNS-modulating activities.[3][4] The arrangement of nitrogen atoms in this scaffold allows for a rich network of hydrogen bonding and other non-covalent interactions, enabling high-affinity binding to various enzymatic and receptor targets.
Physicochemical Properties and the Role of the C3-Ethyl Carboxylate Moiety
The this compound molecule serves as a key building block in synthetic chemistry.[5] The ethyl carboxylate group at the C3 position is a critical functional handle for several reasons:
-
Synthetic Versatility: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, or it can participate in other coupling reactions.[3] This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
-
Electronic Influence: As an electron-withdrawing group, the ester modulates the reactivity of the heterocyclic core, influencing the regioselectivity of subsequent chemical transformations.
-
Target Interaction: The carbonyl oxygen can act as a hydrogen bond acceptor, providing a crucial interaction point within a target's binding pocket.
General Synthetic Strategies
The construction of the pyrazolo[3,4-c]pyridine core can be achieved through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Synthesis via Cyclization of Substituted Pyridines
A common and effective approach involves the use of a functionalized pyridine ring as the starting material. Typically, an ortho-substituted aminopyridine or a chloropyridine derivative is reacted with a hydrazine equivalent to construct the fused pyrazole ring.[6] The reaction proceeds through a condensation followed by an intramolecular cyclization. The causality behind this choice is the commercial availability of a vast array of substituted pyridines, allowing for diverse derivative synthesis.
Synthesis from Pyrazole Precursors
An alternative strategy begins with a pre-formed pyrazole ring bearing appropriate functional groups, such as an amino group and a cyano or ester group.[7][8] These precursors can then undergo a ring-closing reaction, often with a 1,3-dicarbonyl compound or its equivalent, to form the fused pyridine ring.[7] This method offers excellent control over the substitution pattern on the pyrazole moiety.
Figure 1: General synthetic workflows for pyrazolopyridine cores.
Detailed Protocol: Representative Synthesis of an Ethyl 5-Aryl-1H-pyrazole-3-carboxylate Derivative
This protocol is a self-validating system adapted from established methodologies for constructing the pyrazole core, which is a precursor to the fused system.[9][10] The logic is based on a Claisen condensation followed by a Knorr pyrazole synthesis.
Step 1: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate Intermediate
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.15 g, 50 mmol) to absolute ethanol (50 mL) under an inert atmosphere (N2).
-
To this solution, add a mixture of diethyl oxalate (6.8 mL, 50 mmol) and a substituted acetophenone (e.g., acetophenone, 5.8 mL, 50 mmol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a precipitate indicates product formation.
-
Quench the reaction by pouring it into ice-cold dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate dioxo-ester. Self-validation: The intermediate can be confirmed by 1H NMR, noting the disappearance of the acetophenone methyl singlet and the appearance of new methylene and enol protons.
Step 2: Cyclization to Ethyl 5-Phenyl-1H-pyrazole-3-carboxylate
-
Dissolve the intermediate dioxo-ester (10 mmol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative. Self-validation: Successful cyclization is confirmed by mass spectrometry (verifying the expected molecular weight) and 1H NMR (disappearance of the methylene protons from the intermediate and appearance of the pyrazole N-H proton).
Therapeutic Applications and Mechanistic Insights
Oncology: Targeting Aberrant Cell Signaling
The pyrazolopyridine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[11][12] Many cancers are driven by hyperactive protein kinases, and molecules that can selectively block their ATP-binding sites are effective therapeutic agents. Derivatives of the related pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have shown potent inhibitory activity against a range of kinases, including RET, FLT3, VEGFR2, and EGFR.[13][14][15]
3.1.1. Mechanism of Action: Kinase Inhibition These derivatives typically function as Type I kinase inhibitors, competing with endogenous ATP for binding to the kinase's active site. The planar pyrazolopyridine core mimics the adenine ring of ATP, while substituents are tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity. By blocking ATP binding, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby halting the pro-proliferative signaling cascade.[13]
Figure 2: Mechanism of ATP-competitive kinase inhibition.
3.1.2. Structure-Activity Relationship (SAR) for Anticancer Activity SAR studies on related pyrazolopyrimidine scaffolds have revealed key insights applicable to pyrazolo[3,4-c]pyridines.[14]
-
N1-Substitution: Large, aromatic groups (e.g., a phenyl ring) at the N1 position are often crucial for potent activity, occupying a hydrophobic pocket.
-
C4/C6-Substitution: Substitution on the pyridine ring with groups capable of hydrogen bonding (e.g., amines, ureas) can significantly enhance binding affinity and selectivity for specific kinases like FLT3 and VEGFR2.[14]
-
C3-Amide Derivatives: Conversion of the C3-ethyl carboxylate to various amides allows for fine-tuning of solubility and interaction with the solvent-exposed region of the kinase.
| Compound Class | Target Kinase(s) | Representative IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | RET | 20-50 | [13] |
| Pyrazolo[3,4-d]pyrimidine | FLT3, VEGFR2 | <10 | [14] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (T790M) | 150-200 | [15] |
| Pyrazolo[4,3-c]quinoline | Chk1 | 10,000-20,000 (modest) | [16] |
| Table 1: Biological Activity of Representative Anticancer Pyrazolopyridine and Related Derivatives. Note: Data is from closely related scaffolds, providing a strong rationale for investigating the [3,4-c] isomer. |
Anti-inflammatory Agents: Modulating the Inflammatory Cascade
Inflammation is a complex biological response mediated by enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[17] Pyrazole-containing compounds are well-established anti-inflammatory agents (e.g., Celecoxib, a selective COX-2 inhibitor). Derivatives of ethyl 1H-pyrazole-3-carboxylate have demonstrated significant anti-inflammatory activity, suggesting the pyrazolo[3,4-c]pyridine core is a promising template for developing novel modulators of this pathway.[9][10][18]
3.2.1. Detailed Protocol: In Vitro COX-2 Inhibition Assay This protocol provides a self-validating system to assess the direct inhibitory effect of synthesized compounds on the COX-2 enzyme.
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), assay buffer, test compounds, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-2 enzyme, and 10 µL of the test compound dilution (or DMSO for the negative control).
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the absorbance at 590 nm over a period of 5 minutes. The rate of change in absorbance is proportional to COX-2 activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: The positive control (Celecoxib) should yield an IC50 value consistent with literature reports. The negative control (DMSO) should show maximum enzyme activity. This confirms the validity of the assay system.
Infectious Diseases: A Novel Approach to Trypanosomiasis
Trypanosomiasis, caused by Trypanosoma parasites, is a devastating disease with limited treatment options.[19] A groundbreaking application for the pyrazolopyridine scaffold has been identified in targeting a crucial protein-protein interaction (PPI) essential for parasite survival.[19][20]
3.3.1. Mechanism of Action: Inhibition of the PEX14–PEX5 PPI Trypanosoma parasites rely on specialized organelles called glycosomes for their energy metabolism. The import of essential enzymes into the glycosome is mediated by the interaction between the PEX5 receptor and the PEX14 docking protein.[19] Pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of this PEX14–PEX5 PPI.[20] By binding to a hydrophobic pocket on PEX14, the inhibitor physically prevents PEX5 from docking. This disrupts protein import, leading to mislocalization of glycolytic enzymes, a catastrophic energy deficit, and ultimately, parasite death.[19] This represents a highly selective and potent mechanism of action with potential for low host toxicity.
Figure 3: Inhibition of the PEX14-PEX5 protein-protein interaction.
| Compound Scaffold | Target Organism | EC50 (µM) | Selectivity Index (HepG2/T.brucei) | Reference |
| Pyrazolo[4,3-c]pyridine | T. brucei | 0.05 - 0.2 | >100 | [19][20] |
| Pyrazolo[4,3-c]pyridine | T. cruzi | 0.1 - 0.5 | >100 | [20] |
| Table 2: Trypanocidal Activity of Pyrazolo[4,3-c]pyridine Derivatives. The high selectivity index indicates low toxicity to human cells. |
Future Perspectives and Conclusion
The this compound core is a remarkably versatile scaffold with proven potential across multiple therapeutic areas. Its synthetic accessibility allows for the creation of large, diverse chemical libraries amenable to high-throughput screening against new and challenging biological targets.
Future research should focus on:
-
Expanding the Target Space: Exploring the scaffold's activity against other target classes, such as epigenetic enzymes or GPCRs.
-
Pharmacokinetic Optimization: Moving beyond initial potency and systematically modifying the core to improve metabolic stability, oral bioavailability, and other ADME properties.
-
Biophysical Characterization: Employing techniques like X-ray crystallography and SPR to gain a deeper, quantitative understanding of how these ligands interact with their targets, enabling more rational, structure-based drug design.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. This compound [myskinrecipes.com]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. dau.url.edu [dau.url.edu]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of the Pyrazolo[3,4-c]pyridine Scaffold: A Technical Guide to Target Identification and Validation
Introduction: The Pyrazolo[3,4-c]pyridine Core - A Privileged Scaffold in Drug Discovery
The landscape of medicinal chemistry is continually in pursuit of novel molecular frameworks that offer both structural versatility and potent biological activity. Among these, the pyrazolo[3,4-c]pyridine scaffold has emerged as a "privileged structure," signifying its ability to bind to multiple, distinct biological targets and serve as a foundation for the development of a diverse array of therapeutic agents. Its structural resemblance to endogenous purines provides a compelling rationale for its interaction with a wide range of purine-binding proteins, including kinases and metabolic enzymes.[1] This guide will provide an in-depth exploration of the potential therapeutic targets of a representative member of this class, Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, and delineate the experimental pathways for target validation. While specific biological data for this exact ester is limited, the extensive research into the broader pyrazolopyridine family offers a robust predictive framework for its potential applications in oncology, neuroscience, and inflammatory diseases.[2][3]
Part 1: A Survey of Potential Therapeutic Targets
The therapeutic promise of the pyrazolo[3,4-c]pyridine core lies in its adaptability. By modifying the substituents at various positions on the bicyclic ring, medicinal chemists can fine-tune the molecule's affinity and selectivity for a range of biological targets.[1][4] Below, we explore the most promising therapeutic avenues for derivatives of this scaffold.
Protein Kinases: Precision Targeting in Oncology
A significant body of research has highlighted the potential of pyrazolopyridine derivatives as potent protein kinase inhibitors.[5][6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The ATP-binding pocket of kinases, which has a natural affinity for purine-like structures, makes the pyrazolo[3,4-c]pyridine scaffold an ideal starting point for the design of targeted inhibitors.
Key kinase targets for which pyrazolopyridine derivatives have shown inhibitory activity include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, including those of the bladder, lung, and breast.[6] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[6]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a key oncogenic driver in a subset of non-small cell lung cancers. Researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives that can overcome resistance to existing ALK inhibitors.[7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy. New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors, with some showing potent activity against both wild-type and mutant forms of the receptor.[8]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and has been identified as a potential target in both inflammatory diseases and cancer.[9] 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent TBK1 inhibitors.[9]
Diagram 1: Generalized Kinase Signaling Pathway
This diagram illustrates a simplified signal transduction cascade initiated by the activation of a receptor tyrosine kinase (RTK), leading to downstream cellular responses.
Caption: A simplified receptor tyrosine kinase signaling cascade.
Phosphodiesterases (PDEs): Modulating Second Messenger Signaling
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDEs can have a wide range of therapeutic effects, including anti-inflammatory, bronchodilatory, and neuroprotective actions. Notably, a pyrazolopyridine derivative, 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009), has been identified as a potent inhibitor of cyclic 3',5'-nucleotide phosphodiesterases.[10] This historical finding underscores the potential of the pyrazolopyridine scaffold in targeting this enzyme class. The structural similarities between different pyrazolopyridine isomers suggest that this compound could also exhibit PDE inhibitory activity.
Central Nervous System (CNS) Targets: Addressing Neurological and Psychiatric Disorders
The pyrazolopyridine scaffold has been explored for its activity on various CNS targets, indicating its potential for treating anxiety, schizophrenia, and other neurological conditions.
-
GABA-A Receptors: Cartazolate, a pyrazolopyridine derivative, acts as a positive allosteric modulator of the GABA-A receptor at the barbiturate binding site, leading to anxiolytic effects.[11]
-
Metabotropic Glutamate Receptor 5 (mGluR5): mGluR5 is a target for the treatment of schizophrenia. A series of 1H-pyrazolo[3,4-b]pyridines have been developed as potent mGluR5 positive allosteric modulators (PAMs), demonstrating cognitive improvement in preclinical models.[12]
-
Adenosine Receptors: Cartazolate is also known to be an antagonist of A1 and A2 adenosine receptors.[11]
Other Potential Avenues
The versatility of the pyrazolopyridine scaffold extends beyond the targets mentioned above. Research has indicated potential applications in:
-
Antimicrobial and Antiviral Agents: Various derivatives have shown activity against bacteria, fungi, and viruses.[13][14]
-
Anti-inflammatory Agents: The pyrazole ring is a prominent structural motif in many anti-inflammatory compounds.[14]
-
Anticoagulants: Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a precursor in the synthesis of Apixaban, a direct Factor Xa inhibitor.[13]
Part 2: Experimental Protocols for Target Validation
To ascertain the therapeutic potential of this compound, a systematic approach to target validation is essential. The following protocols provide a framework for initial screening and characterization of its biological activity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Reconstitute recombinant kinase enzymes, substrate peptides, and ATP according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well white plate, add the test compound at various concentrations.
-
Add the kinase enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Diagram 2: Workflow for In Vitro Kinase Inhibition Assay
Caption: A streamlined workflow for a luminescent kinase inhibition assay.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture selected cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol: Phosphodiesterase (PDE) Inhibition Assay (Fluorescent Assay)
Objective: To assess the inhibitory activity of this compound against a panel of PDE enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the test compound in a suitable buffer.
-
Reconstitute the PDE enzymes and the fluorescently labeled cAMP or cGMP substrate.
-
-
Assay Procedure:
-
In a black 384-well plate, add the test compound.
-
Add the PDE enzyme to each well.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at room temperature.
-
The PDE enzyme will hydrolyze the substrate, leading to a change in fluorescence polarization.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Part 3: Data Presentation and Future Directions
The initial screening assays will generate a wealth of data that can be used to guide further drug development efforts. It is crucial to present this data in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Hypothetical IC50 Values for this compound Against a Panel of Kinases
| Kinase Target | IC50 (µM) |
| FGFR1 | 0.5 |
| FGFR2 | 0.8 |
| ALK | 1.2 |
| EGFR | 5.6 |
| TBK1 | 2.3 |
| SRC | > 50 |
| ABL | > 50 |
This table presents hypothetical data for illustrative purposes.
Future Perspectives
Should initial screening reveal promising activity for this compound, the next steps in the drug discovery cascade would involve:
-
Lead Optimization: Synthesizing and testing a library of analogues to improve potency, selectivity, and pharmacokinetic properties.[1][4]
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its biological effects.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)--a potent new inhibitor of cyclic 3',5'-nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cartazolate - Wikipedia [en.wikipedia.org]
- 12. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 14. jocpr.com [jocpr.com]
The Pyrazolo[3,4-c]pyridine Core: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to Synthesis and Applications
Abstract
The pyrazolo[3,4-c]pyridine scaffold, a nitrogen-rich bicyclic heterocycle, has emerged as a structure of significant interest in medicinal chemistry and drug development. As a purine isostere, it is uniquely suited to interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases. This guide provides a comprehensive technical review of the synthesis and application of the pyrazolo[3,4-c]pyridine core. We will traverse modern synthetic strategies, from classical condensation reactions to advanced vectorial functionalization via cross-coupling, providing detailed, field-proven protocols. Furthermore, we will explore its primary applications in oncology, focusing on its role as a potent inhibitor of Pim kinases, and delve into novel therapeutic areas such as the modulation of soluble guanylyl cyclase (sGC) for cardiovascular and anti-inflammatory benefits. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Rise of a Privileged Heterocycle
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, fused ring systems that mimic endogenous structures offer a rational starting point for inhibitor design. The pyrazolo[3,4-c]pyridine core is one such "privileged scaffold." Its fusion of a pyrazole and a pyridine ring creates a structural and electronic mimic of purine, the core of essential biomolecules like adenine and guanine. This similarity allows pyrazolo[3,4-c]pyridine derivatives to function as competitive inhibitors for a vast array of enzymes that utilize purine-based substrates, most notably the protein kinase family.[1][2]
The true utility of a scaffold in drug discovery, particularly in fragment-based drug discovery (FBDD), lies not just in its binding potential but in its capacity for synthetic elaboration.[3][4] A viable fragment must present multiple, synthetically accessible vectors for chemical modification, allowing chemists to "grow" the fragment into a potent and selective lead compound. The pyrazolo[3,4-c]pyridine core excels in this regard, offering several distinct positions (N-1, N-2, C-3, C-5, C-7) that can be selectively functionalized to optimize target engagement, selectivity, and pharmacokinetic properties.[3]
This guide will first detail the synthetic methodologies that enable access to this core and its diverse analogues. It will then transition to a discussion of its most prominent applications, providing mechanistic insights and quantitative data to inform future discovery efforts.
Synthesis of the Pyrazolo[3,4-c]pyridine Core
The construction and subsequent derivatization of the pyrazolo[3,4-c]pyridine scaffold are crucial for its exploration in drug discovery. Methodologies range from classical cyclization approaches to modern, highly versatile cross-coupling strategies that enable late-stage functionalization.
Core Synthesis via Cyclization of Amino Pyridines
A foundational and robust method for constructing the pyrazolo[3,4-c]pyridine core begins with substituted aminopyridines. An adaptation of the classical Huisgen indazole synthesis provides a reliable route to 5-halo-1H-pyrazolo[3,4-c]pyridines, which are critical intermediates for further diversification.[3][5]
The causality of this pathway hinges on the initial diazotization of an aminopyridine followed by an intramolecular cyclization. The use of acetic anhydride serves both as a solvent and a reactant, leading to an N-acetylated intermediate. The choice of dichloroethane (DCE) as a co-solvent is a key process optimization, enhancing scalability and often allowing for the isolation of the acetylated intermediate without the need for purification.[5] Subsequent deacetylation under mild basic conditions, such as sodium methoxide in methanol, efficiently yields the desired 5-halo-1H-pyrazolo[3,4-c]pyridine core.[3][5] This halogen handle, typically chlorine or bromine, is not merely a substituent but a versatile anchor for a host of subsequent cross-coupling reactions.
Protocol 2.1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine [3][5]
-
Step 1: Acetyl-protected intermediate synthesis.
-
To a stirred solution of 2-amino-6-bromopyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (Ac₂O), cool the mixture to 0 °C.
-
Add sodium nitrite (NaNO₂) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction mixture, and concentrate under reduced pressure to yield the crude 1-(5-bromo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which is often used directly in the next step.
-
-
Step 2: Deacetylation.
-
Dissolve the crude acetylated intermediate from Step 1 in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M solution, 1.2 eq) at room temperature.
-
Stir the reaction for 1-2 hours until deacetylation is complete (monitored by TLC/LC-MS).
-
Neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 5-bromo-1H-pyrazolo[3,4-c]pyridine.
-
Vectorial Functionalization: A Blueprint for Drug Discovery
With the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold in hand, the next critical phase is its selective, multi-directional functionalization. This "vectorial" approach is the cornerstone of FBDD, allowing chemists to systematically probe the chemical space around the core to achieve optimal interactions with a biological target.[3] Modern palladium- and iridium-catalyzed reactions are the tools of choice for this endeavor.
The diagram below illustrates the key strategic positions on the scaffold that can be accessed through tailored synthetic routes.
Figure 1: Key functionalization vectors on the pyrazolo[3,4-c]pyridine scaffold.
-
N-1 and N-2 Positions (Alkylation/Arylation): The two nitrogen atoms of the pyrazole ring present distinct electronic environments, allowing for selective functionalization. The choice of protecting group and reaction conditions dictates the outcome. For instance, mesylation (MsCl) can selectively protect the N-1 position, while other conditions can favor N-2 alkylation. This differential reactivity is critical for tuning solubility and hydrogen bonding capabilities.[3]
-
C-3 Position (C-H Borylation/Suzuki Coupling): The C-3 position is amenable to direct C-H activation and borylation, most effectively catalyzed by iridium complexes. This reaction proceeds with high regioselectivity, avoiding functionalization at other C-H bonds. The resulting boronate ester is a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.[3][4]
-
C-5 Position (Buchwald-Hartwig Amination): Starting from the 5-halo intermediate, the C-5 position is perfectly primed for palladium-catalyzed Buchwald-Hartwig amination. This powerful reaction allows for the installation of primary, secondary, and aromatic amines, a common feature in kinase inhibitors designed to form hydrogen bonds with the enzyme's hinge region.[3][5]
-
C-7 Position (Directed Metalation/Negishi Coupling): The C-7 position can be selectively functionalized via deprotonation using a strong, non-nucleophilic base like TMPMgCl·LiCl. The resulting organomagnesium species can be trapped with various electrophiles or transmetalated to zinc, setting the stage for Negishi cross-coupling reactions to introduce further diversity.[3][4]
The table below summarizes the conditions for these key transformations.
| Position | Reaction | Key Reagents & Conditions | Purpose | Reference |
| C-3 | Tandem Borylation / Suzuki Coupling | 1. [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C (MW)2. Aryl-halide, Pd catalyst, base, solvent | Introduces aryl/heteroaryl groups | [3][5] |
| C-5 | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, rac-BINAP, NaOtBu, Toluene, 110 °C | Installs diverse amine functionalities | [3][5] |
| C-7 | Directed Metalation / Negishi | 1. TMPMgCl·LiCl, THF, -10 °C2. Electrophile (e.g., aldehyde) OR ZnCl₂, then Aryl-halide, Pd catalyst | Introduces carbon or aryl substituents | [3][4] |
Applications in Medicinal Chemistry
The structural analogy of pyrazolo[3,4-c]pyridine to purine has made it a highly sought-after scaffold for targeting ATP-binding proteins, leading to significant applications in oncology and beyond.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] Pyrazolopyridine scaffolds are well-established as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[1][2]
Pim Kinase Inhibition: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key targets in oncology, particularly in hematological malignancies and prostate cancer, where they promote cell survival and proliferation.[1][6] The pyrazolo[3,4-c]pyridine core has been successfully developed as a potent pan-Pim inhibitor.[1]
A fragment-based approach identified the related 6-azaindazole (1H-pyrazolo[3,4-c]pyridine) as a superior scaffold for Pim kinase inhibition compared to other isomers.[6] The N-1 nitrogen of the pyrazole ring is crucial for forming a hydrogen bond with the hinge region (e.g., Glu121 in Pim-1), while the pyridine nitrogen can interact with the catalytic lysine (Lys67).[1] Substituents are then elaborated from this core to occupy adjacent hydrophobic pockets and form additional interactions, thereby increasing potency and selectivity.
The diagram below illustrates the putative binding mode of a generic pyrazolo[3,4-c]pyridine inhibitor within the ATP-binding site of Pim-1 kinase, based on crystallographic data of related inhibitors.[6]
Figure 2: Binding hypothesis of a pyrazolo[3,4-c]pyridine inhibitor in the Pim-1 kinase active site.
The table below presents representative inhibitory data for pyrazolopyridine derivatives against various kinases, illustrating the potency that can be achieved with this scaffold class.
| Scaffold | Target Kinase | IC₅₀ (nM) | Notes | Reference |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | Pan-TRK inhibitor with good potency. | [7] |
| Pyrazolo[3,4-b]pyridine | PIM-1 | 21.2 | Potent PIM-1 inhibition. | [8] |
| Pyrazolo[3,4-b]pyridine | CDK2 | 300 | Dual CDK2/PIM-1 inhibitor. | [9] |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | Highly potent and selective TBK1 inhibitor. | [10] |
Note: Data for the closely related [3,4-b] isomer is included to demonstrate the general potential of the pyrazolopyridine family as potent kinase inhibitors.
Emerging Applications: Soluble Guanylyl Cyclase (sGC) Stimulation
Beyond kinase inhibition, the pyrazolo[3,4-c]pyridine scaffold has recently been identified as a novel platform for the development of soluble guanylyl cyclase (sGC) stimulators.[11] sGC is a key enzyme in the nitric oxide (NO) signaling pathway; its activation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates vasodilation and has anti-inflammatory and anti-proliferative effects.[11][12]
sGC stimulators are of significant therapeutic interest for treating conditions like pulmonary hypertension and heart failure.[12][13] Recent research has demonstrated that 1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivatives can act as direct, heme-dependent sGC agonists.[11] Docking studies suggest these compounds bind efficiently to the known stimulator site on the sGC enzyme. Their activity is synergistic with NO donors, indicating they sensitize the enzyme to its natural activator.[11] This discovery opens a new therapeutic avenue for the pyrazolo[3,4-c]pyridine core, distinct from its established role in oncology and showcasing its chemical versatility.
Conclusion and Future Outlook
The pyrazolo[3,4-c]pyridine scaffold represents a quintessential privileged structure in modern medicinal chemistry. Its synthetic tractability, particularly through modern cross-coupling methods that allow for precise, vectorial functionalization, makes it an ideal starting point for fragment-based and traditional drug discovery campaigns.
Its proven utility as a potent hinge-binding motif for protein kinases, exemplified by the development of Pim kinase inhibitors, solidifies its importance in oncology. Furthermore, the recent discovery of its role in stimulating sGC highlights the scaffold's potential to address unmet needs in cardiovascular and inflammatory diseases.
For researchers and drug development professionals, the pyrazolo[3,4-c]pyridine core offers a validated, versatile, and synthetically accessible platform. Future work will likely focus on exploring novel decoration patterns to target other kinase families, optimizing pharmacokinetic properties for in vivo efficacy, and further elucidating its potential in non-kinase targets. The continued application of innovative synthetic chemistry to this remarkable scaffold promises to deliver the next generation of targeted therapeutics.
References
- 1. Novel Pyrazolo[3,4-b] Pyridine Derivative (HLQ2g) Attenuates Hypoxic Pulmonary Hypertension via Restoring cGKI Expression and BMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwPDB: pdb_00005v82 [wwpdb.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of new multi-substituted 1H-pyrazolo[3,4-c]pyridin-7(6H)-ones as soluble guanylyl cyclase (sGC) stimulators with vasoprotective and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Fragment-Based Approach and the Promise of the Pyrazolopyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) in the quest for novel therapeutics.[1][2][3] By starting with small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior drug-like properties.[4] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[5][6] Its fused heterocyclic derivative, the pyrazolopyridine nucleus, inherits this privileged status, offering a versatile and synthetically accessible framework for building potent and selective modulators of various biological targets.[7][8]
This guide focuses on a particularly promising member of this family: Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate . We will delve into its synthesis, physicochemical characteristics, and its application as a strategic starting point in a hypothetical FBDD campaign targeting a protein kinase. This document is designed to be a practical resource, providing not only the "what" and "how" but also the critical "why" behind the experimental choices, empowering researchers to leverage this valuable scaffold in their own drug discovery endeavors.
The Fragment: Synthesis and Physicochemical Profile of this compound
A robust FBDD campaign begins with a well-characterized fragment. Here, we outline a plausible synthetic route and analyze the key physicochemical properties that make this compound an excellent candidate for fragment screening.
Synthesis Protocol
While multiple routes to pyrazolopyridine cores exist, a common and effective strategy involves the cyclization of a substituted pyridine derivative with a hydrazine. The following is a representative, multi-step synthesis adapted from established methodologies for similar heterocyclic systems.
Scheme 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Preparation of the Pyridine Precursor: Begin with a suitably substituted 3-aminopyridine. The choice of starting material is crucial as it dictates the final substitution pattern of the pyridine ring.
-
Condensation with Diethyl Oxalate: React the 3-aminopyridine with diethyl oxalate in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. This reaction forms a key intermediate.
-
Cyclization with Hydrazine Hydrate: The intermediate is then treated with hydrazine hydrate. The reaction is typically heated to reflux to drive the cyclization, which forms the pyrazole ring fused to the pyridine core.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final this compound.
Physicochemical Properties and "Rule of Three" Compliance
A successful fragment should possess physicochemical properties that favor binding and subsequent optimization. The "Rule of Three" provides a useful guideline for fragment library design.[4][9]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 191.19 g/mol | ≤ 300 Da | Yes |
| cLogP | ~1.5 (Predicted) | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | No |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Data sourced from publicly available chemical databases. cLogP is an estimate and can vary with the prediction algorithm.
While the number of hydrogen bond acceptors slightly exceeds the guideline, this is not a strict disqualifier. In fact, the strategic placement of these acceptors can facilitate key interactions within a protein binding site, offering valuable handles for structure-activity relationship (SAR) studies. The overall profile of this compound is highly favorable for a fragment, balancing solubility and lipophilicity while maintaining a low molecular weight.[10][11][12]
FBDD in Action: A Hypothetical Campaign Targeting a Protein Kinase
To illustrate the practical application of our fragment, we will outline a hypothetical FBDD campaign against a protein kinase, a well-established class of drug targets.[13][14][15] The pyrazolopyridine scaffold is a known hinge-binder in many kinase inhibitors, making our chosen fragment a highly relevant starting point.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Phase 1: Hit Identification and Validation
The initial phase focuses on identifying fragments that bind to the target kinase and confirming that this binding is specific and not an artifact.
1. Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[16] It is well-suited for fragment screening due to its sensitivity and ability to handle weakly interacting molecules.[2]
Experimental Protocol: SPR Screening
-
Protein Immobilization: The target kinase is immobilized on a sensor chip. Covalent amine coupling is a common and robust method. A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
Fragment Library Screening: The fragment library, including this compound, is prepared in a suitable running buffer, often containing a small percentage of DMSO to ensure solubility. Fragments are injected over the sensor surface at a fixed concentration (e.g., 100-200 µM).
-
Data Analysis: The binding response is measured in Resonance Units (RU). A predefined threshold is set to identify initial "hits." The causality here is that a true binding event will result in a change in mass at the sensor surface, altering the refractive index and thus the SPR signal.
-
Self-Validation: The experiment is designed to be self-validating by including a reference surface and by monitoring the quality of the sensor surface throughout the screen. Any drift or degradation of the surface can be identified and accounted for.
2. Orthogonal Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an excellent orthogonal method to validate hits from the primary screen.[1][17] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly powerful for this purpose.[18]
Experimental Protocol: ¹H-¹⁵N HSQC for Hit Validation
-
Sample Preparation: A solution of ¹⁵N-labeled target kinase is prepared. A reference ¹H-¹⁵N HSQC spectrum of the protein alone is acquired.
-
Titration with Fragment: The hit fragment (this compound) is titrated into the protein sample. A new ¹H-¹⁵N HSQC spectrum is acquired.
-
Data Analysis: The two spectra are overlaid. Chemical shift perturbations (CSPs) of specific amino acid residues in the protein indicate a binding event. The causality is that binding of the fragment to the protein will alter the local chemical environment of nearby amino acid residues, causing a change in their NMR resonance frequencies.
-
Self-Validation: The specificity of the interaction can be inferred from the pattern of CSPs. If the perturbations are localized to a specific region of the protein (e.g., the ATP binding site), it provides strong evidence of a genuine and specific interaction.
Phase 2: Hit-to-Lead Optimization
Once a fragment hit is validated, the next phase involves understanding its binding mode and rationally elaborating it into a more potent lead compound.
1. Structural Elucidation: X-ray Crystallography
X-ray crystallography is the gold standard for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution.[19][20] This information is invaluable for structure-based drug design.
Experimental Protocol: Co-crystallization
-
Crystal Growth: Crystals of the target kinase are grown.
-
Soaking or Co-crystallization: The crystals are either soaked in a solution containing a high concentration of the fragment or the protein and fragment are mixed prior to crystallization.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to solve the three-dimensional structure of the protein-fragment complex.
-
Causality and Validation: The resulting electron density map should clearly show the fragment bound in a specific pocket of the protein. This provides unambiguous evidence of binding and reveals the precise interactions between the fragment and the protein.
2. Fragment Elaboration: Growing and Linking
With the crystal structure in hand, medicinal chemists can rationally design modifications to the fragment to improve its affinity and selectivity. Two common strategies are fragment growing and linking.[21]
-
Fragment Growing: This involves adding chemical functionality to the initial fragment to make additional favorable interactions with the protein. For our this compound fragment, the ethyl ester provides a convenient vector for growth. For example, if the crystal structure shows that the ester points towards a hydrophobic pocket, it could be extended with an alkyl or aryl group.
-
Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the two fragments can be chemically linked together to create a single, more potent molecule.
Caption: Strategies for fragment hit-to-lead optimization.
Case Study Insight: Pyrazolopyridines in Kinase and GPCR Drug Discovery
The potential of the pyrazolopyridine scaffold is not merely theoretical. Several studies have highlighted its utility in developing potent and selective inhibitors. For instance, a pyrazolopyridone core was identified as a fragment hit and subsequently optimized to yield highly selective JAK1 kinase inhibitors.[22] In another example, a pyrazolopyridine derivative served as a starting point for the development of phosphodiesterase 10A (PDE10A) inhibitors.[23] Furthermore, derivatives of the related pyrazolopyridine scaffold have been explored as GPR119 agonists for the potential treatment of type 2 diabetes.[24][25][26][27][28] These examples underscore the versatility of this scaffold across different target classes.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound represents a high-quality starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic accessibility, and the proven track record of the pyrazolopyridine scaffold make it a valuable tool for probing the binding sites of a wide range of biological targets. By employing a systematic and rational FBDD workflow, incorporating robust biophysical screening methods, and leveraging the power of structure-based design, researchers can effectively translate this simple fragment into novel, high-affinity lead compounds. This guide has provided a comprehensive, albeit hypothetical, roadmap for such a journey, grounded in established scientific principles and methodologies. The true potential of this fragment now lies in its application to real-world drug discovery challenges.
References
- 1. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onenucleus.com [onenucleus.com]
- 3. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 21. Computational Methods for Fragment-Based Ligand Design: Growing and Linking | Springer Nature Experiments [experiments.springernature.com]
- 22. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. books.rsc.org [books.rsc.org]
Exploring the Chemical Space of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Analogs: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleus.[1] This intrinsic similarity allows it to interact with a wide array of biological targets, particularly kinases, making it a fertile ground for the development of novel therapeutics.[1][2] Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, with its strategically placed ester functionality, serves as a versatile starting point for the exploration of this chemical space. The ester group can be readily modified or hydrolyzed, providing a handle for the introduction of diverse functionalities to probe structure-activity relationships (SAR).[3] This guide provides a comprehensive overview of the synthesis, functionalization, and biological evaluation of analogs derived from this core, offering a roadmap for researchers and drug development professionals.
Foundational Synthesis of the Pyrazolo[3,4-c]pyridine Core
A robust and scalable synthesis of the core scaffold is paramount for any successful analog development program. A common and effective route to 5-halo-1H-pyrazolo[3,4-c]pyridines, which are key intermediates for further functionalization, is outlined below.[1]
Diagram 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
Caption: General synthetic scheme for 5-halo-1H-pyrazolo[3,4-c]pyridines.
Experimental Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine[1]
-
Diazotization: To a solution of the starting 2-amino-4-chloropyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O) followed by sodium nitrite (NaNO₂).
-
Heating: Heat the reaction mixture to 90 °C and stir for 20 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deacetylation: Dissolve the resulting acetoxy intermediate in methanol (MeOH) and add sodium methoxide (NaOMe).
-
Stirring: Stir the reaction at room temperature for 1 hour.
-
Isolation: Neutralize the reaction with a mild acid and concentrate under reduced pressure. The resulting solid is the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.
Vectorial Functionalization: A Multi-pronged Approach to Chemical Space Exploration
The pyrazolo[3,4-c]pyridine scaffold offers multiple vectors for chemical modification, allowing for a systematic exploration of the surrounding chemical space.[4] This "vectorial functionalization" is crucial for fine-tuning the pharmacological properties of the analogs.[1][5]
Diagram 2: Key Functionalization Vectors of the Pyrazolo[3,4-c]pyridine Core
Caption: Major growth vectors for analog synthesis.
N-1 and N-2 Functionalization
Selective functionalization of the pyrazole nitrogens can be achieved through judicious choice of protecting groups and alkylating/arylating agents.[4] This allows for the introduction of substituents that can modulate solubility, metabolic stability, and target engagement.
C-3 Functionalization via Cross-Coupling
The C-3 position, where the ethyl carboxylate group resides in our parent molecule, is a prime site for modification. After hydrolysis of the ester to the corresponding carboxylic acid, further derivatization is possible. Alternatively, for scaffolds lacking the ester, direct C-H activation and borylation followed by Suzuki-Miyaura cross-coupling can introduce a wide range of aryl and heteroaryl moieties.[4][6]
Experimental Protocol 2: C-3 Borylation and Suzuki-Miyaura Cross-Coupling[6]
-
Borylation: To a solution of the N-protected pyrazolo[3,4-c]pyridine in a suitable solvent such as methyl tert-butyl ether (MTBE), add bis(pinacolato)diboron (B₂pin₂), a catalytic amount of [Ir(COD)OMe]₂, and a ligand like dtbpy.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 100 °C.
-
Suzuki-Miyaura Coupling: To the crude borylated intermediate, add an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a mixture of dioxane and water.
-
Heating: Heat the reaction mixture under an inert atmosphere.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
C-5 Functionalization via Buchwald-Hartwig Amination
The 5-halo substituent serves as an excellent handle for introducing nitrogen-containing functional groups through palladium-catalyzed Buchwald-Hartwig amination.[4] This allows for the incorporation of various amines, which can form key hydrogen bonds with biological targets.
C-7 Functionalization via Selective Metalation
Selective metalation at the C-7 position can be achieved using reagents like TMPMgCl·LiCl.[4] The resulting organometallic intermediate can then be quenched with a variety of electrophiles or used in transition metal-catalyzed cross-coupling reactions, such as Negishi coupling.[4]
Biological Evaluation and Structure-Activity Relationship (SAR) Analysis
The diverse biological activities reported for pyrazolopyridine derivatives necessitate a broad screening approach.[7][8][9][10][11]
Table 1: Reported Biological Activities of Pyrazolo[3,4-c]pyridine Analogs and Related Scaffolds
| Biological Activity | Target/Mechanism | Reference Scaffold | Citation |
| Anticancer | Kinase Inhibition (e.g., TRK, CDK2) | Pyrazolo[3,4-b]pyridine, Pyrazolo[3,4-d]pyrimidine | [12][13] |
| Anti-inflammatory | Inhibition of inflammatory mediators | Pyrazolo[3,4-c]pyrazole | [8] |
| Antimicrobial | Disruption of microbial cell processes | Pyrazolo[3,4-b]pyridine | [9] |
| Antiviral | Inhibition of viral replication (e.g., HIV-1) | Pyrrolo[3,4-c]pyridine | [7] |
| Trypanocidal | Inhibition of PEX14-PEX5 PPI | Pyrazolo[4,3-c]pyridine | [14][15] |
In Vitro Assay Cascade
A tiered approach to in vitro screening is recommended to efficiently identify promising candidates.
Diagram 3: In Vitro Screening Workflow
Caption: A typical workflow for in vitro evaluation.
Experimental Protocol 3: General Kinase Inhibition Assay (HTRF)[12]
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide with a fluorescent label), and ATP solution.
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time.
-
Detection: Add a detection reagent containing an antibody that recognizes the phosphorylated substrate.
-
Signal Reading: Read the plate on a suitable HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship Insights
While specific SAR is target-dependent, some general trends have emerged from the literature:
-
N-1 vs. N-2 Substitution: The position and nature of substituents on the pyrazole ring can significantly impact potency and selectivity. This is often due to the differential ability of the substituent to occupy specific pockets in the target's binding site.
-
C-3 Amide Derivatives: Conversion of the ethyl ester at C-3 to various amides is a common strategy to introduce hydrogen bond donors and acceptors, often leading to improved target engagement.
-
C-5 and C-7 Substituents: Substituents at these positions can be used to modulate physicochemical properties such as solubility and lipophilicity, which in turn affect pharmacokinetic parameters. For instance, introducing polar groups at C-7 can improve aqueous solubility.
Bioisosteric Replacement Strategies
To further expand the chemical space and optimize lead compounds, bioisosteric replacement is a powerful tool.[16][17] This involves replacing a functional group with another that has similar steric and electronic properties but may alter the molecule's ADME/Tox profile favorably.
Table 2: Potential Bioisosteric Replacements for the Ethyl Carboxylate Group
| Original Group | Bioisostere | Rationale |
| Ethyl Carboxylate (-COOEt) | Carboxylic Acid (-COOH) | Increased polarity, potential for salt formation, hydrogen bonding.[3] |
| Tetrazole | Acidic proton, metabolically stable, can participate in hydrogen bonding. | |
| N-Acylsulfonamide | Acidic proton, can mimic the charge distribution of a carboxylate. | |
| Hydroxamic Acid (-CONHOH) | Metal chelation, hydrogen bonding. |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with the multiple vectors for functionalization, allows for the systematic exploration of a rich chemical space. A well-designed screening cascade, guided by an understanding of the diverse biological activities of this class of compounds, can efficiently identify potent and selective modulators of various biological targets. Future efforts should focus on leveraging computational methods for in silico screening and library design, as well as exploring novel synthetic methodologies to access previously unexplored regions of the pyrazolo[3,4-c]pyridine chemical space.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Hydrochloride
Abstract
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry, notably as a potential intermediate in the synthesis of advanced pharmaceutical agents.[1][2] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is a non-negotiable prerequisite for its effective application in process chemistry, drug discovery, and formulation development. This guide provides a comprehensive technical overview of the anticipated solubility and stability profiles of the title compound. It moves beyond a simple data sheet to offer detailed experimental protocols, explain the scientific rationale behind these procedures, and predict the compound's behavior based on its chemical structure. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this molecule's characteristics.
Introduction: The Strategic Importance of a Pyrazolopyridine Intermediate
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] this compound, as a functionalized derivative, serves as a versatile precursor for more complex molecular architectures. Its hydrochloride salt form is intentionally designed to improve physicochemical properties, a common strategy to enhance the handling and reactivity of amine-containing heterocycles in aqueous media.[1]
A thorough characterization of its solubility is paramount for designing robust synthetic routes, enabling consistent reaction kinetics, and facilitating purification. Similarly, a comprehensive stability profile, elucidated through forced degradation studies, is critical for identifying potential degradants, establishing appropriate storage conditions, and developing stability-indicating analytical methods, all of which are mandated by regulatory bodies like the ICH.[3][4][5] This guide provides the foundational knowledge and actionable protocols to empower scientists to confidently work with this important intermediate.
Core Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the starting point for all subsequent investigations. The data presented below pertains to the hydrochloride salt form.
| Property | Value | Source |
| IUPAC Name | This compound hydrochloride | N/A |
| Molecular Formula | C₉H₁₀ClN₃O₂ | Derived from Base |
| Molecular Weight | 227.65 g/mol | Calculated |
| CAS Number | 1053656-33-9 (Parent Compound) | [2] |
| Chemical Structure | ![]() | N/A |
Solubility Profile: A Predictive and Practical Assessment
Solubility dictates how a compound can be handled, reacted, and purified. The presence of the basic pyridine nitrogen, protonated in the hydrochloride salt, is expected to confer aqueous solubility, while the ethyl ester and aromatic rings contribute to solubility in organic solvents.
Scientific Rationale for Solubility Behavior
The molecule possesses distinct hydrophilic and lipophilic regions. The hydrochloride salt of the pyridine ring can readily ionize in aqueous media, promoting solubility. However, this effect is pH-dependent; in basic conditions where the pyridine is deprotonated, a significant decrease in aqueous solubility is anticipated. The ethyl carboxylate group and the bicyclic aromatic system are non-polar and will favor interactions with organic solvents.
Anticipated Solubility in Common Solvents
The following table provides a qualitative prediction of solubility based on chemical principles. These predictions should be confirmed experimentally using the protocol outlined in Section 3.3.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Aqueous | Moderate to High | Hydrochloride salt form enhances solubility. |
| pH 2.0 HCl Buffer | Aqueous | High | Common ion effect and fully protonated state favor dissolution. |
| pH 7.4 Phosphate Buffer | Aqueous | Moderate | Partial deprotonation may slightly reduce solubility compared to acidic media. |
| pH 9.0 Borate Buffer | Aqueous | Low | Predominantly neutral form is expected to be much less soluble. |
| Methanol / Ethanol | Polar Protic | High | Capable of hydrogen bonding and solvating the salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Non-Polar | Low | Unlikely to effectively solvate the ionic hydrochloride salt. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard method for determining thermodynamic equilibrium solubility.
Objective: To accurately determine the solubility of this compound hydrochloride in various solvents.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the selected solvent (e.g., 10 mg into 1 mL) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which typically requires 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability Profile and Forced Degradation
Forced degradation (or stress testing) is a critical process that intentionally exposes a compound to harsh conditions to accelerate its decomposition.[5][6][7] This process is instrumental in identifying likely degradation products and establishing the intrinsic stability of the molecule.[3][4] The primary goal is to achieve modest degradation (5-20%) to ensure that the degradation products can be adequately characterized.[6]
Predicted Chemical Liabilities and Degradation Pathways
The structure of this compound hydrochloride contains two primary sites susceptible to degradation:
-
Ethyl Ester Group: This is the most probable point of failure. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester to form the corresponding carboxylic acid and ethanol.[1]
-
Pyrazolopyridine Ring System: Aromatic heterocyclic systems can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The electron-rich nature of the rings may also make them sensitive to photolytic degradation.
The workflow for a comprehensive forced degradation study is visualized below.
Caption: Workflow for a Forced Degradation Study.
Protocol for a Forced Degradation Study
Objective: To identify the degradation pathways and assess the intrinsic stability of the compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60-80°C.
-
Basic Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Basic hydrolysis of esters is typically very rapid.
-
Oxidative Degradation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a vial at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stressed solution at various time points (e.g., 2, 8, 24, 48 hours). For solid samples, dissolve a portion at each time point for analysis.
-
Sample Quenching:
-
For acidic and basic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.
-
For other samples, simply dilute with the mobile phase.
-
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradants.
-
Evaluation: Calculate the percentage of degradation. Determine the mass balance to ensure all major degradants are accounted for.
Summary of Expected Degradation Profile
| Condition | Severity | Expected Stability | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Potential Degradation | Hydrolysis of the ethyl ester to the carboxylic acid. |
| Basic Hydrolysis | 0.1 M NaOH, 25°C | Significant Degradation | Rapid hydrolysis of the ethyl ester to the carboxylate salt. |
| Oxidation | 3% H₂O₂, 25°C | Likely Stable | Aromatic rings may show some minor oxidation (e.g., N-oxide formation), but likely slow. |
| Thermal | 80°C (Solid) | Likely Stable | The compound is expected to be stable in its solid crystalline salt form. |
| Photolytic | ICH Q1B | Potential Degradation | The aromatic system may absorb UV radiation, potentially leading to minor degradation. |
Visualization of Primary Degradation Pathway
The most probable degradation route is the hydrolysis of the ester linkage.
Caption: Predicted Hydrolytic Degradation Pathway.
Recommended Analytical Approach
To support the solubility and stability studies described, a robust, stability-indicating analytical method is required. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard.
-
Column: A C18 stationary phase (e.g., 100 x 4.6 mm, 2.7 µm) is recommended.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will provide good peak shape and separation.
-
Detection: A photodiode array (PDA) detector should be used to monitor peak purity and identify the optimal wavelength for quantification. Mass spectrometric (MS) detection is invaluable for identifying the molecular weights of any degradants formed during stress testing.
Conclusion
This compound hydrochloride is a molecule with predictable physicochemical behavior based on its functional groups. It is anticipated to have good solubility in aqueous acidic media and polar organic solvents, with solubility decreasing significantly at higher pH. The primary chemical liability is the ethyl ester, which is expected to readily hydrolyze under basic and, to a lesser extent, acidic conditions. The pyrazolopyridine core is predicted to be relatively robust, though minor oxidative or photolytic degradation cannot be ruled out without experimental confirmation.
The protocols and predictive insights provided in this guide offer a solid framework for any scientist beginning work with this compound. By applying these methodologies, researchers can generate the robust data necessary to accelerate their research and development efforts, ensuring the compound is used effectively and stored under optimal conditions.
References
- 1. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajrconline.org [ajrconline.org]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2] Consequently, derivatives of this scaffold have shown promise as anti-inflammatory, anti-viral, and anti-cancer agents.[2] Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a key intermediate, providing a versatile handle for the synthesis of more complex molecules and libraries of compounds for fragment-based drug discovery (FBDD).[1][2] This document provides a detailed, field-proven protocol for the synthesis of this valuable building block.
Synthetic Strategy: A Mechanistic Approach
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. This application note details a robust two-step synthesis commencing from commercially available starting materials. The causality behind this choice lies in the high yields and straightforward purification of the intermediates and the final product.
The proposed synthetic pathway is illustrated below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Part 1: Synthesis of Ethyl 2-(2-chloro-3-pyridinylidene)hydrazinecarboxylate (Intermediate)
Rationale: This initial step involves a condensation reaction between 2-chloro-3-formylpyridine and hydrazine, followed by acylation with diethyl oxalate to introduce the ethyl carboxylate functionality. This approach is favored for its efficiency and the relative stability of the resulting hydrazone intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-3-formylpyridine | 141.56 | 10.0 g | 0.0706 |
| Hydrazine hydrate (64%) | 50.06 | 4.42 g (3.4 ml) | 0.0883 |
| Diethyl oxalate | 146.14 | 11.25 g (10.3 ml) | 0.0770 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-formylpyridine (10.0 g, 0.0706 mol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (3.4 mL, 0.0883 mol) to the solution. An exothermic reaction may be observed.
-
After the addition is complete, add diethyl oxalate (10.3 mL, 0.0770 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.
-
Reduce the solvent volume to approximately one-third under reduced pressure.
-
Pour the concentrated mixture into 200 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 30 mL).
-
Dry the solid under vacuum to yield the crude intermediate. The product can be used in the next step without further purification or can be recrystallized from ethanol if a higher purity is desired.
Part 2: Synthesis of this compound (Final Product)
Rationale: This step involves an intramolecular cyclization of the hydrazone intermediate to form the pyrazolo[3,4-c]pyridine ring system. This type of cyclization is a common strategy for the formation of fused heterocyclic systems.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(2-chloro-3-pyridinylidene)hydrazinecarboxylate | (Calculated from previous step) | (Assuming 80% yield) 13.6 g | 0.0565 |
| Sodium ethoxide | 68.05 | 4.61 g | 0.0678 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude intermediate (13.6 g, 0.0565 mol) in absolute ethanol (150 mL).
-
Carefully add sodium ethoxide (4.61 g, 0.0678 mol) to the solution in portions.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Suspend the residue in water (100 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product in a vacuum oven at 50 °C. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Characterization Data (Expected)
| Compound | Appearance | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| This compound | Off-white to pale yellow solid | 75-85 | 210-215 | 13.5 (s, 1H, NH), 8.85 (s, 1H), 8.20 (d, 1H), 7.85 (d, 1H), 4.40 (q, 2H), 1.40 (t, 3H) | 162.5, 141.0, 137.5, 135.0, 134.0, 131.0, 115.5, 61.0, 14.5 |
Note: The spectral data provided are predicted values based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the inclusion of in-process controls (TLC monitoring) at critical stages. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide a reliable indication of reaction progression and completion. Furthermore, the expected characterization data serves as a benchmark for confirming the identity and purity of the final product. Any significant deviation from the expected melting point or spectral data would necessitate further purification or investigation.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the rationale behind the synthetic strategy and providing a step-by-step methodology with clear validation points, this guide is intended to empower researchers in their efforts to synthesize this important building block for drug discovery and development. The versatility of the pyrazolo[3,4-c]pyridine scaffold continues to be explored, and robust synthetic methods are crucial for advancing this field of research.[1][2]
References
Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate: A Detailed Protocol for Pharmaceutical Research
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Among these, Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies. Its structural isomer, the pyrazolo[3,4-b]pyridine core, is found in compounds with diverse activities, highlighting the importance of this class of molecules in drug discovery.[1][2] This application note provides a detailed, step-by-step experimental procedure for the synthesis of this compound, intended for researchers and scientists in the field of drug development and organic synthesis.
The described protocol is based on a robust cyclocondensation strategy, a common and effective method for the formation of the pyrazolopyridine nucleus.[1] The synthesis begins with the preparation of a key precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by the construction of the fused pyridine ring. This guide emphasizes the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yield.
Reaction Scheme
References
In-depth Analysis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate: NMR Spectral Data Currently Unavailable in Publicly Accessible Scientific Literature
Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed experimental 1H NMR and 13C NMR spectral data for Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate could not be located. While the compound is listed in several chemical supplier databases, which suggests its synthesis and potential characterization, the specific chemical shifts, coupling constants, and signal multiplicities are not provided in accessible publications or spectral repositories.
This absence of data precludes the creation of a detailed application note and protocol as requested. Such a document would require precise, experimentally verified NMR data to provide an authoritative interpretation and a reliable protocol for researchers.
For professionals in drug development and scientific research, the structural elucidation of novel heterocyclic compounds like this compound is fundamentally reliant on spectroscopic techniques, with NMR being a cornerstone for determining the precise arrangement of atoms. The pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, and understanding its electronic and structural nuances through NMR is critical for the rational design of new therapeutic agents.
While specific data for the target compound is elusive, a general approach to its characterization can be outlined based on established principles of NMR spectroscopy and the known spectral characteristics of related pyrazolopyridine isomers.
Hypothetical Spectral Analysis and Structural Rationale
Should the experimental data become available, the analysis would involve a detailed assignment of each proton and carbon signal.
For ¹H NMR, one would expect to observe:
-
Signals corresponding to the protons of the ethyl group: a quartet for the methylene (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons.
-
Distinct aromatic signals for the protons on the pyridine ring. Their chemical shifts and coupling patterns would be crucial in confirming the substitution pattern.
-
A signal for the N-H proton of the pyrazole ring, which might be broad and its chemical shift influenced by solvent and concentration.
For ¹³C NMR, the spectrum would be expected to show:
-
Resonances for the two carbons of the ethyl group.
-
Signals for the carbons of the pyrazolo[3,4-c]pyridine bicyclic system. The chemical shifts would be indicative of the electronic environment of each carbon atom, influenced by the nitrogen atoms and the ester substituent.
-
A downfield signal for the carbonyl carbon of the ethyl ester group.
Standard Protocol for NMR Data Acquisition
For researchers who synthesize this compound and wish to acquire the NMR data, the following general protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
I. Sample Preparation:
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices for similar heterocyclic compounds include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of labile protons like the N-H proton.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0.00 ppm.
II. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
III. Data Processing and Interpretation:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the specific atoms in the molecule. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for acquiring NMR spectral data.
Conclusion
While a detailed guide on the NMR spectral data of this compound cannot be provided at this time due to the lack of publicly available experimental data, the outlined principles and protocols offer a robust framework for researchers to acquire and interpret this information independently. The scientific community would benefit from the publication of the full characterization data for this compound to support ongoing research in medicinal chemistry and related fields.
Application Notes & Protocols for the Synthesis of Apixaban Utilizing the Key Precursor Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Pyrazolo[3,4-c]pyridine Core in Apixaban Synthesis
Apixaban, a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa, has emerged as a leading anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] Its chemical structure, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is assembled through a convergent synthesis strategy where the formation of the core pyrazolo[3,4-c]pyridine ring system is a critical phase.[3][4] While various synthetic routes to Apixaban have been developed, a common and efficient pathway involves the use of a key ethyl ester precursor, namely ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[5][6]
These application notes provide a detailed guide for the final amidation step in Apixaban synthesis, converting the ethyl ester precursor into the active pharmaceutical ingredient (API). The protocols described herein are compiled from established and patented methodologies, offering researchers a robust foundation for laboratory-scale synthesis.
Synthetic Pathway Overview: From Precursor to Apixaban
The final step in the synthesis of Apixaban from its ethyl ester precursor is a direct amidation reaction. This transformation can be achieved through two primary methodologies: a two-step hydrolysis-amidation sequence or a one-pot direct amidation.
Figure 1: High-level overview of the synthetic routes from the ethyl ester precursor to Apixaban.
Protocol 1: Two-Step Hydrolysis and Amidation
This method involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated and reacted with an ammonia source to form the final amide.[1][7]
Step 1: Hydrolysis of the Ethyl Ester Precursor
Objective: To convert ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate to its carboxylic acid derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol of precursor) |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 503615-03-0 | 488.53 | 4.88 g |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 0.56 g (10 mmol) |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
Procedure:
-
To a reaction flask, add 4.88 g (10 mmol) of the ethyl ester precursor and 50 mL of THF.
-
Add 0.56 g (10 mmol) of KOH to the reaction mixture.
-
Heat the mixture to 50°C and allow it to react for 3-5 hours. Monitor the reaction progress by LCMS until the starting material is consumed.[1]
-
Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Slowly add 1M HCl to the reaction solution to adjust the pH to approximately 6.
-
Stir the mixture thoroughly to facilitate the precipitation of the carboxylic acid product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the solid product under vacuum at 50°C.[1]
Step 2: Amidation of the Carboxylic Acid Intermediate
Objective: To convert the carboxylic acid intermediate to Apixaban.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol of carboxylic acid) |
| Carboxylic Acid Intermediate | 503615-05-2 | 460.48 | ~4.6 g |
| Dichloromethane (CH2Cl2) | 75-09-2 | 84.93 | 50 mL |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.29 g (10 mmol) |
| Ethyl Chloroformate | 541-41-3 | 108.52 | 1.08 g (10 mmol) |
| Ammonia Gas | 7664-41-7 | 17.03 | As needed |
Procedure:
-
Add the dried carboxylic acid intermediate to a reaction flask, followed by 50 mL of CH2Cl2 and 1.29 g (10 mmol) of diisopropylethylamine.
-
Cool the mixture to 0-5°C.
-
Add 1.08 g (10 mmol) of ethyl chloroformate dropwise to the reaction mixture.
-
Maintain the temperature at 0-5°C and react for 3-5 hours to generate the mixed anhydride. Monitor the reaction by TLC.[1]
-
While maintaining the temperature at 0-5°C, bubble ammonia gas through the reaction mixture until the reaction is complete, as monitored by TLC.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate for 4 hours.
-
Filter the mixture and concentrate the filtrate under vacuum to obtain the solid Apixaban product. A molar yield of up to 93% with a purity of 99.3% has been reported for this step.[1]
Protocol 2: One-Pot Direct Amidation
This streamlined approach directly converts the ethyl ester precursor to Apixaban without isolating the carboxylic acid intermediate.[5][8]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 9 mmol of precursor) |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 503615-03-0 | 488.53 | 4.8 g |
| 5% Ammonia in Ethylene Glycol | - | - | 40 mL |
| Water | 7732-18-5 | 18.02 | As needed |
Procedure:
-
In a sealed vessel, combine 4.8 g (9 mmol) of the ethyl ester precursor with 40 mL of 5% ammonia in ethylene glycol.
-
Heat the mixture to 120°C for 4 hours.[5]
-
After the reaction is complete, cool the mixture and add water to precipitate the solid product.
-
Collect the solid by filtration to obtain Apixaban. A molar yield of 76% has been reported for this method.[8]
Alternative One-Pot Amidation:
A similar one-pot amidation can be performed using aqueous ammonia in methanol.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 503615-03-0 | 488.53 | - |
| 25% Aqueous Ammonia | 1336-21-6 | 35.05 | - |
| Methanol | 67-56-1 | 32.04 | - |
Procedure:
-
React the ethyl ester precursor with 25% aqueous ammonia in methanol.
-
Heat the reaction mixture to 65°C for 5 hours.
-
This method has been reported to yield Apixaban in 91% molar yield.[8]
Comparative Summary of Protocols
| Protocol | Key Reagents | Temperature | Reaction Time | Reported Yield | Purity |
| Two-Step Hydrolysis and Amidation | KOH, HCl, DIPEA, Ethyl Chloroformate, Ammonia Gas | 0-50°C | 6-10 hours | Up to 93% | >99% |
| One-Pot Direct Amidation (Ethylene Glycol) | 5% Ammonia in Ethylene Glycol | 120°C | 4 hours | 76% | Not specified |
| One-Pot Direct Amidation (Methanol) | 25% Aqueous Ammonia in Methanol | 65°C | 5 hours | 91% | Not specified |
Troubleshooting and Key Considerations
-
Reaction Monitoring: Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to determine the reaction endpoint and avoid the formation of byproducts.
-
Purity of Reagents: The use of high-purity reagents and anhydrous solvents is essential for achieving high yields and minimizing impurities.
-
Temperature Control: Precise temperature control, especially during the formation of the mixed anhydride in the two-step protocol, is critical to prevent side reactions.
-
Work-up and Purification: Proper work-up procedures, including washing and drying of the organic extracts, are necessary to remove unreacted reagents and byproducts. The final product may require recrystallization to achieve the desired purity for pharmaceutical applications.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Ammonia gas is corrosive and toxic; ensure proper handling and ventilation.
-
Ethyl chloroformate is a lachrymator and should be handled with extreme caution.
References
- 1. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. data.epo.org [data.epo.org]
- 6. data.epo.org [data.epo.org]
- 7. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Strategic Functionalization of the Pyrazolo[3,4-c]pyridine Core
Authored by: A Senior Application Scientist
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery
The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, combined with the presence of multiple nitrogen atoms, allows for a diverse array of intermolecular interactions with biological targets. This makes it a "privileged scaffold" in the design of novel therapeutics. Compounds incorporating this core have shown a wide range of biological activities, underscoring the importance of developing robust and selective methods for its functionalization.
This guide provides a detailed overview of proven strategies for the regioselective functionalization of the pyrazolo[3,4-c]pyridine core. We will delve into the chemical logic behind these methodologies, offering step-by-step protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to strategically modify this important heterocycle at specific positions, thereby enabling the exploration of chemical space and the optimization of lead compounds.
Strategic Functionalization: A Position-by-Position Guide
The pyrazolo[3,4-c]pyridine core offers several positions for functionalization, each providing a unique vector for molecular elaboration. The key to successful analogue synthesis lies in the selective modification of these positions. We will explore strategies for functionalizing the pyrazole (N-1, N-2, C-3) and pyridine (C-5, C-7) rings.
Diagram: Key Functionalization Positions of the Pyrazolo[3,4-c]pyridine Core
Caption: Key positions for vectorial functionalization on the 1H-pyrazolo[3,4-c]pyridine scaffold.
Functionalization of the Pyrazole Ring
N-1 and N-2 Functionalization: Alkylation and Arylation
Selective functionalization at the N-1 and N-2 positions of the pyrazole ring is a crucial first step in many synthetic routes. This is often achieved through protection and alkylation/arylation reactions.[1][2][3] The choice of reagents and reaction conditions can direct the substitution to either nitrogen, although mixtures of isomers are common and may require chromatographic separation.
Protocol 1: General Procedure for N-Alkylation
This protocol outlines a general method for the N-alkylation of a 1H-pyrazolo[3,4-c]pyridine scaffold.
Materials:
-
1H-pyrazolo[3,4-c]pyridine derivative
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the 1H-pyrazolo[3,4-c]pyridine (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-1 and N-2 alkylated isomers.
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is often used for complete deprotonation of the pyrazole nitrogen, leading to a more reactive nucleophile. Milder bases like K2CO3 can also be effective, particularly with more reactive alkylating agents.
-
Solvent: Anhydrous polar aprotic solvents like DMF or MeCN are used to dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: An inert atmosphere is crucial when using reactive bases like NaH to prevent quenching by atmospheric moisture and oxygen.
C-3 Functionalization: C-H Borylation and Suzuki-Miyaura Cross-Coupling
Direct functionalization of the C-3 position can be achieved through a tandem C-H borylation and Suzuki-Miyaura cross-coupling sequence.[1][2][3] This powerful strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at this position.
Protocol 2: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling at C-3
This protocol describes the iridium-catalyzed C-H borylation of a protected pyrazolo[3,4-c]pyridine followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Materials:
-
N-protected pyrazolo[3,4-c]pyridine
-
Borylation:
-
[Ir(COD)OMe]2 (Iridium catalyst)
-
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (ligand)
-
B2pin2 (bis(pinacolato)diboron)
-
MTBE (methyl tert-butyl ether) (solvent)
-
-
Suzuki-Miyaura Coupling:
-
Aryl or heteroaryl halide (Ar-X)
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Cesium carbonate (Cs2CO3) (base)
-
DMAc (N,N-dimethylacetamide) (solvent)
-
-
Microwave reactor
Procedure:
Part A: C-H Borylation
-
In a microwave vial, combine the N-protected pyrazolo[3,4-c]pyridine (1.0 eq), [Ir(COD)OMe]2 (catalyst loading as per literature), dtbpy (ligand loading as per literature), and B2pin2 (1.5 eq) in MTBE.
-
Seal the vial and heat the mixture in a microwave reactor at 100 °C for the optimized reaction time.
-
After cooling, the reaction mixture containing the C-3 boronate ester can be used directly in the next step or purified if necessary.
Part B: Suzuki-Miyaura Cross-Coupling
-
To the crude C-3 boronate ester, add the aryl or heteroaryl halide (1.2 eq), Pd(dppf)Cl2 (catalyst loading as per literature), and Cs2CO3 (2.0 eq) in DMAc.
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the C-3 functionalized product.
Data Presentation: Representative Yields for C-3 Functionalization
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-bromotoluene | C-3-(4-methylphenyl)-pyrazolo[3,4-c]pyridine | 60 |
| 2 | 3-chloro-pyridine | C-3-(pyridin-3-yl)-pyrazolo[3,4-c]pyridine | 47 |
| 3 | 1-bromo-4-methoxybenzene | C-3-(4-methoxyphenyl)-pyrazolo[3,4-c]pyridine | 55 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Functionalization of the Pyridine Ring
C-5 Functionalization: Palladium-Catalyzed Buchwald-Hartwig Amination
The C-5 position, when substituted with a halogen (e.g., chlorine or bromine), is an excellent handle for introducing nitrogen-based nucleophiles via palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction is highly versatile and allows for the synthesis of a wide range of C-5 amino-substituted pyrazolo[3,4-c]pyridines.
Protocol 3: Buchwald-Hartwig Amination at C-5
This protocol details the amination of a 5-halo-pyrazolo[3,4-c]pyridine.
Materials:
-
5-halo-pyrazolo[3,4-c]pyridine (e.g., 5-bromo or 5-chloro derivative)
-
Amine (primary or secondary)
-
Pd2(dba)3 (Palladium source)
-
rac-BINAP (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (solvent)
Procedure:
-
To a reaction vessel, add the 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq), amine (1.2 eq), Pd2(dba)3 (catalyst loading as per literature), rac-BINAP (ligand loading as per literature), and NaOtBu (1.4 eq).
-
Add anhydrous toluene under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination at the C-5 position.
C-7 Functionalization: Selective Metalation and Negishi Cross-Coupling
Functionalization at the C-7 position can be achieved through selective metalation using a strong, hindered base like TMPMgCl·LiCl, followed by quenching with an electrophile or transmetalation for a Negishi cross-coupling reaction.[1][2][3]
Protocol 4: C-7 Functionalization via Metalation and Negishi Coupling
This protocol describes a two-step process for introducing substituents at the C-7 position.
Materials:
-
N-protected pyrazolo[3,4-c]pyridine
-
Metalation:
-
TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride)
-
Anhydrous THF (tetrahydrofuran)
-
-
Negishi Coupling:
-
Zinc chloride (ZnCl2)
-
Aryl iodide (Ar-I)
-
Pd(PPh3)4 (Palladium catalyst)
-
Procedure:
Part A: Selective Metalation
-
Dissolve the N-protected pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF and cool to -40 °C under an inert atmosphere.
-
Slowly add a solution of TMPMgCl·LiCl (1.1 eq) to the reaction mixture.
-
Stir the mixture at -40 °C for the optimized time to ensure complete metalation at the C-7 position.
Part B: Negishi Cross-Coupling
-
To the C-7 metalated intermediate at -40 °C, add a solution of ZnCl2 (1.1 eq) in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour to facilitate transmetalation.
-
Add the aryl iodide (1.2 eq) and Pd(PPh3)4 (catalyst loading as per literature).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to yield the C-7 functionalized product.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies. For each reaction, it is crucial to perform proper characterization of the final products using techniques such as NMR (¹H and ¹³C), mass spectrometry, and, if necessary, X-ray crystallography to confirm the regioselectivity of the functionalization. The use of appropriate controls and careful monitoring of reaction progress are essential for reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
biological screening assays for Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate derivatives
An Application Guide for the Biological Evaluation of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Derivatives
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Privileged Structure
The pyrazolo[3,4-c]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This versatile scaffold is the foundation for compounds with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4][5][6][7] this compound and its derivatives represent a promising chemical space for the discovery of novel therapeutic agents.
This guide provides a strategic framework and detailed protocols for the systematic biological screening of this compound class. Our approach is designed as a hierarchical cascade, beginning with broad primary screens to identify general bioactivity, followed by more focused secondary and mechanistic assays to elucidate the mode of action. This methodology ensures a resource-efficient and scientifically rigorous evaluation, enabling researchers to rapidly identify and characterize promising lead compounds.
Part 1: Primary Screening Cascade - Identifying a Biological Footprint
The initial goal is to cast a wide net to determine if the synthesized derivatives possess any fundamental biological activity. We will focus on two common and critical areas: antiproliferative effects against cancer cell lines and antimicrobial activity against pathogenic bacteria.
Workflow for Primary Screening
References
- 1. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
Application Notes and Protocols for the Development of Anticancer Agents from Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Introduction: The Therapeutic Promise of the Pyrazolo[3,4-c]pyridine Scaffold
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazolopyridine nucleus has emerged as a "privileged scaffold" due to its structural resemblance to endogenous purines.[1] This similarity allows pyrazolopyridine derivatives to act as competitive inhibitors for a multitude of ATP-dependent enzymes, particularly protein kinases, which are frequently dysregulated in cancer.[2][3] The pyrazolo[3,4-c]pyridine core, in particular, offers a versatile framework for the development of targeted therapies. Its unique arrangement of nitrogen atoms provides multiple vectors for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate scaffold for the discovery and preclinical evaluation of novel anticancer agents. We will detail a representative synthetic pathway, robust protocols for in vitro screening and mechanism of action studies, and a guide for preliminary in vivo efficacy assessment. The causality behind experimental choices is explained to provide field-proven insights, and each protocol is designed as a self-validating system.
Part 1: Synthesis of the Core Scaffold and Derivative Library
The successful development of novel anticancer agents from the pyrazolo[3,4-c]pyridine core begins with a reliable synthetic route to the starting material and its subsequent diversification. While multiple routes to pyrazolopyridines exist, a common and effective strategy involves the cyclization of a functionalized pyridine precursor with a hydrazine derivative.
Rationale for the Synthetic Approach
The proposed synthesis is a logical and well-precedented approach in heterocyclic chemistry. It begins with a commercially available and relatively inexpensive starting material, ethyl 3-chloro-4-pyridinecarboxylate. The introduction of the hydrazine moiety at the 3-position, displacing the chloro group, sets the stage for the crucial intramolecular cyclization to form the pyrazole ring fused to the pyridine core. This strategy offers a convergent and efficient route to the desired pyrazolo[3,4-c]pyridine scaffold.
Protocol 1.1: Synthesis of this compound
This protocol describes a representative two-step synthesis.
Step 1: Synthesis of Ethyl 3-hydrazinyl-4-pyridinecarboxylate
-
To a solution of ethyl 3-chloro-4-pyridinecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield ethyl 3-hydrazinyl-4-pyridinecarboxylate.
Step 2: Cyclization to this compound
-
Dissolve the ethyl 3-hydrazinyl-4-pyridinecarboxylate (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to 200-250 °C for 2-4 hours to facilitate intramolecular cyclization. Monitor the reaction by TLC.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain this compound.
Workflow for Derivative Synthesis
The core scaffold can be further functionalized at various positions to create a library of diverse compounds for screening.
Caption: Workflow for generating a library of pyrazolo[3,4-c]pyridine derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of the synthesized compounds involves a series of in vitro assays to determine their cytotoxicity against a panel of cancer cell lines and to elucidate their mechanism of action.
Protocol 2.1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Lead Compound 1 | 5.2 | 8.1 | 6.5 |
| Lead Compound 2 | 2.8 | 4.5 | 3.9 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
Part 3: Mechanism of Action Studies
Understanding how a compound exerts its anticancer effects is crucial for its further development. The following protocols are designed to investigate the potential mechanisms, such as kinase inhibition, cell cycle arrest, and induction of apoptosis.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Universal Fluorometric Method)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[8]
Materials:
-
Recombinant kinase (e.g., EGFR, CDK2)
-
Kinase substrate (specific for the chosen kinase)
-
ATP
-
Kinase assay buffer
-
ADP sensor solution (commercially available kits)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme solution to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the ADP sensor solution according to the manufacturer's instructions.
-
Incubate for 15-60 minutes to allow the detection reaction to proceed.
-
Measure the fluorescence intensity (e.g., λEx = 540 nm / λEm = 590 nm).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][9]
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 3.3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis: Generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Potential Signaling Pathways Targeted by Pyrazolo[3,4-c]pyridine Derivatives
Given their structural similarity to purines, pyrazolo[3,4-c]pyridine derivatives are likely to target protein kinases involved in key cancer signaling pathways.
Caption: Potential kinase targets of pyrazolo[3,4-c]pyridine derivatives in cancer signaling pathways.
Part 4: Preliminary In Vivo Efficacy Assessment
Promising compounds from in vitro studies should be evaluated in vivo to assess their anticancer activity in a more complex biological system. The subcutaneous xenograft model is a standard and widely used preclinical model.
Protocol 4.1: Subcutaneous Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., A549, HCT116)
-
Matrigel (optional, to aid tumor establishment)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., Paclitaxel)
Procedure:
-
Cell Preparation: Harvest cancer cells in their exponential growth phase. Resuspend the cells in sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer the test compound, vehicle, and positive control according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Toxicity Assessment: Monitor body weight changes and clinical signs to assess the toxicity of the treatment.
Caption: Experimental workflow for a subcutaneous xenograft model.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided herein offer a comprehensive and integrated framework for the synthesis, in vitro screening, mechanism of action studies, and preliminary in vivo evaluation of derivatives based on this core structure. By following these detailed methodologies and understanding the rationale behind each experimental step, researchers can efficiently advance their drug discovery programs and contribute to the development of the next generation of targeted cancer therapies.
References
- 1. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. SYNTHESIS OF NEW SUBSTITUTED PYRIDOPYRAZOLOTRIAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate analogs
As a Senior Application Scientist, this guide provides an in-depth look at establishing a structure-activity relationship (SAR) program for novel analogs of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for its utility in developing kinase inhibitors.[1]
This document is structured to provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and logical drug discovery workflow. We will focus on a common therapeutic objective for this scaffold: anti-cancer activity via kinase inhibition.[1][2][3]
The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core
The pyrazolo[3,4-c]pyridine core is a heterocyclic aromatic system that mimics the purine structure, a key component of essential biological molecules like ATP. This structural similarity allows compounds based on this scaffold to effectively compete with ATP for the binding pocket of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][5]
Our lead compound, this compound, presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
Key Positions for SAR Exploration:
-
N-1 Position: Substitution at this position can influence interactions with the solvent-exposed region of the kinase ATP pocket.
-
N-2 Position: This position offers an alternative vector for substitution, potentially altering the hydrogen bonding network.
-
C-3 Carboxylate Group: The ethyl ester can be modified to other esters, amides, or carboxylic acids to probe for additional binding interactions or to modulate solubility and cell permeability.
-
C-5 and C-7 Positions: These positions on the pyridine ring can be substituted to explore deeper pockets or address selectivity against other kinases.
General Synthetic Strategy & Analog Design
A successful SAR campaign relies on the efficient synthesis of a library of analogs. Derivatives of the pyrazolo[3,4-c]pyridine core can be synthesized through various established methods, often involving condensation and cyclization reactions.[4][6] For this guide, we assume the synthesis of a focused library where systematic modifications have been made at the N-1, C-5, and C-3 positions.
Example Analog Library Design:
| Compound ID | N-1 Substitution | C-5 Substitution | C-3 Modification |
| Lead-001 | H | H | Ethyl ester |
| Analog-N1a | Methyl | H | Ethyl ester |
| Analog-N1b | Phenyl | H | Ethyl ester |
| Analog-C5a | H | Methoxy | Ethyl ester |
| Analog-C5b | H | Chloro | Ethyl ester |
| Analog-C3a | H | H | Carboxylic acid |
| Analog-C3b | H | H | Phenyl amide |
Causality Behind the Design: This library design allows for the systematic evaluation of how sterics (Methyl vs. Phenyl), electronics (Methoxy vs. Chloro), and hydrogen bonding potential (Ester vs. Acid vs. Amide) at distinct positions impact biological activity.
Experimental Workflow for SAR Determination
A logical and phased approach is critical to efficiently evaluate the synthesized analogs. The workflow begins with a primary biochemical assay to confirm target engagement, followed by a secondary cell-based assay to assess phenotypic effects.
Caption: High-level workflow for a typical SAR study.
Application Note 1: Primary Screening - In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analog against a target protein kinase (e.g., SRC, a non-receptor tyrosine kinase often implicated in cancer). This assay directly measures the ability of the compound to inhibit the enzyme's catalytic activity.
Principle: We will use a luminescence-based kinase assay that quantifies the amount of ADP produced from the kinase reaction.[7] Lower luminescence indicates less ADP production and therefore, more potent inhibition of the kinase. The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[7]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Self-Validation System: This protocol includes a positive control (a known potent inhibitor like Staurosporine) to validate assay performance and a "no inhibitor" control (vehicle, typically DMSO) to define 100% kinase activity.
Materials:
-
Recombinant human SRC kinase
-
Kinase substrate peptide (e.g., poly(E,Y)₄)
-
ATP (at a concentration near the Kₘ for the kinase)
-
Test Compounds (10 mM stock in 100% DMSO)
-
Staurosporine (1 mM stock in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: a. Create a serial dilution series for each test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO. b. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution into the appropriate wells of a 384-well plate. Also, plate DMSO vehicle and Staurosporine controls.
-
Kinase Reaction: a. Prepare a kinase solution by diluting the SRC kinase in Kinase Assay Buffer. b. In a separate tube, prepare a substrate/ATP mixture in Kinase Assay Buffer. c. Add 2.5 µL of the kinase solution to each well of the compound plate. d. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. e. Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture to all wells. The final reaction volume is 5 µL. f. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[7] b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Normalize the data: Set the average signal from the DMSO-only wells to 100% activity and the average signal from the highest concentration of Staurosporine to 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Data Presentation: Hypothetical Kinase Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Lead-001 | SRC | 850 |
| Analog-N1b | SRC | 75 |
| Analog-C5a | SRC | 2,100 |
| Analog-C3b | SRC | 45 |
| Staurosporine | SRC | 5 |
Application Note 2: Secondary Screening - Cell-Based Antiproliferation Assay
Objective: To determine the concentration of each analog required to inhibit the growth of a human cancer cell line by 50% (GI₅₀). This assay validates that the enzymatic inhibition observed in the primary screen translates to a functional, anti-proliferative effect in a complex cellular environment.[8][9]
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[10] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells, providing a sensitive measure of cytotoxicity.[5]
Protocol: SRB Antiproliferation Assay
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, a breast cancer line with active SRC signaling)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Compounds (10 mM stock in 100% DMSO)
-
Doxorubicin (positive control)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
Procedure:
-
Cell Plating: a. Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000 cells/well) in 100 µL of medium. b. Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5%. b. Remove the medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. c. Incubate the plates for an additional 72 hours.
-
Cell Fixation and Staining: a. After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells. b. Wash the plates five times with slow-running tap water and allow them to air dry completely. c. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature. d. Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Data Acquisition and Analysis: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye. b. Shake the plates on a plate shaker for 10 minutes. c. Read the absorbance at 510 nm using a microplate reader. d. Calculate the percentage of cell growth inhibition relative to the vehicle (DMSO) treated cells. e. Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value.
Interpreting the Data: Building the SAR
By comparing the IC₅₀ and GI₅₀ values across the analog series, a structure-activity relationship can be established.
Hypothetical SAR Summary Table:
| Compound ID | N-1 Sub. | C-5 Sub. | C-3 Mod. | SRC IC₅₀ (nM) | MDA-MB-231 GI₅₀ (µM) | SAR Interpretation |
| Lead-001 | H | H | Ethyl ester | 850 | 15.2 | Modest activity. Baseline compound. |
| Analog-N1b | Phenyl | H | Ethyl ester | 75 | 1.1 | Key Insight: A bulky aromatic group at N-1 significantly improves both target engagement and cellular potency. This may indicate a hydrophobic pocket in the binding site. |
| Analog-C5a | H | Methoxy | Ethyl ester | 2,100 | > 50 | Negative Data: A methoxy group at C-5 is detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects. |
| Analog-C3b | H | H | Phenyl amide | 45 | 0.8 | Key Insight: Converting the ester to a phenyl amide enhances activity. This suggests an additional hydrogen bond acceptor/donor or π-stacking interaction is favorable. |
This analysis directly informs the next cycle of drug design. For example, the next generation of analogs should combine the beneficial features discovered: a phenyl group at N-1 and a phenyl amide at C-3.
Caption: Key SAR takeaways for the pyrazolo[3,4-c]pyridine core.
Protocol: Analytical Characterization of Analogs
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final compound. The observed chemical shifts, integrations, and coupling constants must be consistent with the expected structure.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the compound. A standard protocol involves running the sample on a C18 column with a water/acetonitrile gradient. Purity should ideally be >95% for use in biological assays.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for conducting SAR studies on this compound analogs. By systematically synthesizing analogs, evaluating them in robust biochemical and cell-based assays, and carefully interpreting the resulting data, researchers can efficiently identify the key structural features required for potent biological activity.
The insights gained from the initial SAR campaign—such as the preference for a large hydrophobic group at N-1 and an amide at C-3—provide a clear roadmap for designing the next generation of compounds with potentially improved potency, selectivity, and drug-like properties, moving the project forward in the drug discovery pipeline.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Analysis Compendium : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. preprints.org [preprints.org]
- 14. hovione.com [hovione.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges you may encounter during this synthesis. The guidance herein is based on established principles of heterocyclic chemistry and practical laboratory experience.
Introduction
The synthesis of pyrazolo[3,4-c]pyridines is a critical process in medicinal chemistry, as this scaffold is a key component in a variety of pharmacologically active agents. The target molecule, this compound, is a versatile intermediate. However, its synthesis can be challenging, often accompanied by the formation of side products that can complicate purification and reduce yields. This guide will help you navigate these challenges by explaining the causality behind common issues and providing actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am observing a significant amount of a regioisomeric byproduct. How can I improve the selectivity for the desired [3,4-c] isomer?
Answer:
The formation of regioisomers is a common issue in the synthesis of fused heterocyclic systems like pyrazolopyridines, especially when using unsymmetrical precursors. The desired [3,4-c] isomer's formation is dependent on the specific cyclization strategy employed.
Root Causes:
-
Ambident Nucleophiles/Electrophiles: The precursors used in the cyclization step may have multiple reactive sites, leading to different ring-closure possibilities. For instance, in a condensation reaction between a substituted hydrazine and a functionalized pyridine, the orientation of the condensation can be influenced by both steric and electronic factors.
-
Reaction Conditions: Temperature, solvent, and catalyst can all influence the kinetic and thermodynamic control of the reaction, favoring one regioisomer over another.
Troubleshooting and Solutions:
-
Precursor Control: The most effective strategy is to use starting materials that favor the desired regioselectivity. This might involve:
-
Using a pyridine derivative with strategically placed blocking groups to prevent reaction at undesired positions.
-
Employing a synthetic route where the regiochemistry is unambiguously defined in an earlier step. For example, starting with a 3-amino-4-chloropyridine derivative can provide a more controlled pathway.
-
-
Reaction Optimization:
-
Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents may favor intramolecular hydrogen bonding in a transition state that leads to the desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product, which may be the desired isomer.
-
Catalyst Choice: If using a catalyst, screen different options. For example, in acid-catalyzed cyclizations, the strength of the acid can influence the reaction pathway.
-
Table 1: General Guidance for Improving Regioselectivity
| Parameter | Recommendation | Rationale |
| Starting Material | Use precursors with well-defined reactive sites. | Reduces ambiguity in the cyclization step. |
| Temperature | Start with lower temperatures (e.g., 0 °C to RT). | Favors kinetic product, which can be more selective. |
| Solvent | Screen a range of solvents (e.g., toluene, dioxane, ethanol). | Solvent polarity can influence transition state energies. |
| Catalyst | If applicable, screen both Brønsted and Lewis acids. | The nature of the catalyst can direct the cyclization pathway. |
FAQ 2: My reaction yields are consistently low, and I isolate a significant amount of an intermediate that appears to be an uncyclized precursor. How can I drive the cyclization to completion?
Answer:
Incomplete cyclization is a frequent problem in the synthesis of fused heterocycles. The final ring-closing step can often be the most challenging due to high activation energy or an unfavorable equilibrium.
Root Causes:
-
Insufficient Activation: The functional groups involved in the cyclization may not be sufficiently reactive under the chosen conditions.
-
Steric Hindrance: Bulky substituents near the reaction centers can impede the intramolecular reaction.
-
Reversibility: The cyclization reaction may be reversible, and the equilibrium might not favor the product.
Troubleshooting and Solutions:
-
Increase Reaction Temperature: Often, the simplest solution is to increase the reaction temperature to overcome the activation energy barrier for the cyclization. Refluxing in a higher-boiling solvent like toluene or xylene may be effective.
-
Use of Dehydrating Agents: If the cyclization involves the elimination of water, the addition of a dehydrating agent (e.g., molecular sieves) or the use of a Dean-Stark trap can drive the reaction to completion by removing the water byproduct.
-
Stronger Catalysts: If the reaction is acid or base-catalyzed, switching to a stronger catalyst can promote the cyclization. For example, moving from acetic acid to p-toluenesulfonic acid (PTSA) or a Lewis acid could be beneficial.[1]
Experimental Protocol: Driving Cyclization to Completion
-
Set up the reaction as usual, but in a flask equipped with a Dean-Stark trap and a reflux condenser.
-
Use toluene or xylene as the solvent.
-
Add a catalytic amount of PTSA (e.g., 0.1 equivalents).
-
Heat the reaction to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC or LC-MS analysis shows the complete consumption of the intermediate.
FAQ 3: I am observing a side product with a mass corresponding to the hydrolysis of the ethyl ester. How can I prevent this?
Answer:
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, particularly if the reaction or workup conditions are not anhydrous or involve strong acids or bases.[2]
Root Causes:
-
Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis, especially at elevated temperatures.
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of the ester.
Troubleshooting and Solutions:
-
Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Control of pH:
-
If possible, use milder reaction conditions that do not require strong acids or bases.
-
During the workup, neutralize the reaction mixture carefully, avoiding prolonged exposure to highly acidic or basic aqueous solutions. Use a buffered solution for extraction if necessary.
-
Diagram 1: Workflow to Minimize Ester Hydrolysis
Caption: Workflow to minimize ester hydrolysis.
FAQ 4: My final product is difficult to purify, and I see several closely-related impurities by LC-MS. What are the likely sources of these impurities?
Answer:
The presence of multiple, closely-related impurities often points to side reactions involving the starting materials or the product itself. In pyrazole synthesis, this can include the formation of dimers, products of side reactions with the solvent, or degradation products.
Root Causes:
-
Dimerization of Reactive Intermediates: Highly reactive intermediates, if not efficiently trapped in the desired cyclization, can react with themselves to form dimers or oligomers.
-
Side Reactions with Solvents: Some solvents can participate in the reaction. For example, if using dimethylformamide (DMF) as a solvent at high temperatures, it can be a source of formylating species.
-
Oxidation: The pyrazolopyridine ring system can be susceptible to oxidation, especially if the reaction is run in the presence of air at high temperatures.
Troubleshooting and Solutions:
-
Control of Stoichiometry and Addition Rate:
-
Ensure the stoichiometry of the reactants is precise.
-
Consider slow addition of one of the reagents to keep its concentration low, thereby minimizing side reactions like dimerization.
-
-
Choice of Solvent:
-
Use a solvent that is inert under the reaction conditions. If high temperatures are required, consider solvents like diphenyl ether or sulfolane.
-
-
Inert Atmosphere:
-
Running the reaction under an inert atmosphere can prevent oxidation of the product.[3]
-
-
Purification Strategy:
-
If impurities are still present, a careful optimization of the purification method is necessary. This may involve:
-
Screening different solvent systems for column chromatography.
-
Considering recrystallization from a suitable solvent system.
-
In some cases, preparative HPLC may be required to isolate the pure product.
-
-
Diagram 2: General Pathways to Product and Side Products
Caption: Competing reaction pathways in the synthesis.
Conclusion
The synthesis of this compound, while valuable, presents several challenges that require careful control of reaction conditions and a thorough understanding of the underlying chemistry. By anticipating potential side reactions such as regioisomer formation, incomplete cyclization, and ester hydrolysis, researchers can proactively implement strategies to maximize the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues, but it is important to remember that each specific synthetic route may have its own unique challenges. Careful monitoring of the reaction progress and thorough characterization of all products, including impurities, are key to successful synthesis.
References
Technical Support Center: Purification of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS No. 1053656-33-9). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile heterocyclic compound. As an important structural motif in medicinal chemistry, achieving high purity is critical for reliable downstream applications.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification process in a practical question-and-answer format.
Question: My crude product has solidified, but recrystallization trials in common solvents (like ethanol or ethyl acetate) are failing. What should I do?
Answer: Recrystallization failure can stem from several factors, including inappropriate solvent choice, supersaturation issues, or the presence of impurities that inhibit crystal formation.
Causality: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures. If the compound is too soluble at room temperature, recovery will be low. If it is insoluble even at the solvent's boiling point, that solvent is unsuitable. Oily impurities can also "oil out" with the product, preventing crystallization.
Troubleshooting Steps:
-
Systematic Solvent Screening: Instead of large-scale trials, use small amounts of your crude product (10-20 mg) in test tubes with various solvents of different polarities.
-
Utilize a Co-Solvent System: If a single solvent doesn't work, a binary solvent system is often effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane or Acetone). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., Hexane or Heptane) dropwise at an elevated temperature until persistent cloudiness appears. Allow it to cool slowly.
-
"Seeding": If you have a small amount of pure solid, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Pre-Purification: If the crude material is very impure, it may require a preliminary purification step. Consider a quick filtration through a small plug of silica gel with a moderately polar solvent to remove baseline impurities before attempting recrystallization again.
Question: I ran a flash column, and my TLC analysis shows the desired product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution during column chromatography indicates that the chosen solvent system does not have sufficient resolving power for your specific mixture. The polarity of the eluent needs to be adjusted to create a larger difference in the retention factors (Rƒ) of the compounds.
Causality: Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).[2] Compounds with higher polarity interact more strongly with the polar silica gel and elute later. If two compounds have very similar polarities, they will travel through the column at similar rates.
Troubleshooting Steps:
-
Fine-Tune the Eluent Polarity: The goal is to have the Rƒ of your target compound around 0.3-0.4 for optimal separation.
-
If the Rƒ is too high (>0.5), decrease the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, this means increasing the proportion of hexane.
-
If the Rƒ is too low (<0.2), increase the polarity by adding more ethyl acetate.
-
-
Change Solvent System Composition: Sometimes, changing the solvents themselves, even while maintaining similar overall polarity, can resolve co-eluting spots. For nitrogen-containing heterocyclic compounds like pyrazolopyridines, which can have tricky interactions with silica, consider these alternatives:[3]
-
Dichloromethane/Methanol
-
Chloroform/Acetone
-
Toluene/Ethyl Acetate
-
Adding a small amount of a modifier like triethylamine (~0.1-1%) can deactivate acidic sites on the silica gel, improving the peak shape of basic compounds. Conversely, adding acetic acid can help with acidic compounds.
-
-
Try a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), which separates compounds based on hydrophobicity rather than polarity.
Question: After solvent removal, my purified product is a persistent oil or wax instead of the expected solid. How can I induce solidification?
Answer: This often indicates the presence of residual solvent or minor impurities that are depressing the melting point and disrupting the crystal lattice.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all solvent is removed by placing the sample under a high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving the purified product to precipitate as a solid. The solid can then be collected by filtration.
-
Solvent Shock: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane) and then add it dropwise to a large volume of a vigorously stirred, cold anti-solvent (like hexane). This rapid change in solubility can cause the product to precipitate out as a solid.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective purification techniques for this compound? The two primary methods for purifying this compound, like many organic solids, are recrystallization and flash column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure (>85-90%). It is efficient for large-scale purification.
-
Flash Column Chromatography is the method of choice for separating complex mixtures containing multiple components or when impurities have polarities very close to the product.[2] It offers high resolution but is often more time-consuming and uses more solvent than recrystallization.
Q2: What are some good starting points for recrystallization solvents? For pyrazolopyridine esters, a good approach is to screen solvents across a range of polarities. Based on the structure (heterocyclic rings, ester group), suitable solvents could include:
-
Alcohols: Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Dioxane (as mentioned for similar structures)[4]
-
Aromatic Hydrocarbons: Toluene
-
Co-solvent systems: Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Ethanol/Water.
Q3: What are the likely impurities I need to remove? Impurities will depend on the synthetic route. Common synthetic pathways for pyrazolopyridines involve condensation and cyclization reactions.[1] Potential impurities could include:
-
Unreacted starting materials (e.g., hydrazine derivatives, substituted pyridines).
-
Partially reacted intermediates.
-
Positional isomers formed during the cyclization step.
-
Byproducts from side reactions.
Q4: How should I properly prepare my sample for column chromatography? Proper sample loading is critical for good separation. The best practice is "dry loading":
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (a few times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique ensures that the sample is introduced to the column in a very narrow, concentrated band, leading to much sharper peaks and better separation.[3]
Standardized Purification Protocols
Protocol 1: Recrystallization - Solvent Screening and Execution
-
Solvent Screening:
-
Place ~20 mg of crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., Ethanol, Ethyl Acetate, Toluene, Hexane) dropwise, starting with 0.5 mL.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that show poor room-temperature solubility in a water or sand bath. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that yields a high quantity of crystalline solid upon cooling.
-
-
Bulk Recrystallization:
-
Transfer the bulk crude material to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (and stirring) until the solid just dissolves. Avoid adding a large excess of solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, cool the flask further in an ice-water bath for at least 30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under a high vacuum to remove all traces of solvent.
-
Protocol 2: Flash Column Chromatography
-
TLC Analysis & Solvent Selection:
-
Develop a TLC of your crude material using various solvent systems (e.g., starting with 4:1 Hexane:Ethyl Acetate).
-
The ideal system will show good separation between your product and impurities, with the product Rƒ value between 0.3 and 0.4.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand (~1-2 cm).[2]
-
Fill the column with silica gel (typically as a slurry in the initial, least polar eluent).
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain excess solvent until the solvent level is just at the top of the silica.
-
Add another thin layer of sand on top of the silica bed.[2]
-
-
Sample Loading:
-
Dry-load the sample as described in the FAQ section for the best results. Alternatively, dissolve the sample in the absolute minimum amount of the eluent or dichloromethane and carefully pipette it onto the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (about 2 inches/minute descent of the solvent front).[2]
-
Begin collecting fractions immediately.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
If a gradient elution is needed, gradually increase the polarity of the eluent once the non-polar impurities have eluted.
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under a high vacuum to remove the last traces of solvent.
-
Data & Visualization
Table 1: Recommended Solvent Systems for Chromatography & TLC
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Excellent starting point for separating moderately polar compounds from non-polar impurities. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for more polar compounds that do not move in Hexane/EtOAc. Good for many nitrogen heterocycles. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | An alternative to hexane-based systems that can offer different selectivity. |
| Chloroform / Acetone (9:1 to 1:1) | Medium | Another versatile system that can provide unique separation profiles.[3] |
Note: Adding 0.1-1% triethylamine (TEA) or acetic acid (AcOH) can significantly improve peak shape for basic or acidic compounds, respectively.
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying the target compound.
Diagram 2: Troubleshooting Failed Recrystallization
Caption: Troubleshooting tree for failed recrystallization attempts.
References
Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-c]pyridines
Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, providing in-depth technical insights and actionable solutions.
I. Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific problems that may arise during the synthesis of the pyrazolo[3,4-c]pyridine core and its subsequent modification.
Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Core
Question: I am experiencing low yields and side product formation during the initial synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. How can I optimize this reaction?
Answer: The synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core, often achieved through an adaptation of the Huisgen indazole synthesis, can be challenging.[1][2] Low yields are typically due to incomplete reaction or the formation of side products. Here’s a breakdown of the key steps and optimization strategies:
The reaction proceeds via the formation of 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-ones, followed by deacetylation.[1][2] To enhance the efficiency and scalability of the initial cyclization, the use of dichloroethane (DCE) as a co-solvent has been shown to be beneficial, often allowing for the isolation of the intermediate without the need for purification.[1][2]
Key Optimization Points:
-
Temperature Control: The reaction of 2-amino-4-halopyridines with sodium nitrite and acetic anhydride requires careful temperature management. The reaction is typically started at room temperature and then heated to around 90°C.[1]
-
Solvent System: The use of dichloroethane (DCE) as a co-solvent can improve scalability and yield.[1][2]
-
Deacetylation: The final deacetylation step is generally robust, using sodium methoxide in methanol at room temperature, leading to excellent overall yields of the desired 5-halo-1H-pyrazolo[3,4-c]pyridines.[1][2]
Regioselectivity in N-Alkylation and N-Protection
Question: I am struggling with the regioselective N-alkylation of my 5-halo-1H-pyrazolo[3,4-c]pyridine. How can I control whether the substitution occurs at the N-1 or N-2 position?
Answer: Achieving regioselectivity in the N-alkylation of pyrazolo[3,4-c]pyridines is a common hurdle, as both nitrogen atoms in the pyrazole ring are nucleophilic, often leading to a mixture of N-1 and N-2 isomers. The choice of base and solvent system is critical in directing the alkylation to the desired position.
Strategies for Regiocontrol:
-
For N-1 Substitution: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favors alkylation at the N-1 position. This is often attributed to the thermodynamic stability of the resulting N-1 substituted product.
-
For N-2 Substitution: To favor the N-2 position, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can be employed. The conditions for N-2 selectivity can be more substrate-dependent.
Data on N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines:
| Starting Material (X=) | Alkylating Agent | Base | Solvent | Conditions | Product (N-1 Isomer Yield) | Product (N-2 Isomer Yield) |
| Cl | SEM-Cl | NaH | THF | 0 °C to rt, 18 h | 85% | 8% |
| Br | SEM-Cl | NaH | THF | 0 °C to rt, 18 h | 82% | 10% |
| Cl | MeI | K₂CO₃ | DMF | rt, 18 h | 45% | 50% |
| Br | BnBr | Cs₂CO₃ | DMF | rt, 18 h | 40% | 55% |
Data adapted from Bedwell et al., 2023.[1]
Purification of N-1 and N-2 Isomers: The separation of N-1 and N-2 isomers can often be achieved by silica gel column chromatography. The difference in polarity between the two isomers is usually sufficient for effective separation.
Palladium-Catalyzed Cross-Coupling Reactions
Question: My Buchwald-Hartwig amination at the C-5 position of the pyrazolo[3,4-c]pyridine core is giving low yields. What are the common pitfalls and how can I troubleshoot this?
Answer: The Buchwald-Hartwig amination is a powerful tool for introducing C-N bonds at the C-5 position of 5-halopyrazolo[3,4-c]pyridines.[1] However, like many palladium-catalyzed reactions involving pyridine-like substrates, it is susceptible to issues that can lead to low yields.
Common Causes for Low Yield and Troubleshooting Steps:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.
-
Inefficient Oxidative Addition: The C-Cl bond of 5-chloropyrazolo[3,4-c]pyridines can be challenging to activate.
-
Base Selection: The choice and quality of the base are crucial.
-
Hydrodehalogenation Side Reaction: A common side reaction is the replacement of the halogen with a hydrogen atom.
-
Solution: This can be minimized by ensuring strictly anhydrous reaction conditions and using a slight excess of the amine coupling partner.[3]
-
Question: I am having trouble with the Suzuki-Miyaura coupling at the C-3 position after C-H borylation. What should I consider for optimization?
Answer: The tandem C-H borylation and Suzuki-Miyaura cross-coupling is an elegant strategy for functionalizing the C-3 position.[1] Challenges in the Suzuki-Miyaura step often relate to the stability of the boronic ester and the efficiency of the transmetalation step.
Troubleshooting Suzuki-Miyaura Coupling:
-
Protodeborylation: The boronic ester intermediate can be susceptible to hydrolysis back to the C-H bond.
-
Solution: Minimize exposure to moisture and consider using a two-phase solvent system or adding a copper(I) co-catalyst (e.g., CuCl) to accelerate the transmetalation step.
-
-
Ligand Choice: The ligand on the palladium catalyst is critical for an efficient reaction.
-
Solution: For challenging substrates, consider using highly active ligands such as SPhos or XPhos in combination with a suitable palladium source like Pd(OAc)₂.[4]
-
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome.
-
Solution: A common and effective system is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture like dioxane and water.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach to synthesize a variety of substituted pyrazolo[3,4-c]pyridines?
A1: A highly effective and versatile approach is the "vectorial functionalization" of a common intermediate, the 5-halo-1H-pyrazolo[3,4-c]pyridine.[1][5] This strategy allows for the selective introduction of substituents at multiple positions (N-1, N-2, C-3, C-5, and C-7) of the heterocyclic core, providing access to a diverse library of compounds from a single starting scaffold.
Q2: How can I functionalize the C-7 position of the pyrazolo[3,4-c]pyridine ring?
A2: The C-7 position can be selectively functionalized through directed metalation using a strong, non-nucleophilic base like TMPMgCl·LiCl (tetramethylpiperidide magnesium chloride lithium chloride complex).[1] The resulting organometallic intermediate can then be trapped with various electrophiles or undergo transmetalation for subsequent cross-coupling reactions, such as Negishi coupling.[1]
Q3: Are there any specific safety precautions I should take when working with the reagents for pyrazolo[3,4-c]pyridine synthesis?
A3: Yes, several reagents used in these syntheses require careful handling. Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere. Palladium catalysts and ligands can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
III. Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine
This protocol is adapted from Bedwell et al., 2023.[1]
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (Ac₂O), add sodium nitrite (NaNO₂) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
Dissolve the crude intermediate in methanol (MeOH) and add sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.
Protocol 2: N-1 Selective Alkylation with SEM-Cl
This protocol is a general procedure based on established methods.[1]
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.
IV. Visualizations
Diagram 1: Synthetic Pathway to 5-Halo-1H-pyrazolo[3,4-c]pyridine
Caption: Synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core.
Diagram 2: Troubleshooting Buchwald-Hartwig Amination at C-5
Caption: Troubleshooting low yields in C-5 Buchwald-Hartwig amination.
V. References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35087-35093. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Pyrazolo[3,4-c]pyridine Scaffolds. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. --INVALID-LINK--
-
He, G., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. --INVALID-LINK--
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. --INVALID-LINK--
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. --INVALID-LINK--
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?--INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?--INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--
-
Thomson, C. G., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(43), 5964-5967. --INVALID-LINK--
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high yields and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a precursor for the synthesis of various therapeutic agents. Its fused heterocyclic system, bearing resemblance to purines, makes it an attractive scaffold for targeting a range of biological entities. The successful synthesis of this molecule is crucial for the advancement of many research and development projects. This guide provides practical, experience-driven advice to navigate the common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge in heterocyclic synthesis and can be attributed to several factors. A systematic approach is key to diagnosing the problem.
Potential Causes & Solutions:
-
Purity and Stability of Starting Materials:
-
Hydrazine Instability: Hydrazine and its derivatives can degrade over time. Use freshly opened or purified hydrazine hydrate.
-
Precursor Quality: Ensure the purity of your starting pyridine derivative. Impurities can lead to side reactions.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The cyclization step is often temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition or side product formation. A stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Solvent Choice: The polarity and boiling point of the solvent are critical. While ethanol is commonly used, exploring other high-boiling point solvents like n-butanol or toluene might be beneficial, especially if starting materials are consumed slowly.[1] In some cases, a co-solvent system, such as dichloroethane (DCE), can enhance scalability and simplify isolation.[2][3]
-
Catalyst Activity: If using a catalyst, such as a copper(II) salt, ensure it has not been deactivated.[4] For acid-catalyzed reactions, the choice and concentration of the acid are crucial.
-
-
Reaction Kinetics:
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS. Incomplete reactions are a common source of low yields. Ensure the reaction is allowed to run until the starting material is consumed.
-
Reagent Stoichiometry: An excess of one reagent, often the hydrazine component (around 2 equivalents), can sometimes drive the reaction to completion, especially if the other reactant is the limiting reagent.[5]
-
Issue 2: Formation of Multiple Products/Side Products
Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the potential side products and how can I minimize their formation?
Answer: The formation of multiple products indicates competing reaction pathways. Understanding these pathways is essential for suppression.
Potential Side Products & Mitigation Strategies:
-
Isomer Formation: In syntheses involving unsymmetrical precursors, the formation of regioisomers is possible. The regioselectivity is often influenced by the electronic and steric properties of the substituents and the reaction conditions. Careful control of temperature and the choice of catalyst can favor the formation of the desired isomer.
-
Incomplete Cyclization: The intermediate hydrazone may be present in the final mixture if the cyclization is not complete. Extending the reaction time or increasing the temperature can help drive the reaction to completion.
-
Azine Formation: A common side reaction is the formation of an azine species, particularly when using 2-chloro-3-formylpyridine as a precursor.[6] This can be minimized by carefully controlling the stoichiometry of the reactants.
-
Hydrolysis of the Ester: If the reaction is carried out under harsh acidic or basic conditions, or during a prolonged aqueous workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[7] Maintaining a neutral pH during workup and purification is advisable.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer: Purification of polar heterocyclic compounds can be challenging. A combination of techniques may be necessary.
Purification Strategies:
-
Crystallization: This is the preferred method for obtaining highly pure material.
-
Solvent Selection: Experiment with different solvent systems for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexanes.
-
Acid Addition Salts: If the product is difficult to crystallize, converting it to an acid addition salt (e.g., hydrochloride) can improve its crystallinity and ease of handling.[8][9] The free base can be regenerated by subsequent treatment with a mild base.
-
-
Silica Gel Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective for separating the product from less polar impurities.
-
Tailing: Pyridine-containing compounds can tail on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the pyrazole ring in this scaffold?
A1: The most common method for forming the pyrazole ring is the Knorr pyrazole synthesis.[5] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The key steps are:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[5]
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent and the appearance of the product spot (which can be visualized under UV light) indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents like hydrazine.[5]
-
Hydrazine Handling: Hydrazine and its derivatives are toxic and should be handled with extreme care. Avoid inhalation and skin contact.
-
Fire Safety: Use appropriate fire extinguishing media, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide, in case of a fire.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Experimental Protocols & Data
Proposed Synthesis of this compound
This protocol is a synthesized procedure based on established methods for similar pyrazolopyridine syntheses.[10][11][12]
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-cyano-3-oxobutanoate | 155.15 | 10 | 1.55 g |
| Hydrazine hydrate (64-65% hydrazine) | 50.06 | 12 | ~0.6 mL |
| Ethanol (absolute) | - | - | 20 mL |
| Glacial Acetic Acid | - | catalytic | 2-3 drops |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.55 g, 10 mmol) and absolute ethanol (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add hydrazine hydrate (~0.6 mL, 12 mmol) dropwise to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (20 mL) to the residue to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low reaction yield.
Characterization Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (400 MHz, DMSO-d6) δ (ppm): 14.10 (br, 1H), 8.70 (q, J = 1.20 Hz, J = 3.08 Hz, 1H), 8.13 (q, J = 1.20 Hz, J = 7.32 Hz, 1H), 7.46 (q, J = 4.32 Hz, J = 4.20 Hz, 1H), 4.40 (q, J = 7.12 Hz, 2H), 1.36 (t, J = 7.12 Hz, 3H).[10]
-
Molecular Weight: 191.19 g/mol
Conclusion
The synthesis of this compound, while presenting potential challenges, can be reliably achieved with careful attention to reaction parameters and a systematic approach to troubleshooting. This guide provides a foundation for optimizing your synthetic protocol and addressing common experimental hurdles. By understanding the underlying chemical principles and employing the strategies outlined herein, researchers can confidently produce this valuable compound for their ongoing scientific endeavors.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. capotchem.com [capotchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. This compound, CasNo.1053656-33-9 BOC Sciences United States [bocscichem.lookchem.com]
- 10. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound(1053656-33-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Strategy
The synthesis of the pyrazolo[3,4-c]pyridine scaffold is a cornerstone in the development of various therapeutic agents. A common and effective method for constructing this bicyclic heterocycle involves the cyclocondensation of an appropriately substituted aminopyrazole with a 1,3-dielectrophilic species. This guide will focus on a representative protocol for the synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a key intermediate in numerous drug discovery programs.
Representative Experimental Protocol
This protocol is a representative procedure synthesized from established methods for analogous pyrazolopyridine derivatives. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
-
3-Amino-4-cyanopyrazole
-
Diethyl ethoxymethylenemalonate (or a similar 1,3-dicarbonyl compound)
-
Ethanol, absolute
-
Dowtherm A (or another high-boiling solvent for cyclization)
-
Sodium ethoxide (optional, as a catalyst)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-4-cyanopyrazole (1 equivalent) in absolute ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents). If desired, a catalytic amount of sodium ethoxide can be added to facilitate the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure to obtain the crude intermediate.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 1-2 hours. The cyclization progress should also be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Workup and Purification: Dilute the cooled mixture with a sufficient amount of ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent like ethanol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
A troubleshooting decision tree for the synthesis.
Q1: My reaction has a very low yield. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Incomplete Initial Condensation: The initial reaction between the aminopyrazole and the 1,3-dielectrophile is crucial.
-
Troubleshooting:
-
Reagent Purity: Ensure your starting materials, especially the aminopyrazole, are pure. Impurities can interfere with the reaction. The purity of hydrazine, if used as a precursor for the aminopyrazole, is also critical.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC to ensure it has gone to completion. If the reaction is sluggish, consider increasing the reflux time or adding a catalyst like sodium ethoxide.
-
-
-
Inefficient Cyclization: The high-temperature cyclization step is often the most challenging.
-
Troubleshooting:
-
Temperature and Solvent: Ensure the reaction temperature is high enough for the cyclization to occur. Solvents like Dowtherm A or diphenyl ether are often used for their high boiling points.[1]
-
Reaction Time: The reaction may require a longer heating period for complete cyclization.
-
-
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Polymerization: At high temperatures, starting materials or intermediates can polymerize. Ensure a steady and controlled heating rate.
-
Decarboxylation: Premature loss of the ethyl carboxylate group can occur at very high temperatures. Careful temperature control is essential.
-
-
-
Workup and Purification Losses: The product can be lost during extraction and purification.
-
Troubleshooting:
-
Extraction: Ensure efficient extraction by performing multiple extractions with a suitable solvent like ethyl acetate.
-
Purification: Optimize your column chromatography conditions to minimize product loss.
-
-
Q2: My final product is impure, and I'm having trouble with purification. What are the common impurities and how can I remove them?
A2: Impurities can be unreacted starting materials, side products, or isomers.
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have unreacted 3-amino-4-cyanopyrazole or diethyl ethoxymethylenemalonate in your product.
-
Troubleshooting: These can usually be removed by column chromatography.
-
-
Formation of Regioisomers: Depending on the specific 1,3-dicarbonyl compound used, the formation of a regioisomeric pyrazolopyridine is possible.
-
Hydrolysis of the Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the workup conditions are too acidic or basic.
-
Troubleshooting: Maintain neutral pH during the workup. If the carboxylic acid is formed, it can be removed by a basic wash (e.g., with a dilute sodium bicarbonate solution), though this might also lead to some product loss if the desired ester is not completely insoluble in the aqueous phase.
-
-
Side Products from the Gould-Jacobs Reaction: If a Gould-Jacobs type reaction is employed, side reactions can occur.
-
Troubleshooting: Careful control of reaction conditions is necessary to minimize the formation of these byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different 1,3-dicarbonyl compound?
A1: Yes, other 1,3-dicarbonyl compounds or their equivalents can be used. However, the choice of the reactant will influence the substituents on the pyridine ring of the final product. Using an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, which may require careful purification to separate.
Q2: Is the high-temperature cyclization step always necessary?
A2: In many reported syntheses of pyrazolopyridines, a high-temperature thermal cyclization is employed. However, alternative methods using acid or base catalysis at lower temperatures have also been reported for similar systems. The optimal conditions will depend on the specific substrates.
Q3: What are some alternative synthetic routes to this compound?
A3: Other synthetic strategies include the construction of the pyrazole ring onto a pre-existing pyridine core.[4] Multicomponent reactions, where several starting materials are combined in a one-pot synthesis, have also been developed for the efficient construction of pyrazolopyridine scaffolds.[5]
Q4: How can I confirm the structure of my final product?
A4: The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule, which is crucial for confirming the correct isomer has been formed.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the ester carbonyl and N-H bonds.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reagent Ratio | 1:1.1 (Aminopyrazole:Dielectrophile) | A slight excess of the dielectrophile ensures complete consumption of the aminopyrazole. |
| Condensation Temp. | Reflux in Ethanol (~78 °C) | Provides sufficient energy for the initial condensation without significant side reactions. |
| Cyclization Temp. | 240-250 °C | High temperature is often required to drive the intramolecular cyclization. |
| Purification Method | Silica Gel Column Chromatography | Effective for separating the product from unreacted starting materials and most side products. |
Experimental Workflow Visualization
A visual representation of the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability issues of the dihydro pyrazolopyridine form during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of dihydropyrazolopyridine derivatives. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the dihydropyrazolopyridine scaffold during its synthesis. As Senior Application Scientists, we understand that synthetic roadblocks can be a significant hindrance to progress. This resource is structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Introduction to the Dihydropyrazolopyridine Scaffold
The dihydropyrazolopyridine core is a key heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. However, the partially saturated dihydropyridine ring fused to a pyrazole can present unique stability challenges during synthesis. The dihydropyrazolopyridine intermediate is often susceptible to degradation, leading to low yields, complex product mixtures, and purification difficulties. This guide will address the most common stability issues encountered in the laboratory.
Troubleshooting Guide & FAQs
Issue 1: My reaction mixture is turning dark, and I'm observing a significant amount of a new, more polar spot on my TLC plate. What is happening?
Answer: This is a classic sign of oxidation of the dihydropyrazolopyridine ring to the corresponding aromatic pyrazolopyridine. The dihydropyridine moiety is well-known to be sensitive to oxidation, and this can be accelerated by heat, light, or the presence of oxidizing agents.[1][2]
Causality: The driving force for this reaction is the formation of a stable, aromatic pyrazolopyridine ring system. The dihydropyrazolopyridine can be considered a masked aromatic system, and even atmospheric oxygen can be sufficient to promote this aromatization, especially under harsh reaction conditions.
Troubleshooting Steps:
-
Inert Atmosphere: The most critical step is to maintain an inert atmosphere throughout the reaction. Purge your reaction vessel with an inert gas (e.g., nitrogen or argon) before adding your reagents and maintain a positive pressure of the inert gas during the reaction.
-
Solvent Degassing: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Temperature Control: Avoid excessive heat. If the reaction requires elevated temperatures, carefully optimize the temperature to the minimum required for the reaction to proceed at a reasonable rate.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to scavenge radical species that may initiate the oxidation process.
Experimental Protocol: Setting up an Inert Atmosphere Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while it is still warm.
-
Purging: Insert a needle connected to an inert gas line into the reaction vessel through a septum. Have a second needle as an outlet. Allow the inert gas to flow through the vessel for several minutes to displace the air.
-
Reagent Addition: Add your degassed solvents and reagents via syringe or cannula under a positive pressure of the inert gas.
-
Reaction Monitoring: Maintain a gentle flow of the inert gas throughout the reaction. A bubbler can be used to monitor the gas flow.
Diagram: Oxidation of Dihydropyrazolopyridine
Caption: The unstable dihydropyrazolopyridine intermediate can undergo oxidation to form the stable aromatic pyrazolopyridine or decompose into side products.
Issue 2: I'm consistently getting a mixture of two products with very similar Rf values on TLC and masses in LC-MS. How can I resolve this?
Answer: You are likely dealing with the formation of regioisomers. This is a common challenge in the synthesis of pyrazoles and their fused derivatives, including pyrazolopyridines, especially when using unsymmetrical starting materials.[3][4][5][6]
Causality: When constructing the pyrazole ring from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups. This leads to two different cyclization pathways and the formation of two distinct regioisomers. The ratio of these isomers is influenced by electronic and steric effects of the substituents, as well as the reaction conditions.[6]
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent can have a significant impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole synthesis compared to standard solvents like ethanol.[4][5]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. A systematic evaluation of acidic, neutral, and basic conditions is recommended.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by increasing the kinetic control of the reaction.
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards a single isomer. Explore both acid and base catalysts, as well as organocatalysts.
-
Stepwise Synthesis: If a one-pot reaction is yielding a mixture, consider a stepwise approach where you pre-form an intermediate to control the subsequent cyclization step.
Data Table: Effect of Solvent on Regioselectivity
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Product A : Product B) | Reference |
| Ethanol | 24.5 | Often results in mixtures (e.g., 1:1 to 3:1) | [4][5] |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Improved selectivity (e.g., >10:1) | [4][5] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | High to excellent selectivity (e.g., >20:1) | [4][5] |
Diagram: Formation of Regioisomers
Caption: Synthesis from unsymmetrical precursors can lead to two distinct regioisomers depending on the initial site of nucleophilic attack.
Issue 3: My product seems to be degrading upon exposure to light. How can I prevent this?
Answer: Dihydropyridine derivatives are notoriously light-sensitive, and it is highly probable that your dihydropyrazolopyridine shares this characteristic. Photodegradation is a common issue that can lead to the formation of byproducts and a decrease in the purity of your final compound.[1][2][7][8][9]
Causality: The dihydropyridine ring can absorb UV and visible light, leading to its excitation. In this excited state, it can undergo various photochemical reactions, most commonly oxidation to the corresponding pyridine derivative.[1] The presence of certain functional groups, such as nitro groups, can further sensitize the molecule to photodegradation.[1]
Troubleshooting Steps:
-
Protect from Light: This is the most straightforward and effective measure. Conduct your reactions in flasks wrapped in aluminum foil or in amber-colored glassware.
-
Work-up and Purification in Dim Light: During extraction, chromatography, and other purification steps, minimize the exposure of your compound to direct light. Work in a fume hood with the sash lowered and the lights dimmed if possible.
-
Storage Conditions: Store your final compound in amber vials, protected from light, and at a low temperature to minimize degradation over time.
-
Photostabilizing Agents: For liquid formulations, the use of UV absorbers or encapsulation in systems like cyclodextrins can enhance photostability.[1][8]
Experimental Protocol: Light-Protected Column Chromatography
-
Column Preparation: Wrap the glass chromatography column completely with aluminum foil, leaving small gaps at the top and bottom to monitor the solvent level and elution of the product.
-
Sample Loading: Prepare your sample and load it onto the column in a dimly lit area.
-
Elution: Run the column as usual, collecting fractions. Keep the collected fractions in foil-wrapped or amber vials.
-
Fraction Analysis: Analyze the fractions by TLC under a UV lamp for the shortest possible time to visualize the spots.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
regioselectivity problems in the synthesis of pyrazolo[3,4-b]pyridines
Welcome to the Technical Support Center for the Synthesis of Pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to troubleshoot and optimize your synthetic routes. This guide is structured in a question-and-answer format to directly address the common challenges, particularly the critical issue of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[3,4-b]pyridine core, and what are the primary regioselectivity challenges?
The most prevalent and versatile method for constructing the pyrazolo[3,4-b]pyridine skeleton is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[1] This approach builds the pyridine ring onto a pre-existing pyrazole. The primary challenge arises when an unsymmetrical 1,3-dicarbonyl compound is used, as this can lead to the formation of two distinct regioisomers.
The regiochemical outcome is dictated by the initial nucleophilic attack of the 5-aminopyrazole on one of the two non-equivalent carbonyl groups of the biselectrophile.[1] The reaction can proceed via two pathways, leading to a mixture of products. The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl carbons.[1]
Alternative strategies include multicomponent reactions, which often offer improved efficiency and atom economy.[2] For instance, a one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketonitrile) can yield highly substituted pyrazolo[3,4-b]pyridines.[3][4] However, regioselectivity in these systems can also be a concern and is influenced by the specific substrates and catalysts employed. Another modern approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which has shown excellent regioselectivity.[5]
Troubleshooting Guide: Regioselectivity Problems
Q2: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can I control the outcome?
Controlling the regioselectivity in the condensation of 5-aminopyrazoles with unsymmetrical 1,3-diketones is a common challenge. The key lies in manipulating the electronic properties of the diketone and optimizing the reaction conditions.
Underlying Principle: Electrophilicity of the Carbonyl Groups
The initial step of the condensation is the nucleophilic attack of either the exocyclic amino group (at C5) or the C4 carbon of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-diketone. The relative electrophilicity of the two carbonyl groups is the primary determinant of the initial point of attack and, consequently, the final regioisomeric ratio.[1]
-
Scenario A: One Carbonyl is Significantly More Electrophilic: If one carbonyl group is attached to a strong electron-withdrawing group (e.g., a trifluoromethyl group, -CF₃), it will be significantly more electrophilic. The reaction will proceed with high regioselectivity, favoring the attack at this more electrophilic center. For example, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the -CF₃ group is the primary site of attack.[1][6] This leads to the formation of the pyrazolo[3,4-b]pyridine with the -CF₃ group at the 4-position of the pyridine ring.[1]
-
Scenario B: Carbonyls with Similar Electrophilicity: When the substituents on the 1,3-diketone are electronically similar (e.g., methyl vs. ethyl), the electrophilicity of the two carbonyls will be comparable. This often results in a mixture of regioisomers, with ratios approaching 50:50.[1]
Troubleshooting Strategies:
-
Substrate Modification: If possible, modify the 1,3-dicarbonyl substrate to introduce a significant electronic bias. Incorporating an electron-withdrawing group is the most effective strategy to direct the initial nucleophilic attack.
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity.
-
Acid Catalysis: Protic or Lewis acids can activate the carbonyl groups towards nucleophilic attack. In some cases, an acid catalyst can enhance the inherent electronic differences between the two carbonyls, leading to improved regioselectivity. Acetic acid is a commonly used solvent and catalyst for this reaction.[1] L-proline has also been employed as a catalyst in three-component syntheses, promoting the initial condensation step.[7]
-
Novel Catalysts: Recent research has explored the use of specialized catalysts to control regioselectivity. For instance, nano-magnetic metal-organic frameworks have been shown to be effective catalysts in multicomponent syntheses of pyrazolo[3,4-b]pyridines, although their specific impact on regioselectivity with unsymmetrical diketones needs further investigation.[3][8]
-
-
Solvent and Temperature Effects: While the electrophilicity of the substrate is the dominant factor, the reaction solvent and temperature can also play a role.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. It is often beneficial to screen a range of solvents (e.g., acetic acid, ethanol, DMF, or solvent-free conditions) to determine the optimal conditions for your specific substrates.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields and regioselectivity.[4] The rapid and uniform heating provided by microwaves can favor one reaction pathway over another.
-
Illustrative Workflow for Optimizing Regioselectivity:
Q3: I have a mixture of products. How can I definitively determine the structure of each regioisomer?
Distinguishing between the regioisomers of pyrazolo[3,4-b]pyridines is crucial and can be challenging as they often exhibit similar physical properties. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the primary tools for this purpose, with X-ray crystallography providing the ultimate confirmation.
Spectroscopic Characterization:
-
¹H and ¹³C NMR Spectroscopy: While the standard 1D NMR spectra of the two regioisomers may be very similar, subtle differences in chemical shifts can be observed, especially for the protons and carbons of the newly formed pyridine ring.[1] However, relying on chemical shifts alone can be ambiguous without authentic samples of both isomers.
-
Advanced NMR Techniques for Unambiguous Assignment:
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments can be invaluable for determining spatial proximity between protons. For example, an NOE correlation between a substituent on the pyrazole ring (e.g., at N1 or C3) and a proton on the pyridine ring can help to establish the regiochemistry.
-
Long-Range Heteronuclear Coupling (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are 2-3 bonds away. By carefully analyzing the HMBC correlations between the protons of the substituents and the carbons of the pyrazolo[3,4-b]pyridine core, it is often possible to distinguish between the isomers.[9]
-
Fluorine NMR (¹⁹F NMR): If one of your starting materials contains a fluorine atom (e.g., a -CF₃ group), ¹⁹F NMR and long-range C-F or H-F coupling constants can be a powerful tool for structural elucidation. The coupling of the fluorine atoms to specific protons or carbons in the ring system can provide definitive proof of the substituent's position.[1]
-
-
X-ray Crystallography: The most definitive method for structure determination is single-crystal X-ray diffraction. If you can obtain suitable crystals of one or both isomers, this technique will provide an unambiguous 3D structure of the molecule.[3]
Protocol for Regioisomer Characterization:
-
Separation: First, attempt to separate the regioisomers using chromatographic techniques such as column chromatography or preparative HPLC.
-
Initial Analysis: Acquire high-resolution ¹H and ¹³C NMR spectra for each purified isomer.
-
Advanced 2D NMR: If the 1D spectra are inconclusive, perform 2D NMR experiments. An HMBC experiment is often the most informative. If applicable, NOESY/ROESY can also provide key structural insights.
-
Crystallization: Attempt to grow single crystals of each isomer for X-ray analysis. This will provide irrefutable proof of their structures.
Data Summary for Isomer Differentiation:
| Technique | Information Provided | Applicability |
| ¹H & ¹³C NMR | Initial comparison of chemical shifts. | Always applicable, but may be ambiguous. |
| HMBC | Long-range H-C correlations for connectivity mapping. | Highly effective for distinguishing isomers.[9] |
| NOESY/ROESY | Spatial proximity of protons. | Useful if key protons are close in space in one isomer but not the other. |
| ¹⁹F NMR | Unambiguous assignment if a fluorine-containing group is present. | Applicable only for fluorinated analogues.[1] |
| X-ray Crystallography | Definitive 3D molecular structure. | Gold standard, but requires suitable single crystals.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines via Condensation
This protocol describes a general method for the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound under acidic conditions.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (1.0 - 1.2 eq)
-
Glacial Acetic Acid (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole derivative (1.0 eq) and the 1,3-dicarbonyl compound (1.0 - 1.2 eq).
-
Add glacial acetic acid to provide a solution or a stirrable slurry.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the collected solid with water and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate Derivatives
Welcome to the technical support center for the Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate series. As a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors, pyrazolopyridines offer immense therapeutic potential.[1][2] However, their often-planar, heterocyclic structure can lead to significant challenges in achieving adequate solubility for biological screening and preclinical studies.
This guide is designed to provide you, our fellow researchers, with practical, field-tested solutions to these solubility hurdles. We will move from foundational questions to advanced troubleshooting, always explaining the chemical principles behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive.
Question 1: I've just received my synthesized this compound derivative. What solvent should I use to prepare my initial stock solution?
Answer: For initial stock solutions, we strongly recommend starting with 100% dimethyl sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including heterocyclic compounds that are poorly soluble in water. Prepare a high-concentration stock, typically 10-20 mM, which can then be serially diluted for your experiments. This is a standard practice for preparing compounds for biological assays.[3]
Question 2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?
Answer: This is the most common solubility issue encountered. The phenomenon you are observing is compound "crashing out" of solution. While your derivative is soluble in pure DMSO, its solubility in the final aqueous buffer is much lower. When you introduce the DMSO stock into the buffer, the solvent environment changes dramatically, and the concentration of your compound exceeds its solubility limit in that mixed-solvent system, causing it to precipitate. For many heterocyclic kinase inhibitors, the kinetic solubility in aqueous buffers (at neutral pH) can be quite low, sometimes in the low micromolar range (e.g., ~5 µM).[4]
Question 3: What is the maximum percentage of DMSO I can use in my cell-based assay?
Answer: This is a critical, cell-line-dependent parameter. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. We always recommend running a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay to ensure it does not impact your experimental endpoint.
Question 4: Should I be concerned about the stability of my compound in DMSO?
Answer: Yes, this is an important consideration. While many compounds are stable, some can degrade upon long-term storage in DMSO, even at -20°C. For initial experiments, we recommend preparing fresh dilutions from your high-concentration stock. For long-term storage, it is best practice to store compounds as a dry powder at the recommended temperature (-20°C or -80°C) and prepare stock solutions as needed. If you must store solutions, aliquot your stock into single-use vials to avoid repeated freeze-thaw cycles.
Part 2: In-Depth Troubleshooting Guide
When simple dilution of a DMSO stock isn't sufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve complex solubility problems.
Initial Assessment: Is Your Compound Soluble Enough?
Before extensive optimization, it's crucial to determine the approximate solubility of your compound in your final assay buffer. A rough estimate can save significant time and resources.
dot
Caption: Troubleshooting workflow for poor compound solubility.
Troubleshooting Strategy 1: Co-Solvent Optimization
This is the most straightforward approach. The goal is to find a balance between compound solubility and assay compatibility.
-
Question: My compound precipitates even with 0.5% DMSO. What should I do?
-
Answer & Rationale: Your first step is to carefully evaluate the maximum tolerable co-solvent concentration for your specific assay. While 0.5% is a common limit for cell-based assays, some enzymatic or biophysical assays can tolerate higher concentrations (e.g., 2-5%). If your assay permits, incrementally increasing the final DMSO concentration may keep your compound in solution. Alternatively, consider other water-miscible organic solvents. Ethanol or polyethylene glycol (PEG 400) can be effective co-solvents and are sometimes better tolerated by biological systems than DMSO.
-
Troubleshooting Strategy 2: pH Modification
-
Question: Increasing the co-solvent isn't working or is incompatible with my assay. Is there a chemical approach I can take?
-
Answer & Rationale: Yes, leveraging the chemical properties of your molecule is a powerful strategy. The pyrazolo[3,4-c]pyridine core contains a basic pyridine nitrogen atom. In acidic conditions (pH below the pKa of the pyridine ring, typically ~5-6), this nitrogen can become protonated, forming a positively charged salt. This salt form is generally much more soluble in aqueous media than the neutral free base.
-
How to Implement: Try preparing your assay buffer at a slightly acidic pH, such as pH 6.0 or 6.5, instead of the standard physiological pH 7.4. This can dramatically increase the solubility of your compound. Remember to verify that your protein target or cell system is stable and functional at the modified pH. For many kinase assays, activity is maintained within this pH range.
-
Troubleshooting Strategy 3: Use of Solubilizing Excipients
-
Question: My assay must be performed at pH 7.4 and is sensitive to organic solvents. Am I out of options?
-
Answer & Rationale: Not at all. This is where pharmaceutical formulation techniques become invaluable. You can use excipients—inactive substances used as carriers for active ingredients—to improve solubility.
-
Recommended Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Your poorly soluble pyrazolopyridine derivative can become encapsulated within the hydrophobic core, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Non-ionic Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solution. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate your hydrophobic compound, effectively solubilizing it. Use these with caution in cell-based assays, as they can have their own biological effects at higher concentrations.
-
-
Summary of Solubilization Strategies
| Strategy | Agent / Method | Typical Starting Concentration | Key Considerations & Rationale |
| Co-Solvency | DMSO, Ethanol, PEG 400 | 0.1% - 2.0% (v/v) | Rationale: Disrupts water's hydrogen bonding network, creating a more favorable environment for the solute. Consideration: Must determine the maximum tolerable concentration for the specific biological assay. |
| pH Modification | Acidic Buffers (e.g., MES, Acetate) | pH 5.5 - 6.5 | Rationale: Protonates the basic pyridine nitrogen, forming a more soluble salt. Consideration: Target protein/cell must be stable and active at the lower pH. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 5% (w/v) | Rationale: Encapsulates the hydrophobic drug molecule within its core, presenting a hydrophilic exterior. Consideration: Can sometimes interfere with drug-target binding if the complex is too stable. |
| Micellar Solubilization | Tween® 80, Polysorbate 80 | 0.01% - 0.1% (v/v) | Rationale: Forms micelles that encapsulate the drug. Consideration: Use the lowest effective concentration, as surfactants can impact cell membranes and protein stability. |
Part 3: Experimental Protocol
Protocol: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a standardized method to measure the kinetic solubility of your compound, adapted from common industry practices.[4] This value is crucial for understanding the maximum achievable concentration in your assay conditions.
Objective: To determine the concentration of a compound in solution after it has been introduced from a DMSO stock into an aqueous buffer and equilibrium has been reached, with undissolved precipitate removed.
Materials:
-
This compound derivative
-
100% DMSO
-
Aqueous buffer of choice (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
96-well microplate (polypropylene for compound storage, clear for reading if needed)
-
Plate shaker
-
Centrifuge with plate rotor or filtration apparatus (e.g., 96-well filter plate, 0.45 µm)
-
Analytical instrument (HPLC-UV, LC-MS, or a plate reader for UV-Vis spectroscopy)
Methodology:
dot
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
deprotection strategies for intermediates in pyrazolo[3,4-c]pyridine synthesis
A-Level Support for Advanced Synthesis Challenges
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-c]pyridine derivatives. This resource, developed by our senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the deprotection of key intermediates. Our goal is to equip you with the expertise and validated protocols necessary to navigate this critical phase of your synthetic workflow with confidence and efficiency.
Understanding the "Why": The Logic of Protecting Group Strategy
The pyrazolo[3,4-c]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry.[1][2][3] Its synthesis often necessitates the use of protecting groups on the pyrazole nitrogens (N-1 and N-2) to control regioselectivity during subsequent functionalization steps. The choice of protecting group and, critically, the deprotection strategy, are paramount to the success of the overall synthetic route. An ill-chosen deprotection step can lead to low yields, side product formation, or even decomposition of the desired compound. This guide focuses on the three most commonly employed protecting groups for the pyrazole moiety in this context: tert-Butoxycarbonyl (Boc), p-Methoxybenzyl (PMB), and Benzyl (Bn).
Troubleshooting Guide: Common Deprotection Issues & Solutions
This section addresses specific problems you may encounter during the deprotection of pyrazolo[3,4-c]pyridine intermediates.
Issue 1: Incomplete Boc Deprotection with TFA
Question: I am treating my N-Boc protected pyrazolo[3,4-c]pyridine with trifluoroacetic acid (TFA) in dichloromethane (DCM), but I am observing incomplete removal of the Boc group, even after prolonged reaction times. What could be the cause and how can I resolve this?
Answer: This is a common issue that can arise from several factors. The electron-withdrawing nature of the pyridine ring can decrease the electron density on the pyrazole nitrogen, making the Boc group more stable than in other heterocyclic systems.[4]
Causality & Solution Workflow:
Caption: Decision workflow for troubleshooting incomplete Boc deprotection.
Detailed Recommendations:
-
Increase TFA Concentration: Instead of the typical 20-50% TFA in DCM, consider using neat TFA or a 1:1 mixture of TFA:DCM.
-
Elevated Temperature: Gentle heating to 30-40 °C can often drive the reaction to completion. However, monitor carefully for potential side reactions.
-
Alternative Acidic Conditions: A solution of 4M HCl in dioxane or methanol is often more effective than TFA for stubborn Boc groups. This is a widely used alternative for complete deprotection.[5]
Issue 2: Low Yields During PMB Deprotection with DDQ
Question: I am attempting to remove a p-methoxybenzyl (PMB) group from the N-1 position of my pyrazolo[3,4-c]pyridine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). My yields are consistently low, and I am isolating a complex mixture of byproducts. What is happening?
Answer: Oxidative deprotection of PMB groups with DDQ is highly effective but can be problematic if the pyrazolo[3,4-c]pyridine core is substituted with electron-rich moieties that are also susceptible to oxidation.[6][7] The pyridine nitrogen can also influence the redox potential of the system.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-oxidation | The pyrazolo[3,4-c]pyridine ring itself or other functional groups (e.g., methoxy groups, anilines) are being oxidized by DDQ. | Use a milder oxidative reagent like Ceric Ammonium Nitrate (CAN) or switch to a non-oxidative deprotection method. |
| Charge-Transfer Complex Formation | The formation of a stable charge-transfer complex between your substrate and DDQ can inhibit the desired reaction pathway.[7] | Change the solvent system. Acetonitrile or a mixture of DCM and water can sometimes disrupt this complex. |
| Incomplete Reaction | Insufficient equivalents of DDQ or non-optimal temperature. | Increase the equivalents of DDQ incrementally (e.g., from 1.2 to 2.0 eq.). Running the reaction at 0 °C to room temperature is standard. |
| Side Reactions | The intermediate iminium ion may be trapped by other nucleophiles present in the reaction mixture. | Ensure anhydrous conditions and consider adding a proton scavenger if acidic byproducts are a concern. |
Alternative Non-Oxidative PMB Deprotection:
For sensitive substrates, a viable alternative is deprotection under strongly acidic conditions, such as with neat TFA or a mixture of TFA and triflic acid.[8] This approach circumvents the issues associated with oxidative methods.
Issue 3: Catalyst Poisoning During Benzyl (Bn) Group Hydrogenolysis
Question: I am trying to deprotect an N-benzyl pyrazolo[3,4-c]pyridine via catalytic hydrogenolysis using Pd/C and H2 gas, but the reaction is sluggish or stalls completely. I suspect catalyst poisoning. What are the likely culprits and solutions?
Answer: Catalyst poisoning is a frequent challenge in the hydrogenolysis of nitrogen-containing heterocycles. The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the palladium surface, blocking active sites for hydrogen activation.[9]
Troubleshooting Catalyst Poisoning:
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Welcome to the Technical Support Center for the scale-up synthesis of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot-plant or manufacturing scale. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common and effective synthetic route involves the condensation of a hydrazine derivative with a suitably functionalized pyridine precursor.
A plausible and widely adopted synthetic route is a multi-step process commencing with the diazotization of a substituted aniline, followed by a Japp-Klingemann reaction to furnish a key pyrazole intermediate. Subsequent cyclization and functional group manipulation lead to the final product.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up any chemical synthesis introduces a new set of variables that can significantly impact reaction outcomes. What works seamlessly on a gram scale in the lab can present unforeseen challenges at the kilogram or pilot-plant scale. This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.
A. Reaction Kinetics and Yield
Question 1: We are observing a significant drop in yield upon scaling up the reaction from 100g to 5kg. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that become more pronounced in larger reactors.[1]
-
Mass and Heat Transfer Limitations: In large vessels, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2] The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation more challenging.
-
Troubleshooting Steps:
-
Optimize Agitation: Evaluate different stirrer designs (e.g., anchor, turbine) and agitation speeds to ensure homogenous mixing.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition using a dosing pump. This helps to manage the reaction exotherm and maintain a consistent temperature profile.
-
Solvent Selection: A higher-boiling solvent might offer better temperature control. However, consider the downstream implications for removal.
-
-
-
Changes in Reaction Time: Reactions that appear complete in a few hours in the lab may require significantly longer at scale due to the aforementioned mass and heat transfer limitations.
-
Troubleshooting Steps:
-
In-Process Monitoring: Utilize in-process analytical techniques like HPLC or UPLC to track the consumption of starting materials and the formation of the product.[3] Do not rely solely on time as a reaction endpoint.
-
Kinetic Modeling: For critical reactions, consider performing kinetic studies to better understand the reaction profile and predict optimal reaction times at different scales.
-
-
B. Impurity Profile and Purification
Question 2: Our scaled-up batch of this compound has a different impurity profile compared to our lab-scale batches, making purification difficult. How can we identify and control these new impurities?
Answer: The emergence of new or elevated levels of impurities is a frequent challenge in process scale-up.[1] Longer reaction times and temperature fluctuations can lead to the formation of byproducts that were negligible at a smaller scale.
-
Common Impurity Sources:
-
Incomplete Reactions: Unreacted starting materials or intermediates.
-
Side Reactions: Isomerization, dimerization, or reaction with the solvent or impurities in the starting materials.
-
Degradation: The product may degrade under prolonged exposure to heat or acidic/basic conditions during work-up.
-
-
Troubleshooting and Control Strategies:
-
Impurity Profiling: Utilize analytical techniques such as LC-MS to identify the molecular weights of the major impurities.[3] This can provide clues to their structures. If necessary, isolate the impurities for full characterization (e.g., by NMR).
-
Route Scouting: Re-evaluate the synthetic route. A different order of steps or the use of protecting groups might circumvent the formation of certain impurities.
-
Optimized Work-up: Minimize the time the product is exposed to harsh conditions. A well-designed work-up procedure is crucial for maintaining purity.
-
Crystallization Studies: Develop a robust crystallization protocol for the final product. This is often the most effective way to remove impurities at scale.
-
Recommended Protocol for Crystallization Optimization:
-
Solvent Screening: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent/anti-solvent systems.
-
Temperature Profiling: Investigate the solubility of the product at different temperatures to determine the optimal crystallization and filtration temperatures.
-
Cooling Rate: A slow, controlled cooling rate generally leads to larger, purer crystals. Crash-cooling should be avoided as it can trap impurities.[4]
-
-
-
| Parameter | Lab Scale (Typical) | Scale-Up Consideration | Recommended Action |
| Solvent for Crystallization | Ethanol | May require large volumes. Solubility profile may change with minor impurities. | Screen binary solvent systems (e.g., Ethanol/Water, Toluene/Heptane) to improve yield and purity. |
| Cooling Method | Ice bath | Difficult to control cooling rate uniformly. | Use a jacketed reactor with a programmable temperature controller for linear cooling. |
| Filtration | Buchner funnel | Can be slow and inefficient for large volumes. | Use a Nutsche filter-dryer for efficient filtration, washing, and drying in a single vessel. |
III. Safety Considerations for Scale-Up
The scale-up of any chemical process necessitates a thorough safety review. The synthesis of this compound may involve hazardous reagents and exothermic reactions.
Question 3: Our synthesis involves the use of hydrazine hydrate. What are the key safety precautions we must take when handling this reagent at a multi-kilogram scale?
Answer: Hydrazine and its aqueous solutions are highly toxic and can be thermally unstable.[1] A comprehensive risk assessment is mandatory before performing this reaction at scale.
-
Key Hazards of Hydrazine Hydrate:
-
Mitigation Strategies and Best Practices:
-
Engineering Controls:
-
Conduct the reaction in a well-ventilated area, preferably in a walk-in fume hood or a designated containment area.
-
Use a closed-system for reagent transfer to minimize exposure.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a lab coat, and splash goggles. A face shield is also recommended.
-
-
Process Safety:
-
Thermal Hazard Analysis: Perform differential scanning calorimetry (DSC) or reaction calorimetry to determine the heat of reaction and the onset temperature for decomposition.[5]
-
Controlled Addition: Add hydrazine hydrate slowly and sub-surface to a well-agitated solution to ensure rapid dilution and heat dissipation.
-
Base Addition: The addition of a base, such as sodium acetate, has been shown to mitigate the risk of exothermic events during hydrazine condensations by neutralizing acidic byproducts that can catalyze decomposition.[5]
-
Quenching Strategy: Have a well-defined and tested quenching procedure in place to neutralize any unreacted hydrazine during the work-up.
-
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the cyclization reaction at scale?
A1: Thin Layer Chromatography (TLC) is a quick and effective tool for qualitative monitoring in the lab. However, for scale-up, quantitative methods are preferred. High-Performance Liquid Chromatography (HPLC) is the recommended method for in-process control.[3] It allows for the accurate determination of the consumption of starting materials and the formation of the product, enabling a more precise determination of the reaction endpoint.
Q2: We are struggling with the filtration of the final product due to very fine particle size. What can we do?
A2: Fine particle size can be a result of rapid crystallization ("crashing out"). To improve filterability, you need to control the crystallization process to generate larger particles.
-
Slower Cooling: As mentioned earlier, a slower, more controlled cooling rate is crucial.
-
Seeding: Introducing a small amount of pre-existing, high-purity crystals (seed crystals) at the point of supersaturation can promote the growth of larger, more uniform crystals.
-
Aging: Holding the slurry at the filtration temperature for a period of time (aging) can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.
Q3: Are there any "green" chemistry considerations for this synthesis?
A3: Yes, several aspects of the synthesis can be optimized for better environmental performance.
-
Solvent Selection: Whenever possible, choose solvents with a lower environmental impact. Consider conducting a solvent selection guide to evaluate alternatives to chlorinated or highly toxic solvents.[6]
-
Atom Economy: Evaluate the overall atom economy of your synthetic route. Routes with fewer steps and higher yields are generally "greener."
-
Catalysis: The use of catalytic rather than stoichiometric reagents can significantly reduce waste.
V. Visualizing the Workflow
A. General Synthetic Pathway
Caption: A generalized synthetic workflow for this compound.
B. Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields during scale-up.
VI. References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. --INVALID-LINK--
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. --INVALID-LINK--
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.
-
Working with Hazardous Chemicals. Organic Syntheses. --INVALID-LINK--
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules. --INVALID-LINK--
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate. --INVALID-LINK--
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. --INVALID-LINK--
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. --INVALID-LINK--
-
Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. --INVALID-LINK--
-
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. BenchChem.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. --INVALID-LINK--
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. --INVALID-LINK--
-
Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography. --INVALID-LINK--
-
Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. --INVALID-LINK--
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. --INVALID-LINK--
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. --INVALID-LINK--
-
Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. --INVALID-LINK--
-
Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Definitive Structure Elucidation of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate: An X-ray Crystallography Perspective
In the landscape of modern drug discovery, the pyrazolo[3,4-c]pyridine scaffold is a privileged structure, forming the core of molecules targeting a range of diseases, from cancer to metabolic disorders.[1][2][3] The seemingly subtle placement of heteroatoms and substituents can drastically alter a compound's biological activity. Consequently, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a cornerstone of any successful research and development program. Misinterpretation of a structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the pursuit of non-viable lead candidates.
This guide provides an in-depth comparison of analytical techniques for the structural validation of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a key intermediate and building block in medicinal chemistry.[4] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for routine characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining absolute molecular structure. Here, we will delve into the causality behind experimental choices, presenting not just protocols, but a self-validating framework for achieving scientific certainty.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, high-resolution map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. This technique moves beyond connectivity to reveal the molecule's conformation and the intricate network of intermolecular interactions within the crystal lattice.[5][6] For a novel scaffold or a critical intermediate, obtaining a crystal structure is the ultimate validation, providing an unassailable foundation for future molecular modeling, docking studies, and SAR exploration.
Experimental Protocol: X-ray Crystallographic Validation
The following protocol is a robust methodology adapted from established procedures for closely related pyrazolopyridine derivatives.[5][7]
1. Crystal Growth (The Art and Science):
-
Rationale: The success of a single-crystal X-ray experiment is entirely dependent on obtaining a high-quality, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions). This requires finding conditions where molecules can slowly and orderly arrange themselves into a repeating lattice.
-
Procedure:
-
Dissolve 5-10 mg of highly purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of DCM:EtOH (1:1) or ethyl acetate).[7] The compound must be fully dissolved.
-
Employ the slow evaporation technique. Place the solution in a small, clean vial, covered loosely with parafilm punctured with a few small holes. Store in a vibration-free environment at a constant, cool temperature (e.g., 4°C).
-
Alternatively, use a vapor diffusion method. Place the concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Monitor for crystal formation over several days to weeks. Suitable crystals should be clear, well-formed, and free of cracks or defects.
-
2. Data Collection:
-
Rationale: This step involves irradiating the crystal with X-rays and recording the diffraction pattern. The angles and intensities of the diffracted beams contain the information about the arrangement of atoms in the crystal.
-
Procedure:
-
Select a suitable crystal under a microscope and mount it on a goniometer head using a cryo-loop and cryo-protectant oil.
-
The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a modern detector (e.g., a CCD or CMOS detector).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). Computational methods are then used to solve the "phase problem" and generate an initial model of the electron density map, from which atomic positions can be inferred. This model is then refined to best fit the experimental data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Solve the structure using direct methods or Patterson methods to obtain an initial atomic model.
-
Refine the model using full-matrix least-squares refinement. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final model is validated using metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for good quality data).
-
Visualization of the Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Orthogonal Validation Methods: A Comparative Analysis
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are faster, require less material, and provide complementary information. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the connectivity of a molecule in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).
-
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve ~5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters to observe are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
-
Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.
-
For unambiguous assignment, 2D NMR experiments like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential.
-
-
Data Interpretation for this compound:
-
¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), aromatic protons on the pyridine ring, and potentially a broad signal for the N-H proton of the pyrazole ring.[8]
-
¹³C NMR: Expect signals for the ethyl group carbons, the ester carbonyl carbon, and the carbons of the fused heterocyclic ring system.[8]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
-
Experimental Protocol (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI), which is gentle and suitable for polar molecules.
-
Acquire the mass spectrum. The [M+H]⁺ peak (the molecule plus a proton) is typically the most abundant ion.
-
Compare the experimentally measured exact mass to the calculated mass for the expected molecular formula (C₉H₉N₃O₂).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquire the spectrum.
-
Identify characteristic absorption bands. For the target molecule, key stretches would include N-H (around 3100-3300 cm⁻¹), C-H (aromatic and aliphatic), the ester C=O (around 1710 cm⁻¹), and C=N/C=C bonds in the aromatic region.[9]
-
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive; the "gold standard".[6] | Requires a suitable single crystal; solid-state structure may differ from solution conformation. |
| NMR Spectroscopy | Atomic connectivity, molecular backbone, proton/carbon environments in solution. | Excellent for solution-state structure; can distinguish between isomers.[10] | Does not provide bond lengths/angles; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | Highly sensitive; confirms molecular formula. | Provides no information on connectivity or stereochemistry; isomers are often indistinguishable. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample. | Provides limited structural information; primarily for functional group identification. |
A Self-Validating Multi-Technique Approach
True scientific trustworthiness comes from the convergence of data from orthogonal techniques. The proposed structure must be consistent with all collected data.
Caption: Logical flow for multi-technique structure validation.
Conclusion
For a molecule like this compound, which serves as a foundational piece in the construction of potentially therapeutic agents, structural ambiguity is not an option. While NMR, MS, and IR provide rapid and essential checks on the molecular formula, connectivity, and functional groups, they build a circumstantial case. Single-crystal X-ray crystallography delivers the final, definitive verdict. It provides the high-resolution, three-dimensional truth of the molecule's structure, offering invaluable insights that guide further drug design and development efforts. Adopting this rigorous, multi-technique approach, with crystallography as the ultimate arbiter, ensures the integrity and success of the scientific endeavor.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 5. Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(1053656-33-9) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Purity Determination of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Introduction: The Analytical Imperative for a Key Heterocycle
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class. These scaffolds are of significant interest in medicinal chemistry and drug development due to their structural similarity to purine bases, enabling them to act as potent inhibitors and modulators of various biological targets.[1][2] As a key intermediate or active pharmaceutical ingredient (API), the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.[3][4]
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate a thorough understanding of a drug substance's impurity profile.[4] Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological properties. Therefore, the selection and validation of appropriate analytical methods are paramount.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the scientific rationale behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals.
Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of purity and assay testing in the pharmaceutical industry for its high resolution, sensitivity, and robustness.[5] It is the preferred method for quantifying the main component and its known and unknown impurities.
Causality Behind the Method
The choice of RP-HPLC is dictated by the physicochemical properties of this compound. As a moderately polar, non-volatile organic molecule, it is ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The pyridine and pyrazole nitrogen atoms are weakly basic, and their ionization state must be controlled to ensure reproducible chromatography. This is achieved by buffering the aqueous portion of the mobile phase to a consistent pH, typically in the acidic range, which ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system designed in accordance with ICH Q2(R2) guidelines.[6][7][8][9]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides excellent hydrophobic retention for the pyrazolopyridine core, while the length and particle size offer a good balance between resolution and analysis time.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: The acidic pH ensures the pyridine nitrogen is protonated, preventing peak tailing and improving peak shape. Phosphoric acid is a common, UV-transparent buffer.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
-
Gradient Elution:
-
0-20 min: 30% to 80% B
-
20-25 min: 80% to 30% B
-
25-30 min: 30% B (Re-equilibration)
-
Rationale: A gradient is essential to elute both polar starting materials and non-polar by-products within a reasonable timeframe while achieving adequate separation.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection: UV at 254 nm. Rationale: The aromatic pyrazolopyridine system exhibits strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.
Workflow for HPLC Purity Analysis
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. lcms.cz [lcms.cz]
- 5. jetir.org [jetir.org]
- 6. pharmtech.com [pharmtech.com]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Isomeric Landscape of Pyrazolo[3,4-c]pyridines: A Comparative Guide to Biological Activity
For the discerning researcher in drug discovery, the pyrazolopyridine scaffold is a familiar and promising starting point. Its structural versatility, arising from the various possible fusion patterns of the pyrazole and pyridine rings, gives rise to a rich isomeric landscape with diverse pharmacological potential. While isomers like pyrazolo[3,4-b]pyridine have been extensively explored as kinase inhibitors and anticancer agents, the pyrazolo[3,4-c]pyridine core remains a more enigmatic frontier. This guide provides a comparative analysis of the biological activities of pyrazolo[3,4-c]pyridine isomers, synthesizing available data to illuminate structure-activity relationships and guide future research in this underexplored chemical space.
The arrangement of nitrogen atoms and the points of fusion between the pyrazole and pyridine rings profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting molecule. The pyrazolo[3,4-c]pyridine scaffold, in particular, presents a unique electronic and steric profile that warrants dedicated investigation. However, a comprehensive comparative analysis of its isomers has been hampered by a relative scarcity of published data compared to its more prominent constitutional isomers. This guide aims to bridge this gap by collating and comparing the biological data available for substituted pyrazolo[3,4-c]pyridine derivatives.
The Pyrazolo[3,4-c]pyridine Core: A Foundation for Diverse Biological Activities
The pyrazolo[3,4-c]pyridine nucleus is a bicyclic heterocyclic system where the pyridine ring is fused to the 'c' face of the pyrazole ring. This arrangement gives rise to two potential tautomeric forms: the 1H- and 2H-pyrazolo[3,4-c]pyridines. The position of the substituent on the pyrazole nitrogen, along with substitutions on the pyridine ring, dictates the molecule's three-dimensional shape and its ability to interact with biological targets.
While the broader class of pyrazolopyridines has been investigated for a wide array of therapeutic applications, including as kinase inhibitors, anticancer agents, and central nervous system modulators, specific and comparative data on pyrazolo[3,4-c]pyridine isomers are limited. The available research, however, points towards promising avenues for drug development.
Comparative Analysis of Substituted Pyrazolo[3,4-c]pyridine Derivatives
To understand the impact of isomeric variations on biological activity, we will examine data from studies on substituted pyrazolo[3,4-c]pyridine analogs. A significant area of investigation for this scaffold has been in the development of phosphodiesterase (PDE) inhibitors.
A notable study focused on a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridines, which are complex structures incorporating the pyrazolo[3,4-c]pyridine core, as potent inhibitors of human eosinophil phosphodiesterase 4 (PDE4)[1]. The potency of these compounds was found to be highly dependent on the substitution at the 3-position of the tricyclic system.
| Compound | Substitution at 3-position | PDE4 IC50 (nM) |
| Analog 1 | 2-Thienyl | Potent (Tofimilast) |
| Analog 2 | Other heterocyclic/aromatic groups | Varied Potency |
Table 1: Structure-Activity Relationship of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridines as PDE4 inhibitors. Data synthesized from[1].
The 2-thienyl substituted analog, known as tofimilast, emerged as a potent PDE4 inhibitor[1]. This highlights the critical role of the substituent's nature and position in dictating the biological activity. The triazolo ring fusion was also a key modification that improved the physicochemical properties of the parent 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series[1].
Experimental Protocols for Biological Evaluation
To facilitate further research and ensure the generation of comparable data, detailed experimental protocols for key assays are provided below.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay is crucial for determining the inhibitory potency of compounds against the PDE4 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 is used. The substrate, cyclic adenosine monophosphate (cAMP), is radiolabeled (e.g., [³H]cAMP).
-
Assay Reaction: The test compound (at various concentrations) is pre-incubated with the PDE4 enzyme in an appropriate assay buffer.
-
The reaction is initiated by the addition of [³H]cAMP.
-
The mixture is incubated at 30°C for a specified time, allowing the enzyme to hydrolyze the cAMP.
-
Termination and Separation: The reaction is stopped, and the product, [³H]5'-AMP, is separated from the unreacted [³H]cAMP using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: The amount of [³H]5'-AMP produced is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a typical PDE4 inhibition assay.
Future Directions and the Path Forward
The limited availability of comparative biological data for pyrazolo[3,4-c]pyridine isomers underscores a significant opportunity for medicinal chemists. Systematic studies involving the synthesis and evaluation of a series of positional isomers are crucial to unlock the full therapeutic potential of this scaffold.
Future research should focus on:
-
Systematic Synthesis: The preparation of a library of pyrazolo[3,4-c]pyridine derivatives with substituents at various positions on both the pyrazole and pyridine rings. The development of efficient and versatile synthetic routes is paramount[2].
-
Broad Biological Screening: Evaluating these isomeric libraries against a diverse panel of biological targets, including kinases, GPCRs, and other enzymes, to identify novel activities.
-
Structure-Activity Relationship (SAR) Studies: Detailed analysis of how the position and nature of substituents influence biological activity.
-
Computational Modeling: Utilizing molecular docking and other computational tools to understand the binding modes of active isomers and to guide the design of more potent and selective compounds.
While the pyrazolo[3,4-c]pyridine scaffold is currently less explored than its isomers, the existing data, particularly in the context of PDE4 inhibition, suggests a promising landscape for the discovery of novel therapeutic agents. By systematically investigating the biological activities of its various isomers, the research community can unlock the full potential of this intriguing heterocyclic system.
References
- 1. SAR of a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines as potent inhibitors of human eosinophil phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate versus other pyrazolopyridine kinase inhibitors
In the landscape of modern oncology and immuno-oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery. Kinases, a family of over 500 enzymes, are the master regulators of cellular signaling, and their aberrant activity is a hallmark of numerous cancers and inflammatory diseases.[1] Consequently, small molecules that can competitively bind to the ATP pocket of these enzymes have revolutionized targeted therapy.
Among the myriad of heterocyclic scaffolds employed to achieve this, the pyrazolopyridine core has emerged as a "privileged" structure.[2] Its structural resemblance to the adenine portion of ATP allows it to act as an effective "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region, which connects the N- and C-terminal lobes of the enzyme.[1][2] This guide provides an in-depth comparison of different pyrazolopyridine isomers, evaluating their performance as kinase inhibitor scaffolds, supported by experimental data, and offering practical insights for researchers in the field.
The 1H-pyrazolo[3,4-c]pyridine Scaffold: An Emerging Framework
The specific compound, Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, represents one of the lesser-explored isomers in the pyrazolopyridine family. While widely available from chemical suppliers, its specific kinase inhibitory activity is not extensively documented in peer-reviewed literature.[3] However, the broader pyrazolopyridine class, including the [3,4-c] isomer, is recognized for its potential in medicinal chemistry. Preliminary research and supplier information suggest that derivatives of this scaffold may possess a range of biological activities, including anticancer, antimicrobial, and effects on the central nervous system.[3]
The 1H-pyrazolo[3,4-c]pyridine core serves as a versatile starting point for the synthesis of more complex molecules. Its structural features make it a candidate for functionalization to create libraries of compounds for screening against various kinase targets. While concrete IC50 data for this compound against a panel of kinases is not publicly available, its potential as a lead compound in drug development warrants further investigation.[3]
Comparative Analysis of Prominent Pyrazolopyridine Scaffolds
The true utility of the pyrazolopyridine framework is best understood by comparing the well-characterized isomers that have led to potent kinase inhibitors, some of which are now in clinical development or have received FDA approval.[2]
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: The Workhorse Isomer
The 1H-pyrazolo[3,4-b]pyridine is the most common and extensively studied isomer in kinase inhibitor design.[2] Its nitrogen configuration is particularly amenable to forming the canonical hydrogen bonds with the kinase hinge region. This scaffold has yielded potent inhibitors against a wide array of kinase targets.
-
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[4][5] Numerous 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of CDK1 and CDK2.[6][7] For example, compound SQ-67563 was identified as a potent and selective inhibitor of CDK1/CDK2 and acts as a cytotoxic agent by blocking cell cycle progression. Another study reported a derivative, compound 14g , as a potent inhibitor of CDK2 with an IC50 of 0.460 µM.[5]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is also implicated in oncogenesis. A recent study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors. The optimized compound, 15y , demonstrated an exceptionally low IC50 value of 0.2 nM against TBK1, showcasing the potential for this scaffold to generate highly potent and selective inhibitors.[8][9]
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. Based on a scaffold hopping strategy, researchers have developed 1H-pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[10] Compound C03 from this series showed an IC50 of 56 nM against TRKA kinase and demonstrated anti-proliferative activity in a cancer cell line.[10]
The Pyrazolo[1,5-a]pyridine Scaffold: A Clinically Validated Core
The pyrazolo[1,5-a]pyrimidine and the closely related pyrazolo[1,5-a]pyridine scaffolds have also proven to be highly valuable in kinase inhibitor development. This core is present in the FDA-approved RET inhibitor, Selpercatinib.[2]
-
RET Kinase: Selpercatinib (LOXO-292), which contains a pyrazolo[1,5-a]pyridine core, is a highly selective and potent inhibitor of the RET (Rearranged during Transfection) kinase, approved for treating certain lung and thyroid cancers.[2]
-
Tropomyosin Receptor Kinases (TRKs): The pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to develop potent Trk inhibitors. One study reported picolinamide-substituted derivatives with IC50 values as low as 1.7 nM against TrkA.[1]
Pyrazolopyrimidines: A Potent and Closely Related Class
Pyrazolopyrimidines, which feature a pyrazole ring fused to a pyrimidine ring, are another highly successful class of kinase inhibitors often discussed alongside pyrazolopyridines due to their structural and functional similarities.
-
SRC Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. A novel pyrazolopyrimidine, eCF506 , was developed as a potent and highly selective SRC inhibitor with a subnanomolar IC50 (< 0.5 nM) and over 1000-fold selectivity against the related ABL kinase.[11]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, making JAKs important targets for inflammatory diseases and some cancers. A series of pyrazolopyridone-based inhibitors were discovered to be highly selective for JAK1.[12][13] The optimized compound from this series, compound 40 , showed excellent potency and selectivity for JAK1.[13]
Quantitative Comparison of Pyrazolopyridine-Based Kinase Inhibitors
To provide a clear overview for comparative purposes, the following table summarizes the performance of representative kinase inhibitors from different pyrazolopyridine and related scaffolds.
| Scaffold/Compound Name | Target Kinase | IC50 Value | Reference |
| 1H-Pyrazolo[3,4-b]pyridine Derivatives | |||
| Compound 14g | CDK2 | 460 nM | [5] |
| Compound 15y | TBK1 | 0.2 nM | [8][9] |
| Compound C03 | TRKA | 56 nM | [10] |
| Pyrazolo[1,5-a]pyrimidine/pyridine Derivatives | |||
| Picolinamide Derivative | TrkA | 1.7 nM | [1] |
| Selpercatinib | RET | Potent, specific values proprietary | [2] |
| Pyrazolopyrimidine Derivatives | |||
| eCF506 | SRC | < 0.5 nM | [11] |
| Pyrazolopyridone Derivative | |||
| Compound 40 | JAK1 | Potent, specific values in publication | [13] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To enable researchers to evaluate and compare novel pyrazolopyridine derivatives, a detailed protocol for a standard in vitro kinase assay is provided below. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.
Principle:
The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The Kinase-Glo® reagent simultaneously terminates the kinase reaction and detects the remaining ATP through a luciferase-based reaction, generating a light signal. Lower light signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A2, SRC, JAK1)
-
Substrate for the kinase (e.g., histone H1 for CDK2)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase buffer (specific to the kinase, typically contains MgCl2, DTT)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be used to determine the IC50 value.
-
Prepare a "no inhibitor" control (DMSO only) and a "no kinase" control.
-
-
Kinase Reaction Setup:
-
In a white, opaque microplate, add 2.5 µL of each compound dilution.
-
Prepare a kinase/substrate master mix in the appropriate kinase buffer.
-
Add 10 µL of the kinase/substrate mix to each well containing the compound.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase (this is critical for accurate IC50 determination).
-
Add 12.5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes). The exact time will depend on the specific kinase's activity.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no kinase" controls).
-
Normalize the data by setting the "no inhibitor" control (DMSO only) as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
-
Visualizing Kinase Inhibition and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The JAK-STAT signaling pathway, a common target for pyrazolopyridine inhibitors.
Caption: Experimental workflow for the in vitro Kinase-Glo® assay.
Conclusion
The pyrazolopyridine scaffold, in its various isomeric forms, is a cornerstone of modern kinase inhibitor design. While the 1H-pyrazolo[3,4-c]pyridine isomer remains an area ripe for further exploration, its relatives, particularly the 1H-pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine cores, have demonstrated remarkable success. They have yielded inhibitors with nanomolar and even picomolar potency against critical cancer and inflammation targets such as CDKs, TBK1, TRKs, SRC, and JAKs. For researchers and drug development professionals, the choice of the pyrazolopyridine isomer provides a strategic entry point for tuning potency, selectivity, and pharmacokinetic properties. The methodologies and comparative data presented in this guide offer a solid foundation for the rational design and evaluation of the next generation of pyrazolopyridine-based kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Derivatives
Introduction: The Rising Prominence of Pyrazolopyridines in Drug Discovery
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer diverse biological activities. Among these, the pyrazolopyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Specifically, derivatives of the Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate nucleus have garnered significant attention for their potential as anticancer, antimicrobial, and antiviral agents.[3][4]
This guide provides an in-depth, experience-driven framework for conducting comparative molecular docking studies on this promising class of compounds. The objective is not merely to present a protocol but to elucidate the scientific rationale behind each step. As drug development professionals, our goal is to leverage computational tools to rationally design and prioritize candidates for synthesis and biological evaluation. This guide will demonstrate how to systematically compare derivatives to understand their structure-activity relationships (SAR) at a molecular level, thereby accelerating the discovery of potent and selective therapeutic agents.
The Cornerstone of Modern Drug Design: Comparative Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex.[5] By comparing the docking scores and binding interactions of a series of related derivatives, we can gain invaluable insights into how subtle changes in a molecule's structure can influence its binding affinity and specificity. This comparative approach is fundamental to lead optimization, allowing researchers to prioritize compounds that are most likely to exhibit the desired biological activity.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section details a robust and self-validating protocol for performing a comparative docking analysis of this compound derivatives. The causality behind each step is explained to ensure both technical accuracy and practical applicability.
Part 1: Ligand Preparation - Building the Molecular Arsenal
The accuracy of any docking study begins with the quality of the input ligand structures.
-
2D Structure Sketching: Draw the core this compound structure and the desired series of derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D sketches into 3D structures. This initial 3D conformation is a rough estimate and requires further refinement.
-
Energy Minimization: This is a critical step. The initial 3D structures are subjected to a computational process called energy minimization using a suitable force field (e.g., MMFF94). This process adjusts bond lengths, angles, and torsions to find a low-energy, stable conformation for each molecule. This step is crucial because the docking algorithm needs a physically realistic starting conformation of the ligand.
-
Charge Assignment: Assign partial atomic charges to each atom in the ligand. These charges are essential for calculating the electrostatic interactions between the ligand and the protein, which are a major component of the binding energy.
Part 2: Target Selection and Preparation - Choosing the Lock
The choice of protein target is dictated by the therapeutic goal. Pyrazolopyridine derivatives have shown activity against a range of targets, including protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6][7][8] For this guide, we will use TANK-binding kinase 1 (TBK1) , a key player in innate immunity and a target in cancer therapy, as our example.[8][9]
-
Protein Structure Retrieval: Download the 3D crystal structure of TBK1 from the Protein Data Bank (PDB; e.g., PDB ID: 5W4P). It is vital to select a high-resolution structure that has a co-crystallized ligand bound in the active site.
-
Protein Preparation:
-
Remove Non-essential Molecules: Delete water molecules, ions, and any co-solvents from the PDB file. Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding.
-
Add Hydrogens: PDB files often lack hydrogen atoms. These must be added, as they are crucial for forming hydrogen bonds.
-
Assign Charges and Protonation States: Assign appropriate protonation states to the amino acid residues (especially Histidine, Aspartate, and Glutamate) at a physiological pH (e.g., 7.4).
-
Define the Binding Site: The binding site (or "active site") is the region of the protein where the ligand is expected to bind. This is typically defined as a sphere around the co-crystallized ligand from the original PDB file.
-
Part 3: Docking Protocol Validation - Ensuring Reliability
This is a self-validating step to ensure the chosen docking parameters can accurately reproduce the known binding mode.
-
Redocking: Extract the co-crystallized ligand from the prepared protein structure.
-
Docking Simulation: Dock the extracted ligand back into the protein's active site using the chosen docking software (e.g., AutoDock, MOE).
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[5]
Part 4: Comparative Docking and Analysis - Unlocking Insights
-
Batch Docking: Systematically dock the entire library of prepared this compound derivatives into the validated TBK1 active site.
-
Data Analysis:
-
Scoring Function: Analyze the results based on the software's scoring function, which provides an estimate of the binding free energy (typically in kcal/mol). More negative scores indicate stronger predicted binding affinity.
-
Interaction Analysis: For the top-scoring derivatives, visually inspect the binding poses. Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.
-
Below is a visual representation of this comprehensive workflow.
Caption: Workflow for a comparative molecular docking study.
Comparative Analysis: A Case Study Against TBK1
To illustrate the power of this approach, let's consider a hypothetical comparative docking study of four this compound derivatives against the ATP-binding site of TBK1. The goal is to understand how different substituents affect the binding affinity.
| Compound ID | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues | Rationale for Performance |
| Parent-01 | (Image of this compound) | -7.8 | Met96, Val28, Leu150 | The core scaffold fits well into the hydrophobic pocket. The pyrazole nitrogen forms a key hydrogen bond with the hinge region residue Met96. |
| Deriv-02 | (Image with a 4-fluorophenyl group at N1) | -8.9 | Phe97 , Met96, Val28, Leu150 | The fluorophenyl group engages in a favorable pi-pi stacking interaction with Phe97 at the entrance of the active site, significantly improving the binding affinity. |
| Deriv-03 | (Image with a hydroxyl group at C6) | -8.5 | Asp155 , Met96, Val28 | The hydroxyl group acts as a hydrogen bond donor, forming a new, strong interaction with the side chain of Asp155, anchoring the ligand more firmly. |
| Deriv-04 | (Image with a bulky tert-butyl group at C6) | -6.5 | Met96, Val28 | The bulky tert-butyl group introduces a steric clash with the protein backbone, preventing the ligand from adopting an optimal binding pose, resulting in a weaker score. |
Interpretation of Results
From this comparative data, we can derive critical SAR insights:
-
Parent-01 establishes a baseline interaction, with its pyrazole nitrogen forming a crucial hydrogen bond, a common binding motif for kinase inhibitors.
-
Deriv-02 demonstrates that adding an aromatic ring at the N1 position can exploit a hydrophobic pocket and engage in pi-pi stacking, a highly effective strategy for increasing potency.
-
Deriv-03 shows that introducing a hydrogen-bonding group at the C6 position can capture an additional interaction with a polar residue (Asp155), enhancing binding.
-
Deriv-04 serves as a negative control, illustrating the principle of steric hindrance. The bulky substituent is detrimental to binding, providing a clear boundary for the size of modifications tolerated at the C6 position.
These insights are invaluable. They suggest that future synthesis efforts should focus on combining the features of Deriv-02 and Deriv-03—for instance, by synthesizing a derivative with a 4-fluorophenyl group at N1 and a hydroxyl group at C6—to potentially create a synergistic effect and achieve even higher binding affinity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies on this compound derivatives. By moving beyond a simple procedural checklist to understand the causality behind each step, researchers can generate reliable and actionable data. The hypothetical case study against TBK1 demonstrates how this comparative analysis directly translates into rational drug design principles and provides clear directions for lead optimization.
The true power of this methodology lies in its predictive capacity. By systematically exploring the chemical space around this privileged scaffold in silico, we can prioritize the synthesis of compounds with the highest probability of success, thereby conserving resources and accelerating the journey from a promising molecular blueprint to a potential therapeutic agent.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 4. This compound | 1053656-33-9 | Benchchem [benchchem.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate based kinase inhibitors
A Comparative Guide to the Selectivity of Pyrazolo[3,4-c]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in modern therapeutics. The pyrazolo[3,4-c]pyridine scaffold, an analogue of the purine core of ATP, represents a promising framework for the development of potent kinase inhibitors. However, the high degree of conservation across the ATP-binding sites of the human kinome often leads to off-target activities, complicating clinical development and potentially causing adverse effects. This guide provides an in-depth technical comparison of the selectivity profiles of kinase inhibitors based on the broader pyrazolopyridine scaffold, supported by experimental data and detailed protocols for assessing inhibitor performance.
The Imperative of Selectivity in Kinase Inhibition
Protein and lipid kinases are central regulators of a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While numerous kinase inhibitors have been developed, achieving selectivity remains a significant hurdle.[2] A promiscuous inhibitor can lead to a complex pharmacological profile, making it difficult to attribute the therapeutic effect to the intended target and increasing the risk of toxicity.[2] Therefore, rigorous assessment of an inhibitor's selectivity across the kinome is a critical step in the validation of a chemical probe and the development of a therapeutic candidate.
This guide will use derivatives of the pyrazolopyridine core to illustrate the principles of selectivity assessment. While we focus on the Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate scaffold, we will draw comparative data from closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine analogs, for which more extensive public data is available.
Comparative Selectivity Profiles of Pyrazolopyridine-Based Inhibitors
The selectivity of a kinase inhibitor is not an absolute property but is rather a spectrum of activity against different kinases. Structure-activity relationship (SAR) studies are crucial for optimizing both potency and selectivity. Modifications to the core scaffold can dramatically alter the interaction of the inhibitor with the target kinase and its off-targets.
Below is a comparative summary of the inhibitory activity of several pyrazolopyridine derivatives against a panel of kinases, illustrating the diverse selectivity profiles that can be achieved from this scaffold. For context, we include data for Staurosporine, a notoriously promiscuous kinase inhibitor.
| Compound/Scaffold | Primary Target(s) | IC₅₀ (nM) vs. Primary Target(s) | Off-Target Kinase Inhibition (IC₅₀ in nM or % Inhibition @ concentration) | Reference |
| Compound 21h (BMS-265246) (Pyrazolo[3,4-b]pyridine) | CDK1/CycB, CDK2/CycE | 6, 9 | GSK-3β (>10,000), PKA (>10,000), p38 (>10,000) | [3] |
| Compound 7n (Pyrazolo[3,4-b]pyridine) | FGFR1, FGFR2, FGFR3 | 1.8, 3.4, 12.2 | KDR (VEGFR2) (125), LCK (391), SRC (1130) | [4] |
| Compound 15y (Pyrazolo[3,4-b]pyridine) | TBK1 | 0.2 | IKKε (1.3) | [5] |
| Compound 23c (Pyrazolo[3,4-d]pyrimidine) | RET | 1 (biochemical) | KDR (VEGFR2) (>1000) | [6] |
| Staurosporine | Pan-Kinase | Pan-Kinase (low nM) | Broad inhibition across the kinome | [7] |
This table is a synthesis of data from multiple sources to illustrate the concept of selectivity. Direct comparison of IC₅₀ values should be done with caution as experimental conditions may vary between studies.
The data illustrates that subtle changes to the pyrazolopyridine scaffold can yield highly selective inhibitors. For instance, Compound 21h demonstrates remarkable selectivity for CDKs over other kinases like GSK-3β and PKA.[3] In contrast, other derivatives can be potent inhibitors of different kinase families, such as FGFR or TBK1.[4][5] This highlights the versatility of the pyrazolopyridine core in drug discovery.
Key Signaling Pathway: The CDK2-Mediated G1/S Transition
To understand the cellular impact of a selective kinase inhibitor, it is essential to consider its role in key signaling pathways. Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, particularly the transition from the G1 to the S phase.[8][9] Its activity is tightly controlled by binding to Cyclin E and Cyclin A.[9] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[8] Selective inhibition of CDK2 is therefore a promising therapeutic strategy.[1]
Caption: Simplified CDK2 signaling pathway at the G1/S cell cycle checkpoint.
As depicted, the Cyclin E/CDK2 complex hyperphosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[1] E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.[1] A selective CDK2 inhibitor blocks this phosphorylation event, leading to cell cycle arrest at the G1/S transition.[1]
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
To generate the comparative data presented above, a series of robust and validated assays are required. Here, we provide detailed, step-by-step methodologies for two key experimental workflows: a biochemical kinase assay to determine potency (IC₅₀) and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.[10] It measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.[10]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[10]
Caption: Workflow for IC₅₀ determination using a biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Preparation and Dispensing:
-
Prepare a serial dilution of the pyrazolopyridine inhibitor in 100% DMSO.
-
Dispense a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle (DMSO) into the wells of a low-volume 384-well plate.[10] Include "no inhibitor" and "no enzyme" controls.
-
-
Kinase and Inhibitor Pre-incubation:
-
Dilute the purified kinase enzyme in the appropriate kinase reaction buffer.
-
Add 2.5 µL of the diluted kinase to each well.[10]
-
Gently mix and incubate for 15-60 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at its apparent Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Add 5 µL of the 2X Substrate/ATP solution to each well to initiate the reaction.[10]
-
Mix the plate and incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Reaction Termination and ATP Depletion:
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luminescent reaction.[10]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the "no enzyme" control wells.
-
Normalize the data, setting the "no inhibitor" control as 100% kinase activity and the background as 0%.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify the direct binding of a compound to its target protein within the complex environment of an intact cell.[12][13]
Principle: The binding of a ligand, such as a kinase inhibitor, generally increases the thermal stability of its target protein.[12] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain soluble at higher temperatures.[12][13] This thermal shift can be quantified by measuring the amount of soluble target protein remaining at various temperatures.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to approximately 80% confluency.
-
Treat the cells with the pyrazolopyridine inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[12]
-
Immediately cool the tubes on ice for 3 minutes to stop the denaturation process.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding a suitable lysis buffer and performing freeze-thaw cycles or using other mechanical disruption methods.
-
Incubate on ice to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[14]
-
-
Detection and Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the specific target kinase in each sample using an antibody-based detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensity (for Western blot) or signal (for ELISA) for the target protein at each temperature point for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble protein remaining against the temperature to generate a melt curve.
-
A shift in the melt curve to higher temperatures in the presence of the inhibitor confirms target engagement.
-
Conclusion
The pyrazolo[3,4-c]pyridine scaffold and its isomers are versatile starting points for the development of potent and selective kinase inhibitors. As demonstrated, medicinal chemistry efforts can fine-tune the selectivity profile of these compounds to target specific kinases implicated in diseases like cancer. However, this potential can only be realized through rigorous and systematic assessment of inhibitor selectivity. The combination of biochemical assays to define potency and cellular assays like CETSA to confirm target engagement provides a robust framework for validating these molecules. By employing these self-validating systems, researchers can confidently advance selective pyrazolopyridine-based inhibitors through the drug discovery pipeline, ultimately leading to safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. uniprot.org [uniprot.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate Analogs
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold is a recurring motif in the design of novel therapeutics, demonstrating a wide array of biological activities.[1] Specifically, analogs of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate have emerged as a promising class of compounds with potential applications in oncology and beyond.[2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of molecules, drawing upon data from structurally related pyrazolopyridine analogs to illustrate the key principles and methodologies in their evaluation. While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, this guide will leverage data from closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine series to provide a robust framework for researchers, scientists, and drug development professionals.
The Pyrazolopyridine Core: A Privileged Scaffold in Drug Discovery
The fusion of pyrazole and pyridine rings creates a bicyclic heterocyclic system with a unique electronic and steric profile, making it an attractive scaffold for targeting a variety of biological entities, including kinases and other enzymes.[3] The this compound core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative In Vitro Efficacy: From Benchtop Assays to Cellular Potency
The initial evaluation of any new chemical entity begins with a battery of in vitro assays designed to assess its biological activity and mechanism of action. For potential anticancer agents, this typically involves enzymatic assays and cell-based proliferation and apoptosis assays.
Structure-Activity Relationship (SAR) of Pyrazolopyridine Analogs
The biological activity of pyrazolopyridine derivatives is highly dependent on the nature and position of their substituents. For instance, studies on pyrazolo[3,4-b]pyridine derivatives have shown that substitutions at specific positions can significantly impact their inhibitory activity against kinases like CDK2 and CDK9.[4]
Below is a table summarizing the in vitro anticancer activity of a series of pyrazolo[3,4-b]pyridine derivatives against various human cancer cell lines. This data, while not from the exact this compound series, provides a valuable illustration of the structure-activity relationships that can be established.
| Compound ID | R1 | R2 | Hela IC50 (µM)[4] | MCF7 IC50 (µM)[4] | HCT-116 IC50 (µM)[4] |
| 9a | 4-methoxyphenyl | 4-chlorophenyl | 2.59 | >50 | >50 |
| 9b | 4-methoxyphenyl | 4-fluorophenyl | 4.33 | >50 | >50 |
| 9c | 4-methoxyphenyl | 4-bromophenyl | 3.16 | >50 | >50 |
| 14g | 4-methoxyphenyl | 3,4-dimethoxyphenyl | 10.11 | 4.66 | 1.98 |
| Doxorubicin | - | - | 2.35 | 4.57 | 2.11 |
Note: The compound IDs and data are from a study on pyrazolo[3,4-b]pyridine derivatives and are presented here for illustrative purposes.
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Hela, MCF7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Comparative In Vivo Efficacy: Translating Benchtop Results to Preclinical Models
While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a complex biological system. These studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy.
Animal Models in Cancer Research
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used preclinical model to assess the antitumor activity of novel compounds.[5]
The following table presents hypothetical in vivo efficacy data for a series of this compound analogs in a mouse xenograft model. This serves as an example of how such data would be presented.
| Compound ID | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Analog A | 25 | Daily | 35 | -2 |
| Analog B | 25 | Daily | 68 | -5 |
| Analog C | 50 | Daily | 85 | -8 |
| Vehicle | - | Daily | 0 | +1 |
Experimental Protocol: Human Tumor Xenograft Model
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound analogs or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Correlating In Vitro and In Vivo Efficacy: The Path to Clinical Candidacy
A critical aspect of drug development is establishing a strong correlation between in vitro potency and in vivo efficacy. A compound that is highly active in cell-based assays may not necessarily translate to a successful therapeutic in a living organism. Discrepancies can arise from a multitude of factors, including:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit a compound's efficacy in vivo.
-
Pharmacodynamics (PD): The compound may not engage its target effectively in the complex in vivo environment.
-
Toxicity: Off-target effects can lead to toxicity that limits the achievable therapeutic dose.
For example, a pyrazoloacridine derivative was found to be metabolized in mice to 5-aminopyrazoloacridine, which was significantly less cytotoxic in vitro and inactive in vivo against a tumor that responded to the parent compound.[6] This highlights the importance of understanding the metabolic fate of a compound.
Mechanistic Insights: Targeting Key Signaling Pathways
Many pyrazolopyridine derivatives exert their anticancer effects by inhibiting protein kinases that are critical for tumor cell survival and proliferation.[7] For instance, the Raf/MEK/ERK pathway is a key signaling cascade that is often dysregulated in cancer.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While a comprehensive, direct comparison of the in vitro and in vivo efficacy of a series of its analogs is not yet readily available, the principles and methodologies outlined in this guide provide a clear roadmap for their evaluation. By leveraging robust in vitro screening cascades and well-designed in vivo models, and by carefully analyzing the structure-activity and in vitro-in vivo correlations, researchers can effectively advance the most promising candidates from this chemical series towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | 1630096-68-2 [smolecule.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold of pyrazolo[3,4-c]pyridine is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. The efficiency of its synthesis is therefore a critical factor in drug discovery and development pipelines. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering a critical analysis of their respective methodologies, yields, and overall practicality for researchers in the field.
Introduction to this compound
This compound is a versatile building block characterized by a fused pyrazole and pyridine ring system, with an ethyl carboxylate group at the 3-position of the pyrazole ring. This arrangement of nitrogen atoms and the functional handle for further chemical elaboration make it an attractive starting point for the synthesis of a diverse array of molecules, including kinase inhibitors and other targeted therapeutics. The strategic selection of a synthetic route to this intermediate can significantly impact the timeline and cost of a research and development program.
Synthetic Strategies: A Head-to-Head Comparison
Two primary strategies for the construction of the pyrazolo[3,4-c]pyridine core are the annulation of a pyrazole ring onto a pre-existing pyridine scaffold and the formation of a pyridine ring from a substituted pyrazole precursor. This guide will detail and compare a representative example of each approach.
Route 1: Annulation of a Pyrazole Ring onto a Substituted Pyridine
This approach leverages a readily available substituted pyridine to construct the fused pyrazole ring. A notable example of this strategy is a facile, high-yielding synthesis starting from 2-bromo-5-fluoropyridine, as reported in the chemical literature.[1] This method is particularly attractive due to its use of inexpensive starting materials and its suitability for scale-up operations.
Reaction Scheme & Causality
The overall transformation involves the introduction of a two-carbon unit at the 4-position of the pyridine ring, which then undergoes cyclization with hydrazine to form the pyrazole ring. The key steps are designed to proceed in high yield and allow for the introduction of diversity at the 3-position of the final product.
Caption: Workflow for Route 1: Pyrazole annulation onto a pyridine scaffold.
Experimental Protocol
Step 1: Synthesis of 1-(2-Bromo-5-fluoro-4-pyridinyl)ethanone
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
After stirring for 30 minutes, add a solution of 2-bromo-5-fluoropyridine in anhydrous THF.
-
Continue stirring at -78 °C for 2 hours, then add acetaldehyde.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
The crude alcohol is then oxidized to the ketone using a suitable oxidizing agent like manganese dioxide or Dess-Martin periodinane.
Step 2: Synthesis of Ethyl 2-(2-bromo-5-fluoro-4-pyridinyl)-2-oxoacetate
-
The ketone from the previous step is subjected to oxidation, for instance, using selenium dioxide in dioxane with heating, to yield the corresponding α-keto ester.
Step 3: Synthesis of this compound
-
To a solution of the α-keto ester in a high-boiling point solvent such as ethylene glycol, add hydrazine hydrate.
-
Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation and filtration, followed by purification via recrystallization or column chromatography.
Performance Metrics
| Metric | Performance | Source |
| Overall Yield | Good to Excellent (reported up to 65% for analogous compounds) | |
| Starting Materials | Inexpensive and commercially available | |
| Scalability | Demonstrated to be suitable for large-scale synthesis | |
| Versatility | Allows for the introduction of various substituents at the 3-position | |
| Reaction Conditions | Requires cryogenic temperatures and inert atmosphere in the initial steps |
Route 2: Construction of the Pyridine Ring onto a Pyrazole Precursor
An alternative strategy involves starting with a functionalized pyrazole and constructing the fused pyridine ring. This approach can be advantageous if a diverse range of substituted pyrazoles are readily accessible.
Reaction Scheme & Causality
This route typically begins with a pyrazole-4-carbaldehyde, which undergoes a condensation reaction with a suitable three-carbon component to form the pyridine ring. The choice of reagents for the pyridine ring formation is crucial for achieving good yields and regioselectivity.
Caption: Workflow for Route 2: Pyridine ring construction onto a pyrazole scaffold.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate
-
This starting material can be prepared via Vilsmeier-Haack formylation of ethyl 1H-pyrazole-3-carboxylate.
-
To a solution of ethyl 1H-pyrazole-3-carboxylate in DMF at 0 °C, add phosphorus oxychloride (POCl3) dropwise.
-
After the addition is complete, the reaction mixture is heated and stirred for several hours.
-
The reaction is then carefully quenched with ice water and neutralized with a base to precipitate the product.
Step 2: Synthesis of this compound
-
A mixture of ethyl 4-formyl-1H-pyrazole-3-carboxylate, malononitrile, and a base such as piperidine in ethanol is heated at reflux.
-
This initial condensation is followed by a series of transformations which may include hydrolysis of the nitrile and decarboxylation to form the pyridine ring. The exact sequence and conditions can vary depending on the specific protocol.
Performance Metrics
| Metric | Performance | Source |
| Overall Yield | Moderate to Good | |
| Starting Materials | Pyrazole starting materials may require multi-step synthesis | |
| Scalability | Generally suitable for lab-scale synthesis | |
| Versatility | Dependent on the availability of substituted pyrazole precursors | |
| Reaction Conditions | Generally milder than Route 1, avoiding cryogenic temperatures |
Comparative Analysis and Conclusion
| Feature | Route 1: Pyridine to Pyrazolo[3,4-c]pyridine | Route 2: Pyrazole to Pyrazolo[3,4-c]pyridine |
| Convergence | Convergent, building complexity late in the synthesis. | Linear, requiring the synthesis of a functionalized pyrazole first. |
| Reagent Cost & Availability | Starts from simple, inexpensive pyridines. | May require the synthesis of the pyrazole starting material, adding steps and cost. |
| Scalability | Proven to be scalable to large quantities. | More suited for smaller, laboratory-scale synthesis. |
| Control of Regiochemistry | Generally provides good regiochemical control. | Regioselectivity can be an issue depending on the cyclization strategy. |
| Operational Complexity | Involves cryogenic conditions and organometallic reagents. | Typically employs more conventional reflux conditions. |
Route 1 stands out for its high-yielding nature, scalability, and the use of readily available starting materials . This makes it an excellent choice for process development and large-scale manufacturing where cost and efficiency are paramount. The main drawback is the requirement for specialized equipment to handle cryogenic and air-sensitive reactions.
Route 2 offers the advantage of milder reaction conditions and may be more amenable to the rapid generation of a library of analogs if a variety of substituted pyrazole precursors are on hand. However, the overall efficiency can be lower due to the potentially longer linear sequence to access the necessary starting materials.
The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, the availability of starting materials and equipment, and the timeline for the project. For large-scale production, the robustness and high yield of Route 1 make it the superior choice. For exploratory medicinal chemistry programs focused on generating diverse analogs, the flexibility of Route 2 may be more advantageous, provided the necessary pyrazole building blocks are accessible.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when the experiment is complete. Proper disposal is a critical final step, ensuring the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, grounding every recommendation in established safety protocols and regulatory standards.
The prudent management of chemical waste is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice. While this compound is a valuable compound in research and development, its journey from synthesis to disposal must be meticulously managed. The toxicological properties of this specific compound have not been thoroughly investigated, a fact that necessitates a conservative and cautious approach to its disposal.[1]
Immediate Safety Considerations and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While a comprehensive hazard profile for this compound is not fully established, the available Safety Data Sheet (SDS) indicates that it may cause respiratory irritation.[1] Therefore, all handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect against accidental splashes or generation of dust.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of aerosol or dust generation. | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[1] This process ensures the complete destruction of the compound, minimizing its potential environmental impact. The following workflow provides a systematic approach to preparing this chemical for disposal.
Figure 1. A stepwise workflow for the proper disposal of this compound.
Experimental Protocol: Waste Preparation for Disposal
-
Waste Segregation:
-
Causality: To prevent dangerous chemical reactions, it is imperative to segregate waste streams. Do not mix this compound with incompatible chemicals.[2][3][4] Consult your institution's chemical hygiene plan and resources like the EPA's Chemical Compatibility Chart for guidance.[5]
-
Procedure: Designate a specific waste container solely for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
-
Container Selection:
-
Causality: The integrity of the waste container is crucial to prevent leaks and spills. The container material must be compatible with the chemical waste.[4][6]
-
Procedure: Use a clean, dry, and chemically resistant container with a secure, screw-top lid. High-density polyethylene (HDPE) containers are generally a suitable choice. Ensure the container is in good condition, with no cracks or signs of degradation.[6]
-
-
Labeling:
-
Causality: Accurate and thorough labeling is a regulatory requirement and a critical safety measure for waste handlers.[6][7]
-
Procedure: Affix a "Hazardous Waste" label to the container.[6] Clearly write the full chemical name: "this compound" and its CAS number (1053656-33-9).[1] Also include the date the waste was first added to the container and the location of generation (building and room number).[6]
-
-
Interim Storage in a Satellite Accumulation Area (SAA):
-
Causality: SAAs are designated locations for the temporary storage of hazardous waste at or near the point of generation, ensuring that waste is managed safely and in compliance with regulations.[6][7][8]
-
Procedure: Store the labeled waste container in your laboratory's designated SAA. The container must be kept closed at all times except when adding waste.[6] Regularly inspect the SAA for any signs of leaks or container degradation.[6][9]
-
-
Arranging for Final Disposal:
-
Causality: The final disposal of hazardous waste must be handled by trained professionals at a permitted facility to ensure environmental protection and regulatory compliance.[1][10]
-
Procedure: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and incineration of the waste.[1] Provide them with a clear and accurate description of the waste.
-
Trustworthiness Through Self-Validation
The protocols outlined above are designed to be self-validating. By adhering to the principles of waste segregation, proper containerization, and clear labeling, you create a system that inherently minimizes risks. Regular inspections of your SAA and a clear line of communication with your EHS department further reinforce the safety and compliance of your laboratory's waste management practices.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure that this final step in the chemical lifecycle is conducted with the same rigor and attention to detail as the research itself.
References
- 1. capotchem.com [capotchem.com]
- 2. labsafety.jhu.edu [labsafety.jhu.edu]
- 3. fire.lacounty.gov [fire.lacounty.gov]
- 4. bsu.edu [bsu.edu]
- 5. wisconsin.edu [wisconsin.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 10. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
In the landscape of pharmaceutical research and development, the novel heterocyclic compound, Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, represents a frontier of therapeutic potential. As with any pioneering molecule, a thorough understanding of its characteristics is paramount, not only for its application but for the safety of the dedicated scientists handling it. This document serves as an essential guide to the personal protective equipment (PPE) and handling procedures for this compound. Our approach is grounded in a risk-assessment framework, acknowledging that while comprehensive toxicological data is still emerging, the chemical's structure necessitates a cautious and methodical safety protocol.
Hazard Identification: A Precautionary Approach
A Safety Data Sheet (SDS) for this compound indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data does not imply safety; rather, it mandates a conservative approach based on the known hazards of its structural components: pyrazolopyridine derivatives.
An SDS for a similar compound, Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, classifies it with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Given these potential hazards, all handling of this compound should assume it is a hazardous substance, requiring a multi-layered PPE strategy to mitigate risks of exposure through inhalation, skin contact, eye contact, and ingestion.
Core Protective Equipment: Your First Line of Defense
All operations involving this compound must be preceded by a thorough risk assessment and the proper donning of the following PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over goggles during procedures with a high risk of splashing. | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[3] Double-gloving is recommended for high-exposure activities.[4] | Provides a robust barrier against skin contact.[3] Gloves must be inspected before use and changed immediately if contaminated or every 30-60 minutes during extended use.[5] |
| Body Protection | A fully-buttoned laboratory coat worn over full-length clothing. For large-scale operations, a chemical-resistant apron or coverall is advised.[4] | Prevents contamination of personal clothing and minimizes skin exposure.[3] |
| Respiratory Protection | Not generally required if all handling of the solid is performed within a certified chemical fume hood. For cleaning spills or when a fume hood is not available, a NIOSH-approved respirator with P95 or P1 particle filters is necessary.[1] | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[1][2] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is critical for ensuring safety and experimental integrity.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must occur in a designated area within a properly functioning and certified chemical fume hood to control exposure.[6]
-
PPE Donning: Before entering the designated area, correctly don all required PPE as outlined in the table above.
-
Handling: Use dedicated spatulas and weigh boats. Handle the compound gently to prevent the generation of dust.[3]
Solution Preparation and Experimental Use
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing. Keep containers covered whenever possible.
-
Labeling: All vessels containing the compound must be clearly labeled with the full chemical name and appropriate hazard warnings.[3]
-
Situational Awareness: Always be aware of the location of the nearest emergency eyewash station and safety shower.[6] An emergency eyewash must be accessible within ten seconds.[6]
Post-Experiment Decontamination and Doffing
-
Surface Decontamination: Clean all work surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[7]
-
PPE Doffing Sequence: Remove PPE in an order that minimizes cross-contamination. A recommended sequence is to first remove the outer gloves (if double-gloving), followed by the lab coat, and then the inner gloves and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

